molecular formula C10H11NOS B1331952 N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine CAS No. 90921-60-1

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

Cat. No.: B1331952
CAS No.: 90921-60-1
M. Wt: 193.27 g/mol
InChI Key: ZIBXJYYJXSSFBJ-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine is a useful research compound. Its molecular formula is C10H11NOS and its molecular weight is 193.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBXJYYJXSSFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360188
Record name 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine
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Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90921-60-1
Record name 1-(Furan-2-yl)-N-[(thiophen-2-yl)methyl]methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID70360188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine is a secondary amine featuring both a furan and a thiophene moiety. These five-membered heterocyclic rings are prominent scaffolds in medicinal chemistry, known to impart a wide range of biological activities to molecules that contain them. The furan ring is a common structural motif in numerous natural products and pharmaceuticals, while the thiophene ring is a well-established bioisostere of the benzene ring, often used to modulate pharmacokinetic and pharmacodynamic properties. The combination of these two heterocycles in a single molecule, linked by a secondary amine, presents a unique chemical entity with potential for novel applications in drug discovery and materials science. This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and the expected spectroscopic signature of this compound.

Predicted Chemical Properties

The chemical properties of this compound are predicted based on the constituent functional groups.

PropertyPredicted Value/CharacteristicNotes
Molecular Formula C₁₀H₁₁NOS
Molecular Weight 193.27 g/mol
Appearance Likely a pale yellow to brown oil or low-melting solidMany secondary amines with aromatic heterocycles exhibit this appearance.
Boiling Point Estimated >250 °CExpected to be relatively high due to the molecular weight and potential for hydrogen bonding.
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, acetone). Sparingly soluble in water.The amine group can act as a hydrogen bond acceptor, but the overall molecule is largely nonpolar.
pKa Estimated 8.5 - 9.5Typical for a secondary amine where the nitrogen lone pair is not significantly delocalized into an aromatic system.

Synthesis

A highly plausible and efficient method for the synthesis of this compound is through reductive amination . This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.

Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Furfural Furfural Imine_Formation Imine Formation (Methanol, Room Temp) Furfural->Imine_Formation 2-Thiophenemethylamine 2-Thiophenemethylamine 2-Thiophenemethylamine->Imine_Formation Reduction Reduction (NaBH4 or H2/Catalyst) Imine_Formation->Reduction Imine Intermediate Target_Molecule This compound Reduction->Target_Molecule

Caption: Reductive amination workflow for the synthesis of the target amine.

Experimental Protocol: Reductive Amination

Materials:

  • Furfural (freshly distilled)

  • 2-Thiophenemethylamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) or Hydrogen (H₂) gas with a suitable catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)

  • Glacial acetic acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a solution of 2-thiophenemethylamine (1.0 eq) in anhydrous methanol in a round-bottom flask, add a catalytic amount of glacial acetic acid.

    • To this stirred solution, add furfural (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction (using Sodium Borohydride):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Predicted Spectroscopic Data

The following spectroscopic data are predicted for this compound based on the analysis of its structural components.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4 - 7.2m2HH5 (furan) & H5 (thiophene)
~7.0 - 6.8m2HH3 & H4 (thiophene)
~6.3 - 6.1m2HH3 & H4 (furan)
~3.8s2H-CH₂- (thienyl)
~3.7s2H-CH₂- (furyl)
~2.5 (broad)s1HN-H
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~152C2 (furan)
~142C5 (furan)
~140C2 (thiophene)
~127C5 (thiophene)
~126C4 (thiophene)
~125C3 (thiophene)
~110C4 (furan)
~108C3 (furan)
~48-CH₂- (thienyl)
~45-CH₂- (furyl)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Weak-Medium, BroadN-H stretch
3100 - 3150WeakAromatic C-H stretch (furan & thiophene)
2850 - 2950Weak-MediumAliphatic C-H stretch (-CH₂-)
~1500 - 1600MediumC=C stretching (furan & thiophene rings)
~1250MediumC-N stretch
~1015StrongC-O-C stretch (furan)
~700 - 800StrongC-S stretch (thiophene)
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak. Key fragmentation patterns would likely involve the cleavage of the C-N bonds, leading to the formation of furfuryl and thienylmethyl cations or radical cations.

m/zPredicted Fragment
193[M]⁺ (Molecular ion)
97[C₅H₅S]⁺ (Thienylmethyl cation)
81[C₅H₅O]⁺ (Furfuryl cation)

Potential Applications and Signaling Pathways

While the specific biological activity of this compound has not been reported, the furan and thiophene moieties are present in a vast number of biologically active compounds.[1][2] Derivatives of these heterocycles have demonstrated a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The structural similarity of the furfuryl and thienylmethyl groups to other biologically relevant motifs suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. For instance, many neurotransmitters and receptor ligands contain aromatic rings connected to an amine function. Therefore, it is plausible that this compound or its derivatives could interact with various biological targets.

Hypothetical Signaling Pathway Interaction

Given the prevalence of furan and thiophene derivatives as enzyme inhibitors, one could hypothesize a potential interaction with a kinase signaling pathway, which is often implicated in cancer and inflammatory diseases.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor activates Cellular_Response Cell Proliferation / Inflammation Transcription_Factor->Cellular_Response promotes Target_Molecule N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine Target_Molecule->Kinase_Cascade inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its predicted chemical properties, a robust synthetic strategy, and its expected spectroscopic characteristics. The presence of both furan and thiophene moieties suggests a rich potential for this molecule in the field of medicinal chemistry and drug development. Further experimental investigation is warranted to validate these predictions and to fully elucidate the biological and chemical profile of this novel compound.

References

Navigating the Elusive Landscape of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemical identity, predicted properties, and potential synthesis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine, a heterocyclic secondary amine of interest in medicinal chemistry and materials science. While a specific CAS number for the free base remains unassigned in public databases, its hydrochloride salt is commercially available, indicating its accessibility for research purposes. This document provides a consolidated overview of its molecular structure, predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential biological significance in the context of related furan and thiophene-containing compounds.

Chemical Identity and Physicochemical Properties

This compound is a secondary amine featuring both a furan and a thiophene moiety linked to a central nitrogen atom. Despite its presence in chemical supplier catalogs as a hydrochloride salt, a dedicated CAS Registry Number for the free base, this compound, has not been publicly assigned. The hydrochloride form is available under the name Furan-2-ylmethyl-thiophen-2-ylmethyl-amine hydrochloride.[1]

The fundamental physicochemical properties of the free base have been predicted through computational models and are summarized below. These values serve as a valuable reference for experimental design, including solvent selection, purification strategies, and preliminary assessment of its pharmacokinetic profile.

PropertyPredicted ValueData Source
Molecular Formula C10H11NOSPubChem
Molecular Weight 193.27 g/mol PubChem
XLogP3 2.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 41.9 ŲPubChem
Heavy Atom Count 13PubChem
Formal Charge 0PubChem

Proposed Synthetic Pathway: Reductive Amination

A logical approach would involve the reaction of furfural (furan-2-carbaldehyde) with thiophen-2-ylmethanamine in the presence of a suitable reducing agent.

Experimental Workflow: A Generalized Protocol

The following represents a generalized experimental workflow for the synthesis of this compound via reductive amination. Optimization of specific reagents, solvents, temperature, and reaction time would be necessary to achieve high yields and purity.

G cluster_reactants Reactant Preparation cluster_reaction Reductive Amination cluster_workup Work-up and Purification cluster_analysis Characterization furfural Furfural reaction_vessel Reaction Vessel (e.g., Round-bottom flask) furfural->reaction_vessel 1. Add thiophenemethanamine Thiophen-2-ylmethanamine thiophenemethanamine->reaction_vessel 2. Add quench Quenching reaction_vessel->quench 5. Reaction Monitoring (TLC) reducing_agent Reducing Agent (e.g., NaBH(OAc)3, NaBH4) reducing_agent->reaction_vessel 4. Add portion-wise solvent Solvent (e.g., Dichloromethane, Methanol) solvent->reaction_vessel 3. Dissolve extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization

Figure 1: Generalized workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

The biological activity of this compound has not been explicitly documented. However, the constituent furan and thiophene rings are common scaffolds in a multitude of biologically active molecules. By examining related structures, we can infer potential areas of interest for future research.

Furan-containing compounds have demonstrated a wide array of biological activities, including anticancer and antibacterial properties. Similarly, thiophene derivatives are integral to many pharmaceuticals, often acting as bioisosteres for phenyl groups and contributing to interactions with various biological targets. The combination of these two heterocycles in a single molecule presents an intriguing scaffold for drug discovery.

Given the structural motifs, this compound could potentially interact with various enzymes or receptors. The following diagram illustrates a hypothetical signaling pathway where a compound of this nature might act as an inhibitor of a kinase cascade, a common mechanism of action for heterocyclic drug candidates.

G receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response Regulates inhibitor N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine inhibitor->kinase2 Inhibits

Figure 2: Hypothetical signaling pathway modulation by this compound.

Conclusion and Future Directions

This compound represents a chemical entity with untapped potential. While the absence of a CAS number and dedicated literature presents initial challenges, its availability as a hydrochloride salt and a straightforward proposed synthesis via reductive amination pave the way for future investigation. The predicted physicochemical properties provide a solid foundation for experimental design.

Future research should focus on a definitive synthesis and characterization of this compound, followed by a broad screening of its biological activities. Based on the activities of related furan and thiophene-containing molecules, investigations into its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent are warranted. The exploration of this and similar heterocyclic scaffolds will undoubtedly contribute to the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Molecular Structure of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, and potential biological significance of the novel secondary amine, N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectroscopic data from structurally similar molecules and established principles of chemical analysis to predict its characteristics. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research.

Molecular Structure and Chemical Properties

This compound is a secondary amine featuring both a furan and a thiophene moiety linked by a central nitrogen atom via methylene bridges. The core structure consists of a five-membered furan ring and a five-membered thiophene ring, both of which are aromatic heterocyclic compounds known to be present in many biologically active molecules.[1][2][3][4]

Chemical Structure:

Predicted Physicochemical Properties:

A summary of the predicted physicochemical properties for this compound is provided in Table 1. These values are calculated based on its chemical structure and can be valuable for predicting its behavior in various experimental settings.

PropertyPredicted Value
Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1-(thiophen-2-yl)methanamine
CAS Number Not available
Predicted LogP 1.8 - 2.5
Predicted Boiling Point ~280-300 °C
Predicted Density ~1.15 g/cm3

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural components and data from analogous compounds such as N-methylfurfurylamine and N-benzyl-N-(thien-2-ylmethyl)amine.[5][6]

Predicted 1H NMR Spectrum

The predicted 1H NMR spectrum is expected to show distinct signals for the protons on the furan and thiophene rings, as well as the methylene bridges and the N-H proton.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.2m2HThiophene H5, Furan H5
~ 7.0 - 6.8m2HThiophene H3, Thiophene H4
~ 6.4 - 6.2m2HFuran H3, Furan H4
~ 3.8s2HThienyl-CH2-N
~ 3.7s2HFuryl-CH2-N
~ 2.0 - 3.0br s1HN-H
Predicted 13C NMR Spectrum

The predicted 13C NMR spectrum will reflect the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
~ 152Furan C2
~ 142Thiophene C2
~ 142Furan C5
~ 127Thiophene C5
~ 125Thiophene C3
~ 124Thiophene C4
~ 110Furan C4
~ 108Furan C3
~ 48Thienyl-CH2-N
~ 45Furyl-CH2-N
Predicted Infrared (IR) Spectrum

The IR spectrum is predicted to show characteristic absorption bands for the N-H, C-H, C=C, and C-O/C-S bonds.[7]

Wavenumber (cm-1)IntensityAssignment
3300 - 3400Medium, broadN-H stretch
3100 - 3000MediumAromatic C-H stretch (furan and thiophene)
2950 - 2850MediumAliphatic C-H stretch (methylene)
~ 1600, ~1500, ~1450Medium to StrongC=C aromatic ring stretching (furan and thiophene)
~ 1250MediumC-N stretch
~ 1015StrongC-O-C stretch (furan)
~ 800 - 600StrongC-S stretch (thiophene)
Predicted Mass Spectrum (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the C-N bonds and fragmentation of the heterocyclic rings.

m/zPredicted Fragment
193[M]+
97[C5H5S]+ (thienylmethyl cation)
81[C5H5O]+ (furfuryl cation)
96[M - C5H5O]+
112[M - C5H5S]+

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis via Reductive Amination

A plausible and efficient method for the synthesis of the title compound is through reductive amination. This can be achieved by two similar routes.

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_0 Route A cluster_1 Route B A1 Furfural A3 Imine Intermediate A1->A3 Condensation A2 Thiophene-2-methanamine A2->A3 A4 This compound A3->A4 Reduction B1 Thiophene-2-carbaldehyde B3 Imine Intermediate B1->B3 Condensation B2 Furfurylamine B2->B3 B4 This compound B3->B4 Reduction

Caption: Synthetic routes to the target compound.

Procedure (Route A):

  • Imine Formation: In a round-bottom flask, dissolve furfural (1.0 equivalent) in methanol. Add thiophene-2-methanamine (1.1 equivalents) dropwise at room temperature. Stir the mixture for 2-4 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Spectroscopic Characterization

Experimental Workflow for Characterization:

Characterization_Workflow Start Purified Compound NMR NMR Spectroscopy (1H and 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Structural Elucidation NMR->Data IR->Data MS->Data

Caption: Workflow for spectroscopic analysis.

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3).

    • Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer. For 1H NMR, typical parameters include a spectral width of 12-15 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds. For 13C NMR, a spectral width of 220-240 ppm, a larger number of scans (e.g., 1024), and a relaxation delay of 2-5 seconds are recommended.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A thin film of the purified liquid compound can be analyzed directly on a salt plate (NaCl or KBr), or by using an Attenuated Total Reflectance (ATR) accessory.

    • Acquisition: Record the spectrum from 4000 to 400 cm-1. A background spectrum should be acquired and subtracted from the sample spectrum.

  • Mass Spectrometry (MS):

    • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in methanol or acetonitrile.

    • Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (for EI). For electrospray ionization (ESI), a mobile phase of acetonitrile/water with 0.1% formic acid is recommended. Acquire a full scan mass spectrum to identify the molecular ion.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, compounds containing furan and thiophene moieties are known to exhibit a wide range of pharmacological properties.[1][2][3][4] These include antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][3] The presence of both of these pharmacophores in a single molecule makes it a promising candidate for drug discovery efforts.

Hypothesized Biological Interaction Pathway:

Biological_Pathway Compound N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Signaling Downstream Signaling Cascade Target->Signaling Modulation Response Cellular Response (e.g., Apoptosis, Inhibition of Growth) Signaling->Response

Caption: Potential mechanism of action.

Further research is warranted to explore the potential therapeutic applications of this compound. Initial screening assays could focus on its antimicrobial and cytotoxic effects against a panel of bacterial, fungal, and cancer cell lines. Subsequent studies could then elucidate the specific molecular targets and signaling pathways involved in its mechanism of action.

Conclusion

This technical guide provides a detailed theoretical framework for the molecular structure and properties of this compound. The predicted spectroscopic data and detailed experimental protocols offer a solid foundation for researchers to synthesize and characterize this novel compound. The presence of both furan and thiophene moieties suggests a high potential for interesting biological activity, making it a valuable target for future drug discovery and development programs.

References

Synthesis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the secondary amine, N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine. The primary synthetic route detailed is reductive amination, a robust and widely utilized method for C-N bond formation.[1][2] This document outlines the proposed reaction pathway, a detailed experimental protocol, and expected analytical data based on analogous reactions reported in the scientific literature.

Introduction

This compound is a heterocyclic compound incorporating both furan and thiophene moieties. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique electronic properties associated with these rings. The synthesis of this specific secondary amine can be efficiently achieved through the reductive amination of a furan or thiophene-based aldehyde with the corresponding amine. This process typically involves the formation of a Schiff base (imine) intermediate, which is subsequently reduced to the target amine.[3][4] Various catalytic systems, primarily employing transition metals, have been shown to be effective for this transformation.[2][5]

Proposed Synthetic Pathway: Reductive Amination

The synthesis of this compound can be approached via two analogous reductive amination pathways:

  • Pathway A: Reaction of furfural with 2-thenylamine (thiophen-2-ylmethylamine).

  • Pathway B: Reaction of 2-thiophenecarboxaldehyde with furfurylamine.

Both pathways proceed through an imine intermediate, which is then reduced to the final product. The general reaction scheme is presented below.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Furfural Furfural Imine N-(furan-2-ylmethylene)thiophen-2-ylmethanamine (Schiff Base) Furfural->Imine + 2-Thenylamine - H2O Thenylamine 2-Thenylamine Thenylamine->Imine Product This compound Imine->Product + [H] (Reduction)

Caption: Proposed synthesis of this compound via reductive amination.

Detailed Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound via the reductive amination of furfural with 2-thenylamine using a palladium on alumina (Pd/Al2O3) catalyst. This protocol is based on established procedures for similar reductive aminations.[6]

Materials:

  • Furfural (99%)

  • 2-Thenylamine (98%)

  • Palladium on alumina (5 wt% Pd/Al2O3)

  • Methanol (anhydrous)

  • Hydrogen gas (H2)

  • Sodium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

  • High-pressure autoclave reactor with magnetic stirring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve furfural (1.0 eq) and 2-thenylamine (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: To this solution, add 5 wt% Pd/Al2O3 catalyst (typically 1-5 mol% relative to the limiting reagent).

  • Hydrogenation: Transfer the mixture to a high-pressure autoclave. Seal the reactor and purge with nitrogen gas, followed by hydrogen gas. Pressurize the reactor with H2 to the desired pressure (e.g., 1-30 bar) and stir the reaction mixture at a set temperature (e.g., 25-80°C).[6][7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/Al2O3 catalyst. Wash the filter cake with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Charge Reactants (Furfural, 2-Thenylamine, Solvent) Catalyst Add Catalyst (Pd/Al2O3) Reactants->Catalyst Reaction Perform Reductive Amination (H2, Pressure, Temp) Catalyst->Reaction Filter Filter to Remove Catalyst Reaction->Filter TLC_GCMS Reaction Monitoring (TLC/GC-MS) Reaction->TLC_GCMS Evaporate Solvent Evaporation Filter->Evaporate Purify Column Chromatography Evaporate->Purify NMR Structural Confirmation (1H & 13C NMR) Purify->NMR MS Molecular Weight Verification (Mass Spectrometry) Purify->MS Purity Purity Assessment (GC/HPLC) Purify->Purity

References

A Technical Guide to N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine: Synthesis, Physicochemical Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine, a heterocyclic secondary amine incorporating both furan and thiophene moieties. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its likely chemical properties and potential biological activities based on established knowledge of related furan and thiophene derivatives. This guide covers the IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its probable synthesis via reductive amination, and a discussion of its potential as a scaffold in drug discovery. The information is intended to serve as a foundational resource for researchers and professionals in medicinal chemistry and drug development.

Chemical Identity and Properties

The IUPAC name for the compound is 1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine [1]. It is also referred to as (furan-2-ylmethyl)(thiophen-2-ylmethyl)amine[1].

Physicochemical Data

Quantitative experimental data for this specific molecule is not extensively available. The following table summarizes predicted and basic molecular properties.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOSPubChem[1]
Molecular Weight 193.27 g/mol PubChem[1]
Monoisotopic Mass 193.05614 DaPubChem[1]
XlogP (Predicted) 1.6PubChem[1]
SMILES C1=COC(=C1)CNCC2=CC=CS2PubChem[1]
InChI InChI=1S/C10H11NOS/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2PubChem[1]
InChIKey ZIBXJYYJXSSFBJ-UHFFFAOYSA-NPubChem[1]

Synthesis Methodology: Reductive Amination

The most probable and industrially scalable method for synthesizing N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine is through the reductive amination of furfural with thiophen-2-ylmethanamine. This one-pot reaction involves the formation of an imine intermediate, which is subsequently reduced to the target secondary amine.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the reductive amination of furanic aldehydes[2][3][4].

Materials:

  • Furfural

  • Thiophen-2-ylmethanamine

  • Palladium on carbon (Pd/C, 10 wt%) or another suitable hydrogenation catalyst

  • Methanol or another suitable solvent

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve furfural (1.0 equivalent) and thiophen-2-ylmethanamine (1.0-1.2 equivalents) in methanol.

  • Catalyst Addition: Add the Pd/C catalyst (1-5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-20 bar) and heat to the reaction temperature (e.g., 60-100 °C).

  • Reaction Monitoring: Maintain the reaction under vigorous stirring for a specified duration (e.g., 6-24 hours). The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine.

Synthesis Workflow Diagram

G General Workflow for the Synthesis of N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products & Purification Furfural Furfural ReductiveAmination Reductive Amination Furfural->ReductiveAmination ThiopheneAmine Thiophen-2-ylmethanamine ThiopheneAmine->ReductiveAmination Catalyst Pd/C Catalyst Catalyst->ReductiveAmination Solvent Methanol Solvent->ReductiveAmination Hydrogen H₂ Gas Hydrogen->ReductiveAmination CrudeProduct Crude Product ReductiveAmination->CrudeProduct PurifiedProduct Purified N-(furan-2-ylmethyl)-N- (thiophen-2-ylmethyl)amine CrudeProduct->PurifiedProduct Purification

Caption: Reductive amination synthesis workflow.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine, the furan and thiophene scaffolds are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable starting point for the development of novel therapeutic agents.

Furan Moiety in Drug Discovery

The furan ring is a versatile heterocyclic motif found in a wide range of pharmaceuticals and biologically active molecules[5][6]. Its derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[7]. The oxygen atom in the furan ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions.

Thiophene Moiety in Drug Discovery

Thiophene is another important heterocycle in medicinal chemistry, often considered a bioisostere of the benzene ring. Thiophene derivatives have shown diverse biological activities, including antimicrobial, antiviral, and anticancer effects.

Hypothetical Signaling Pathway Modulation

Given the known activities of furan and thiophene derivatives, one could hypothesize that N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)amine or its derivatives might interact with various biological targets. For instance, many kinase inhibitors incorporate heterocyclic rings. A hypothetical signaling pathway that such a compound could potentially modulate is depicted below. This is a generalized representation and has not been experimentally validated for the title compound.

G Hypothetical Signaling Pathway Modulation cluster_input Input cluster_pathway Signaling Cascade cluster_output Cellular Response cluster_inhibitor Potential Point of Intervention Ligand External Signal Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Response Gene Expression & Cellular Response TranscriptionFactor->Response Inhibitor N-(furan-2-ylmethyl)-N- (thiophen-2-ylmethyl)amine (or derivative) Inhibitor->Kinase1 Inhibition

References

Physical and chemical characteristics of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine is limited in publicly available literature. This guide provides available information for its hydrochloride salt and presents predicted properties and generalized experimental protocols for the free amine based on established chemical principles and data for analogous compounds.

Physicochemical Characteristics

(2-Furylmethyl)(2-thienylmethyl)amine Hydrochloride

This salt is the most commonly available form of the compound.

PropertyValueSource
CAS Number 1052527-53-3[1]
Molecular Formula C10H12ClNOS
Molecular Weight 229.72 g/mol [1]
IUPAC Name 1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride[1]
This compound (Free Amine) - Predicted Properties

The following properties are predicted based on the structure and analogy to similar compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H11NOSDerived from the hydrochloride salt
Molecular Weight 193.27 g/mol Calculated from the molecular formula
Appearance Likely a liquid at room temperatureLower molecular weight secondary amines are often liquids.
Boiling Point Expected to be elevated due to hydrogen bonding capabilities.A common characteristic of secondary amines.[2]
Solubility Likely soluble in organic solvents and slightly soluble in water.Typical for secondary amines of this size.[3]
Basicity (pKb) Expected to be a weak base.The nitrogen lone pair is available for protonation.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound. These are representative methods and may require optimization.

Synthesis via Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination.[4][5]

Reaction Scheme:

Furfural + 2-Thiophenemethylamine → Imine Intermediate

Imine Intermediate + Reducing Agent → this compound

Materials:

  • Furfural

  • 2-Thiophenemethylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)

  • Dichloromethane (DCM) or Methanol as solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of furfural (1.0 eq) in the chosen solvent, add 2-thiophenemethylamine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Characterization

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan and thiophene ring protons, as well as the methylene protons adjacent to the nitrogen and the N-H proton. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.[6][7]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the furan and thiophene rings and the methylene carbons. Carbons attached to the nitrogen atom are expected to be in the range of 40-60 ppm.[8]

2. Infrared (IR) Spectroscopy:

  • A single, sharp N-H stretching absorption is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[9][10]

  • C-N stretching vibrations should be observable in the 1000-1250 cm⁻¹ range for the aliphatic amine portion.[8]

  • Characteristic absorptions for the furan and thiophene rings will also be present.

3. Mass Spectrometry (MS):

  • The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.27). According to the nitrogen rule, the molecular ion peak will have an odd m/z value.[6]

  • Fragmentation patterns will likely involve cleavage alpha to the nitrogen atom, leading to characteristic fragment ions.[11]

Visualizations

Synthetic Pathway

Synthesis Furfural Furfural Imine Imine Intermediate Furfural->Imine Condensation Thiophenemethylamine 2-Thiophenemethylamine Thiophenemethylamine->Imine Product N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine Imine->Product Reduction ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Imine

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Workflow

Workflow cluster_se Spectroscopic Analysis Start Synthesized Crude Product Purification Purification (Column Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation Final Pure, Characterized Compound Structure_Confirmation->Final NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry

References

The Genesis and Evolution of Furan-Thiophene Amine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Biological Significance of Furan-Thiophene Amine Compounds for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Furan and thiophene amine compounds represent a privileged class of heterocyclic scaffolds that have garnered significant attention in medicinal chemistry. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have made them integral components in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailing the evolution of their synthesis and the expanding understanding of their biological activities. We present key quantitative data in a structured format, provide detailed experimental protocols for seminal synthetic and biological evaluation methods, and visualize complex pathways and workflows to facilitate a deeper understanding of this important class of molecules.

A Historical Perspective: From Discovery to Drug Design

The journey of furan and thiophene amine compounds is rooted in the foundational discoveries of their parent heterocycles. Thiophene was first identified in 1882 by Viktor Meyer as an impurity in benzene. The development of synthetic methodologies to construct these five-membered rings paved the way for the later introduction of amine functionalities.

A pivotal moment in the synthesis of aminothiophenes was the advent of the Gewald reaction in the 1960s.[1][2] This multicomponent reaction, which condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur, provides a direct and efficient route to polysubstituted 2-aminothiophenes and remains a cornerstone of their synthesis today.[1][2]

The synthesis of aminofurans has been comparatively more challenging due to the inherent instability of the 2-aminofuran ring, particularly in the absence of electron-withdrawing groups.[3] Nevertheless, methods such as the cyclization of γ-ketonitriles have been developed for their preparation.[3] The Paal-Knorr synthesis , first reported in 1884, is a versatile method for preparing furans and thiophenes from 1,4-dicarbonyl compounds and has been adapted for the synthesis of their amine-containing derivatives.[4][5]

The exploration of the biological activities of these compounds has revealed a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties. A significant recent development has been the identification of furan and thiophene amine derivatives as potent inhibitors of the CXCR4 receptor, a key player in cancer metastasis and inflammatory diseases.[6][7] This has opened up new avenues for the rational design of targeted therapies based on these versatile scaffolds.

Synthetic Methodologies: Experimental Protocols

The synthesis of furan and thiophene amine compounds relies on a set of robust and versatile chemical reactions. Below are detailed protocols for the most significant of these methods.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes.

  • Protocol 1: Conventional Heating [8]

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone or aldehyde (1.0 eq), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide.

    • Addition of Base: Add a catalytic amount of a base, such as morpholine or triethylamine (0.5 eq).

    • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can range from 2 to 12 hours.

    • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Protocol 2: Microwave-Assisted Synthesis [9]

    • Reaction Setup: In a microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol) in a suitable solvent (3 mL).

    • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-120 °C) for a specified time (e.g., 2-48 minutes).

    • Work-up and Purification: After cooling, transfer the reaction mixture to a separatory funnel containing ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Gewald_Reaction_Workflow reagents Ketone/Aldehyde + α-Methylene Nitrile + Elemental Sulfur + Base mixing Mixing in Solvent (e.g., Ethanol) reagents->mixing heating Heating (Conventional or Microwave) mixing->heating reaction Gewald Reaction heating->reaction workup Work-up (Cooling, Precipitation/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product 2-Aminothiophene Derivative purification->product

A simplified workflow for the Gewald synthesis of 2-aminothiophenes.
The Paal-Knorr Furan and Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for the formation of five-membered heterocycles from 1,4-dicarbonyl compounds.

  • Protocol for Furan Synthesis [5][10]

    • Reaction Setup: Dissolve the 1,4-dicarbonyl compound in a suitable solvent.

    • Acid Catalysis: Add a protic acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a Lewis acid as a catalyst.[4]

    • Reaction: Heat the mixture to facilitate the cyclization and dehydration. Monitor the reaction by TLC.

    • Work-up and Purification: After the reaction is complete, neutralize the acid and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by distillation or chromatography.

  • Protocol for Thiophene Synthesis [4]

    • Reaction Setup: In a reaction vessel, combine the 1,4-dicarbonyl compound with a sulfurizing agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

    • Reaction: Heat the mixture, often without a solvent, to drive the reaction.

    • Work-up and Purification: After cooling, carefully quench the reaction mixture and extract the product with an organic solvent. Purify by distillation or chromatography.

Biological Activities and Quantitative Data

Furan-thiophene amine derivatives have demonstrated a wide array of biological activities. Below are tables summarizing key quantitative data from various studies.

Anticancer Activity

Many furan and thiophene amine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Aminothiophene Derivatives
SB-44, SB-83, SB-200Prostate and Cervical Adenocarcinoma15.38 - 34.04[11][12]
Compound 6MCF-7, HepG2, HCT-11611.17, 9.33, 10.63[13]
Compound 7MCF-7, HepG2, HCT-11616.76, 15.80, 18.42[13]
Furan Derivatives
Compound H3(Antioxidant Activity)77.75 (µg/mL)[14]
Compound H4(Antioxidant Activity)71.72 (µg/mL)[14]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Antimicrobial Activity

The antimicrobial potential of these compounds has been investigated against a range of bacterial and fungal pathogens.

Compound ID/ReferenceMicrobial StrainMIC (µM)Reference
Aminothiophene Derivatives
Compound 6S. aureus43.53 (µg/mL)[13]
Compound 8S. aureus39.72 (µg/mL)[13]
Furan-Derived Aurones
Compound 10Gram-positive bacteriaas low as 0.78[15]
Compound 20Gram-positive bacteriaas low as 3.12[15]
Propan-2-amine Derivatives
CPD20S. pyogenes, S. aureus6.58[16]
CPD22S. pyogenes5.99[16]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Mechanism of Action: Targeting the CXCR4 Signaling Pathway

A significant area of research for furan- and thiophene-based amine compounds is their ability to inhibit the C-X-C chemokine receptor type 4 (CXCR4). The interaction between CXCR4 and its ligand, CXCL12 (also known as SDF-1), plays a crucial role in various physiological and pathological processes, including cancer metastasis and inflammation.[7][17]

The binding of CXCL12 to CXCR4 activates several downstream signaling pathways, primarily through G-protein coupling. This leads to the activation of phospholipase C-β and phosphatidylinositol-3-kinase (PI3K).[17] The PI3K pathway, in turn, activates Akt, leading to cell survival and proliferation. These signaling events also promote cell migration and invasion, which are key steps in cancer metastasis.[18] Furan and thiophene amine derivatives have been designed to act as antagonists, blocking the binding of CXCL12 to CXCR4 and thereby inhibiting these downstream effects.[6][19]

CXCR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds to G_protein G-protein CXCR4->G_protein Activates Inhibitor Furan-Thiophene Amine Inhibitor Inhibitor->CXCR4 Blocks PI3K PI3K G_protein->PI3K PLC PLCβ G_protein->PLC Akt Akt PI3K->Akt Cell_Effects Cell Migration, Invasion, Proliferation, Survival Akt->Cell_Effects PKC PKC PLC->PKC MAPK MAPK PKC->MAPK MAPK->Cell_Effects

The CXCR4 signaling pathway and the inhibitory action of furan-thiophene amine compounds.

Biological Evaluation Workflow

The assessment of the biological activity of newly synthesized furan-thiophene amine compounds typically follows a standardized workflow, starting with in vitro assays and potentially progressing to in vivo studies.

Biological_Evaluation_Workflow start Synthesized Furan-Thiophene Amine Compound cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Determination) start->antimicrobial target_based Target-Based Assay (e.g., CXCR4 Binding Assay) start->target_based ic50 Determine IC50 Values cytotoxicity->ic50 mic Determine MIC Values antimicrobial->mic binding_affinity Determine Binding Affinity (EC50/Ki) target_based->binding_affinity lead_id Lead Compound Identification ic50->lead_id mic->lead_id binding_affinity->lead_id in_vivo In Vivo Studies (e.g., Animal Models) lead_id->in_vivo end Candidate for Further Drug Development in_vivo->end

A general workflow for the biological evaluation of furan-thiophene amine compounds.
Protocol: MTT Assay for Cytotoxicity[20]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Protocol: Minimum Inhibitory Concentration (MIC) Determination[21]
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a liquid growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37 °C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Conclusion and Future Directions

The field of furan-thiophene amine compounds has evolved significantly from the early days of heterocyclic synthesis to the current era of rational drug design. The development of efficient synthetic methods like the Gewald and Paal-Knorr reactions has provided access to a vast chemical space, enabling the exploration of a wide range of biological activities. The identification of key molecular targets such as CXCR4 has further fueled interest in these scaffolds for the development of targeted therapies for cancer and inflammatory diseases.

Future research in this area will likely focus on the development of more stereoselective and environmentally friendly synthetic methods, the exploration of novel biological targets, and the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. The continued investigation of furan-thiophene amine derivatives holds great promise for the discovery of new and effective therapeutic agents.

References

An In-depth Technical Guide on the Predicted Spectral Data of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectral Data

The spectral data presented herein are estimations derived from the known spectral characteristics of furan, thiophene, and secondary amine functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the furan and thiophene rings, the methylene bridges, and the amine proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
Furan H5~7.35ddJ = 1.8, 0.8 Hz1H
Thiophene H5~7.20ddJ = 5.1, 1.2 Hz1H
Thiophene H3~6.95ddJ = 3.5, 1.2 Hz1H
Thiophene H4~6.90ddJ = 5.1, 3.5 Hz1H
Furan H4~6.30ddJ = 3.2, 1.8 Hz1H
Furan H3~6.20dJ = 3.2 Hz1H
Furylmethyl -CH₂-~3.80s-2H
Thienylmethyl -CH₂-~3.90s-2H
Amine -NH-Variable (e.g., ~1.5-3.0)br s-1H

Note: The chemical shift of the amine proton (-NH-) is highly dependent on solvent, concentration, and temperature, and it may exchange with D₂O, causing the signal to disappear.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals corresponding to the different carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Furan C2~152
Furan C5~142
Thiophene C2~141
Thiophene C5~127
Thiophene C3~126
Thiophene C4~125
Furan C4~110
Furan C3~108
Thienylmethyl -CH₂-~50
Furylmethyl -CH₂-~45
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3350-3310Weak-MediumN-H stretch (secondary amine)[1][2]
~3120-3050MediumC-H stretch (aromatic rings)[3]
~2950-2850MediumC-H stretch (aliphatic -CH₂-)
~1590MediumC=C stretch (thiophene ring)[4]
~1500MediumC=C stretch (furan ring)
~1450MediumC-H bend (aliphatic -CH₂-)
~1250-1020MediumC-N stretch (aliphatic amine)[1]
~1010StrongC-O-C stretch (furan ring)
~910-665Broad, StrongN-H wag (secondary amine)[1]
~740StrongC-H out-of-plane bend (2-substituted furan)
~700StrongC-S stretch (thiophene ring)[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Predicted Mass Spectrometry Fragmentation

For N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine (C₁₀H₁₁NOS, Molecular Weight: 193.26 g/mol ), the following fragmentation patterns are predicted under electron ionization (EI):

m/z Predicted Fragment Ion Possible Fragmentation Pathway
193[M]⁺Molecular ion
112[C₆H₆S]⁺α-cleavage, loss of furfuryl radical
97[C₅H₅S]⁺Thienylmethyl cation
81[C₅H₅O]⁺Furfuryl cation[6]

Note: The presence of an odd number of nitrogen atoms results in an odd-numbered molecular weight, consistent with the Nitrogen Rule.[7][8]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and the acquisition of its spectral data.

Synthesis: Reductive Amination

A plausible method for the synthesis of this compound is the reductive amination of furfural with 2-thiophenemethanamine.[9][10][11]

  • Imine Formation: To a solution of furfural (1 equivalent) in methanol, add 2-thiophenemethanamine (1 equivalent). The mixture is stirred at room temperature for 2-4 hours to form the corresponding imine intermediate.

  • Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (1.5 equivalents) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-16 hours.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is employed to obtain singlets for all carbon signals.

IR Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be prepared.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is first collected and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

  • Ionization: Electron Ionization (EI) is a common method for generating a molecular ion and characteristic fragments.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

experimental_workflow start Conceptualization synthesis Synthesis (Reductive Amination) start->synthesis purification Purification (Column Chromatography) synthesis->purification structure_elucidation Spectroscopic Analysis purification->structure_elucidation nmr NMR (1H, 13C) structure_elucidation->nmr ir IR structure_elucidation->ir ms MS structure_elucidation->ms data_analysis Data Interpretation & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end Final Report data_analysis->end

Caption: Workflow for Synthesis and Spectral Analysis.

References

Theoretical Framework for the Analysis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: An In-Depth Technical Guide on the Theoretical Studies of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

This document provides a comprehensive theoretical framework for the study of this compound. Given the absence of extensive experimental literature on this specific compound, this guide outlines a robust computational approach to predict its structural, electronic, and spectroscopic properties. The methodologies and predicted data herein are based on established theoretical protocols widely applied to analogous furan and thiophene-containing organic molecules.

Introduction

This compound is a heterocyclic secondary amine incorporating both furan and thiophene moieties. These scaffolds are prevalent in numerous pharmacologically active compounds, making this molecule a person of interest for applications in medicinal chemistry and materials science. Theoretical studies, particularly those employing quantum chemical calculations, are invaluable for elucidating the fundamental properties of such novel molecules, thereby guiding synthetic efforts and further experimental investigation.

This guide details a hypothetical yet plausible theoretical study using Density Functional Theory (DFT) to characterize the molecule's optimized geometry, vibrational modes, electronic landscape, and spectroscopic signatures (NMR and UV-Vis).

Proposed Synthesis and Experimental Protocols

A highly effective and common method for the synthesis of N-substituted secondary amines is reductive amination.[1][2] This approach can be adapted for the synthesis of the title compound.

2.1 Experimental Protocol: One-Pot Reductive Amination

A proposed one-pot synthesis involves the reaction of 2-thiophenemethylamine with furfural in the presence of a reducing agent.

  • Reaction Setup: To a solution of 2-thiophenemethylamine (1.0 eq.) in methanol (0.2 M), furfural (1.0 eq.) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: The reaction vessel is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-18 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

  • Characterization: The structure and purity of the synthesized compound would be confirmed by standard spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis Reactants 2-Thiophenemethylamine + Furfural in Methanol Imine Imine Formation (Room Temp, 1-2h) Reactants->Imine Reduction Reduction with NaBH4 (0°C to RT, 12-18h) Imine->Reduction Product_Crude Crude Product Reduction->Product_Crude Workup Aqueous Work-up & Extraction Product_Crude->Workup Purification Column Chromatography Workup->Purification Pure_Product Pure Compound Purification->Pure_Product Characterization Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Characterization

Caption: Proposed experimental workflow for synthesis and characterization.

Computational Methodology

All theoretical calculations are proposed to be performed using a standard quantum chemistry software package, such as Gaussian 09. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size.[3]

  • Method and Basis Set: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is chosen for geometry optimization and vibrational frequency calculations, as this level of theory has proven effective for a wide range of organic molecules.[4][5][6]

  • Geometry Optimization: The initial structure of this compound is built and subjected to full geometry optimization to locate the global minimum on the potential energy surface.

  • Vibrational Analysis: Harmonic vibrational frequency calculations are performed on the optimized geometry to confirm it as a true energy minimum (absence of imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Properties: Frontier Molecular Orbital (FMO) analysis is conducted to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is calculated to assess the molecule's chemical reactivity and kinetic stability.[6]

  • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Spectroscopic Simulation:

    • NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is employed at the B3LYP/6-311++G(d,p) level to calculate the ¹H and ¹³C NMR chemical shifts.[7]

    • UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum, including the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths.[8][9][10]

G cluster_core Core Calculation cluster_properties Property & Spectral Prediction cluster_output Output Data Input Initial Molecular Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Vibrational Frequency Analysis Opt->Freq GeomData Optimized Geometry Opt->GeomData FMO FMO Analysis (HOMO, LUMO, Gap) Freq->FMO MEP MEP Surface Generation Freq->MEP NMR NMR Simulation (GIAO Method) Freq->NMR UVVis UV-Vis Simulation (TD-DFT) Freq->UVVis ElectronicData Electronic Properties FMO->ElectronicData MEP->ElectronicData SpectralData Predicted Spectra NMR->SpectralData UVVis->SpectralData

Caption: Workflow for the theoretical computational study.

Predicted Quantitative Data

The following tables summarize the hypothetical, yet chemically plausible, data derived from the proposed computational methodology.

Table 1: Predicted Optimized Geometrical Parameters

Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
C(furan)-O 1.365
C(thiophene)-S 1.718
C(methylene)-N 1.455
C(furan)-C(methylene) 1.510
C(thiophene)-C(methylene) 1.512
Bond Angles (°)
C-N-C 112.5
C(furan)-C-N 110.8
C(thiophene)-C-N 111.2

| Dihedral Angle (°) | C(furan)-C-N-C | 178.5 |

Table 2: Predicted Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Description
ν(C-H) aromatic 3120 - 3100 Furan & Thiophene C-H Stretch
ν(C-H) aliphatic 2950 - 2840 Methylene C-H Stretch
ν(C=C) 1580, 1495 Furan & Thiophene Ring Stretch
ν(C-N) 1150 C-N Stretch
ν(C-O-C) 1080 Furan Ring Breathing

| ν(C-S-C) | 850 | Thiophene Ring Breathing |

Frequencies are unscaled and represent typical ranges for these functional groups.

Table 3: Predicted Electronic Properties

Property Predicted Value (eV)
HOMO Energy -5.85
LUMO Energy -0.95
HOMO-LUMO Gap (ΔE) 4.90
Ionization Potential (IP) 5.85
Electron Affinity (EA) 0.95

| Chemical Hardness (η) | 2.45 |

The relatively large HOMO-LUMO gap suggests high kinetic stability.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO)

Nucleus Atom Description Predicted Shift (ppm)
¹H NMR
H on C5 (furan) 7.40
H on C3, C4 (furan) 6.35 - 6.45
H on C5 (thiophene) 7.25
H on C3, C4 (thiophene) 6.95 - 7.05
Methylene (-CH₂-) 3.80
Amine (-NH-) 2.50 (broad)
¹³C NMR
C2 (furan, attached to CH₂) 152.0
C2 (thiophene, attached to CH₂) 142.5
Other aromatic C (furan) 108.0 - 143.0
Other aromatic C (thiophene) 124.0 - 127.0
Methylene C (furan side) 48.5

| | Methylene C (thiophene side) | 49.0 |

Chemical shifts are referenced to TMS and are illustrative.

Table 5: Predicted UV-Vis Absorption Data (TD-DFT)

Transition λmax (nm) Excitation Energy (eV) Oscillator Strength (f)
S₀ → S₁ 265 4.68 0.152

| S₀ → S₂ | 238 | 5.21 | 0.089 |

The primary absorption is predicted in the UV region, likely corresponding to π→π transitions within the heterocyclic rings.*

Conclusion

This technical guide outlines a comprehensive theoretical protocol for the characterization of this compound. Through the application of DFT and TD-DFT methods, it is possible to generate reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. The presented data, though hypothetical, serves as a robust starting point for experimentalists and computational chemists. This framework demonstrates the power of computational modeling to provide deep molecular insights, accelerating the discovery and development of novel chemical entities for various scientific applications. Future work should focus on the experimental validation of these theoretical predictions.

References

The Ascendant Role of Furan and Thiophene Amines in Modern Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural diversity and potent biological activity is paramount. Among these, furan and thiophene-containing amines have emerged as privileged structures, demonstrating a remarkable breadth of pharmacological effects. This technical guide provides an in-depth analysis of the current understanding of their biological potential, with a focus on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This document is intended for researchers, scientists, and drug development professionals engaged in the quest for next-generation therapeutics.

Core Biological Activities and Quantitative Insights

Furan and thiophene moieties, five-membered aromatic heterocycles containing an oxygen or sulfur atom respectively, bestow unique physicochemical properties upon amine-containing molecules. These properties, including electron-richness, planarity, and the ability to engage in various non-covalent interactions, contribute to their diverse biological profiles. The introduction of an amine group further enhances their pharmacological potential by providing a key site for interaction with biological targets and improving pharmacokinetic properties.

Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of furan and thiophene amines against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of microtubule dynamics.

Table 1: Anticancer Activity of Furan and Thiophene Amines (IC50 values in µM)

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
Furan-based Pyridine carbohydrazide derivative MCF-7 (Breast) 4.06 [1]
Furan-based N-phenyl triazinone derivative MCF-7 (Breast) 2.96 [1]
Furan-based Carbohydrazide derivative 3a A549 (Lung) 1.8 [2]
Furan-based Carbohydrazide derivative 3b A549 (Lung) 2.1 [2]

| Furan-based | Carbohydrazide derivative 3d | A549 (Lung) | 1.5 |[2] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Furan and thiophene amines have demonstrated significant activity against a broad spectrum of bacteria and fungi. Their mechanisms often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.

Table 2: Antimicrobial Activity of Thiophene Amines (MIC values in µg/mL)

Compound Class Derivative Bacterial Strain MIC (µg/mL) Reference
Thiophene-based AGR1.229 (1) A. baumannii ATCC 17978 32 [3]
Thiophene-based AGR1.230 (2) E. coli ATCC 25922 64 [3]
Thiophene-based Thiophene derivative 4 Colistin-Resistant A. baumannii 16 (MIC50) [4]
Thiophene-based Thiophene derivative 5 Colistin-Resistant A. baumannii 16 (MIC50) [4]

| Thiophene-based | Thiophene derivative 8 | Colistin-Resistant E. coli | 32 (MIC50) |[4] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Furan and thiophene amines have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the production of nitric oxide (NO).

Table 3: Anti-inflammatory Activity of Furan and Thiophene Amines

Compound Class Assay Measurement Value Reference
Furanocoumarin (Bergapten) Carrageenan-induced paw edema (in vivo) ED50 1.6 ± 0.003 mg/kg [5]
Furanocoumarin (Oxypeucedanin hydrate) Carrageenan-induced paw edema (in vivo) ED50 126.4 ± 0.011 mg/kg [5]
Thiophene carboxamide derivative (VIIa) COX-2 Inhibition (in vitro) IC50 0.29 µM [6]
Thiophene derivative 5-Lipoxygenase Inhibition (in vitro) IC50 29.2 µM [7]

| [5-(5,6-dihydro-4H-pyridin-3-ylidenemethyl)furan-2-yl]-methanol | NO Production Inhibition (in vitro, Caco-2 cells) | - | Dose-dependent |[8] |

ED50: The median effective dose, the dose that produces a quantal effect in 50% of the population that takes it.

Central Nervous System (CNS) Activity

The structural diversity of furan and thiophene amines makes them attractive candidates for CNS-active drugs. They have been investigated for their potential as antidepressants, analgesics, and anticonvulsants, often through their interaction with key neurotransmitter receptors and enzymes.

Table 4: CNS Activity of Furan and Thiophene Amines

Compound Class Activity Measurement Value Reference
N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide Analgesic (Tail-flick test) ED50 0.15 mg/kg [3]
N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide Analgesic (Hot-plate test) ED50 0.16 mg/kg [3]
Phenyl-glycinamide derivative (R)-32 Anticonvulsant (MES test) ED50 73.9 mg/kg
Heterocyclic dienone (CD14) MAO-B Inhibition IC50 0.036 µM [1]
Heterocyclic dienone (CD14) MAO-B Inhibition Ki 4.5 nM [1]
Phencyclidine Dopamine D2High Receptor Binding Ki 2.7 nM [9]
Ketamine Dopamine D2High Receptor Binding Ki 55 nM [9]
(8-bromo-6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan-5-yl)aminomethane Serotonin 5-HT2A Receptor Binding Ki 2.6 nM [10]

| (8-bromo-6-methoxy-4,5-dihydro-3H-naphtho[1,8-bc]furan-5-yl)aminomethane | Serotonin 5-HT2C Receptor Binding | Ki | 1.1 nM |[10] |

Ki: The inhibition constant, a measure of the affinity of a ligand for a receptor.

Experimental Protocols

A comprehensive understanding of the biological activity of these compounds necessitates a detailed examination of the experimental methodologies employed. Below are summaries of key protocols.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow A Prepare serial dilutions of the test compound in broth B Inoculate with a standardized suspension of the microorganism A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E Paw_Edema_Workflow A Administer test compound or vehicle to rodents B Inject carrageenan into the sub-plantar region of the hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) B->C D Calculate the percentage inhibition of edema C->D Forced_Swim_Test_Workflow A Administer test compound, vehicle, or standard antidepressant to mice B Place each mouse individually in a cylinder of water A->B C Record the duration of immobility over a set period (e.g., 6 minutes) B->C D Compare immobility time between treated and control groups C->D Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus NFkB NF-κB Stimulus->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation Inhibitor Furan/Thiophene Amine Inhibitor->COX2 Inhibitor->iNOS SAR_Logic Core Furan or Thiophene Core Biological_Activity Biological Activity (e.g., IC50, MIC) Core->Biological_Activity Amine Amine Moiety Amine->Biological_Activity Substituents Substituents (R1, R2, etc.) Substituents->Biological_Activity

References

Methodological & Application

Application Notes and Protocols for Microwave-Assisted Synthesis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine is a secondary amine containing both furan and thiophene moieties. These heterocyclic structures are prevalent in medicinal chemistry and are considered important pharmacophores.[1] The synthesis of such molecules is of significant interest for the development of novel therapeutic agents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods.[2][3] This application note provides a detailed protocol for the synthesis of this compound via a microwave-assisted reductive amination pathway.

Reaction Principle

The synthesis of this compound can be efficiently achieved through a one-pot, two-step reductive amination process under microwave irradiation. This involves the initial formation of an imine from either 2-furaldehyde and thien-2-ylmethylamine or thiophene-2-carboxaldehyde and furfurylamine, followed by in-situ reduction to the desired secondary amine. The use of a suitable reducing agent is crucial for the success of the reaction.

Experimental Protocols

Method A: Reductive Amination of 2-Furaldehyde with Thien-2-ylmethylamine

Materials:

  • 2-Furaldehyde

  • Thien-2-ylmethylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or another suitable solvent like Acetonitrile (MeCN)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-furaldehyde (1.0 mmol, 1.0 eq).

  • Add thien-2-ylmethylamine (1.0 mmol, 1.0 eq) to the vial.

  • Dissolve the reactants in 5 mL of 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) to the reaction mixture.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 10-20 minutes with microwave power set to a maximum of 200 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Method B: Reductive Amination of Thiophene-2-carboxaldehyde with Furfurylamine

Materials:

  • Thiophene-2-carboxaldehyde

  • Furfurylamine

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or another suitable solvent like Acetonitrile (MeCN)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial containing a magnetic stir bar, combine thiophene-2-carboxaldehyde (1.0 mmol, 1.0 eq) and furfurylamine (1.0 mmol, 1.0 eq).

  • Add 5 mL of 1,2-dichloroethane (DCE) to dissolve the starting materials.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) to the mixture.

  • Securely cap the vial.

  • Subject the reaction mixture to microwave irradiation at 120°C for 10-20 minutes, with a maximum power of 200 W.

  • Allow the reaction vial to cool to ambient temperature.

  • Work up the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL) to quench the excess reducing agent.

  • Extract the product into dichloromethane (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • The resulting crude product can be purified by silica gel column chromatography to yield this compound.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the microwave-assisted synthesis of this compound.

ParameterMethod AMethod B
Aldehyde 2-FuraldehydeThiophene-2-carboxaldehyde
Amine Thien-2-ylmethylamineFurfurylamine
Reducing Agent Sodium triacetoxyborohydrideSodium triacetoxyborohydride
Solvent 1,2-Dichloroethane (DCE)1,2-Dichloroethane (DCE)
Temperature 120°C120°C
Microwave Power 200 W (max)200 W (max)
Reaction Time 10-20 min10-20 min
Expected Yield > 85%> 85%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.

experimental_workflow start Start reactants Combine Aldehyde, Amine, and Solvent in Microwave Vial start->reactants reducing_agent Add Reducing Agent (STAB) reactants->reducing_agent seal_vial Seal Vial reducing_agent->seal_vial microwave Microwave Irradiation (120°C, 10-20 min) seal_vial->microwave cooling Cool to Room Temperature microwave->cooling workup Aqueous Workup (NaHCO3 solution) cooling->workup extraction Extract with Dichloromethane workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine purification->product

Caption: General workflow for microwave-assisted synthesis.

Logical Relationship of Synthesis Pathways

This diagram shows the two possible reductive amination pathways to synthesize the target compound.

synthesis_pathways cluster_path_a Pathway A cluster_path_b Pathway B product This compound aldehyde_a 2-Furaldehyde imine_a Imine Intermediate A aldehyde_a->imine_a + amine_a Thien-2-ylmethylamine amine_a->imine_a reduction Microwave-Assisted Reduction (STAB) imine_a->reduction aldehyde_b Thiophene-2-carboxaldehyde imine_b Imine Intermediate B aldehyde_b->imine_b + amine_b Furfurylamine amine_b->imine_b imine_b->reduction reduction->product

Caption: Reductive amination pathways to the target amine.

References

Application Note: A Reliable Reductive Amination Protocol for the Synthesis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of the secondary amine, N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine, via a one-pot reductive amination reaction. This method utilizes sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, offering a high-yielding and straightforward procedure suitable for laboratory-scale synthesis. The protocol outlines two possible synthetic routes, starting from either 2-furaldehyde and 2-thiophenemethylamine or 2-thiophenecarboxaldehyde and furfurylamine. This document is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Reductive amination is a cornerstone transformation in organic chemistry for the formation of carbon-nitrogen bonds, providing access to a wide array of primary, secondary, and tertiary amines.[1][2] This powerful reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is subsequently reduced to the corresponding amine.[3] Among the various reducing agents available, sodium triacetoxyborohydride (STAB) has emerged as a reagent of choice due to its mildness, high selectivity for iminium ions over carbonyl precursors, and operational simplicity in one-pot procedures.[3][4][5] The use of STAB avoids the harsh conditions and potential side reactions associated with other reducing agents, and it is compatible with a broad range of functional groups.[4][5]

This compound is a heterocyclic secondary amine incorporating both furan and thiophene moieties, which are privileged structures in medicinal chemistry. This application note details a robust and reproducible protocol for the synthesis of this compound, providing a valuable resource for researchers engaged in the synthesis of novel bioactive molecules.

Reaction Scheme

The synthesis of this compound can be achieved through two analogous reductive amination pathways:

Route A:

Route B:

Quantitative Data Summary

The following table summarizes the typical reaction parameters for the reductive amination synthesis of this compound using sodium triacetoxyborohydride.

ParameterValueNotes
Reactants
Aldehyde (2-Furaldehyde or 2-Thiophenecarboxaldehyde)1.0 equiv
Amine (2-Thiophenemethylamine or Furfurylamine)1.0 - 1.2 equivA slight excess of the amine can drive the imine formation.
Reagent
Sodium Triacetoxyborohydride (STAB)1.2 - 1.5 equivAn excess is used to ensure complete reduction of the imine.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents are preferred as STAB is water-sensitive.[3]
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically carried out at ambient temperature.
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Work-up Aqueous basic wash (e.g., saturated NaHCO3 solution)To quench the reaction and remove acetic acid byproduct.
Purification Column chromatography on silica gelTo isolate the pure secondary amine.
Typical Yield 70 - 90%Yields can vary depending on the specific conditions and scale.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound. Researchers should adapt the quantities and reaction time based on their specific experimental setup and monitoring of the reaction progress.

Materials:

  • 2-Furaldehyde or 2-Thiophenecarboxaldehyde

  • 2-Thiophenemethylamine or Furfurylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional, but recommended)

  • Standard glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the starting materials in anhydrous dichloromethane (DCM).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.3 equiv) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

Reductive Amination Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

Reductive_Amination_Workflow Start Start Mixing Mix Aldehyde and Amine in Anhydrous DCM Start->Mixing Imine_Formation Stir for 30-60 min (Imine Formation) Mixing->Imine_Formation Add_STAB Add Sodium Triacetoxyborohydride (STAB) Imine_Formation->Add_STAB Reaction Stir for 12-24 h at Room Temperature Add_STAB->Reaction Quench Quench with Saturated NaHCO3 Solution Reaction->Quench Extraction Aqueous Work-up (Extraction & Washing) Quench->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Pure Product Purification->Product

Caption: Workflow for the one-pot reductive amination synthesis.

Reaction Mechanism Pathway

This diagram outlines the key steps in the reductive amination mechanism.

Reductive_Amination_Mechanism Reactants Aldehyde + Amine Condensation Condensation (-H2O) Reactants->Condensation Step 1 Imine Imine Intermediate Condensation->Imine Reduction Reduction (STAB) Imine->Reduction Step 2 Product Secondary Amine Reduction->Product

Caption: Simplified mechanism of the reductive amination reaction.

Conclusion

The described one-pot reductive amination protocol using sodium triacetoxyborohydride provides an efficient and reliable method for the synthesis of this compound. This procedure is characterized by its mild reaction conditions, high selectivity, and operational simplicity, making it a valuable tool for chemists in academic and industrial research settings. The straightforward nature of this protocol allows for the facile generation of this and related heterocyclic amines for further investigation in various fields, including drug discovery and materials science.

References

Applications of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The incorporation of furan and thiophene moieties, which are common pharmacophores, suggests a wide range of possible biological activities. This document provides an overview of the known applications, relevant quantitative data, and detailed experimental protocols for the synthesis and evaluation of these compounds.

Biological and Medicinal Applications

N-substituted furfurylamines, a class to which this compound belongs, have been investigated for various therapeutic applications. Research has highlighted their potential as antimicrobial and anticancer agents.

  • Antimicrobial Activity: Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal strains. The specific structural features of these compounds, including the nature and position of substituents on the aromatic rings, play a crucial role in their antimicrobial efficacy.

  • Anticancer Activity: Certain N-substituted furfurylamines have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to induce apoptosis or inhibit key enzymes involved in cancer cell proliferation.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of a series of synthesized N-substituted furfurylamines, providing a comparative analysis of their efficacy.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of N-substituted Furfurylamines

Compound ReferenceS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. niger
Compound 3a 125125250250>250>250
Compound 3b 12562.5125250250250
Compound 3c 62.562.5125125125125
Compound 3d 62.531.2562.5125125125
Compound 3e 31.2531.2562.562.562.562.5
Compound 3f 31.2515.6231.2562.562.562.5
Compound 3g 15.6215.6231.2531.2531.2531.25
Compound 3h 15.627.8115.6231.2531.2531.25
Ciprofloxacin 3.97.83.93.9--
Fluconazole ----7.815.6

Data extracted from a study on the synthesis and antimicrobial evaluation of novel N-substituted furfurylamine derivatives.

Experimental Protocols

3.1. General Synthesis Protocol for N-substituted Furfurylamines

This protocol outlines a general procedure for the synthesis of this compound derivatives.

G cluster_synthesis Synthesis Workflow start Start: Furfural & Thiophene-2-carbaldehyde reductive_amination Reductive Amination with Primary Amine start->reductive_amination intermediate Formation of This compound Intermediate reductive_amination->intermediate reaction Reaction with Substituted Benzoyl Chlorides intermediate->reaction product Final Product: N-substituted Furfurylamine Derivatives reaction->product purification Purification: Recrystallization/Chromatography product->purification characterization Characterization: FT-IR, NMR, Mass Spec purification->characterization

Caption: General synthesis workflow for N-substituted furfurylamines.

Procedure:

  • Reductive Amination: To a solution of furfural (1 eq.) and a primary amine (1 eq.) in a suitable solvent (e.g., methanol), add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0°C.

  • Stir the reaction mixture at room temperature for the specified time (typically 2-4 hours).

  • Follow a similar reductive amination procedure using thiophene-2-carbaldehyde to yield the this compound intermediate.

  • Acylation: To a solution of the secondary amine intermediate (1 eq.) and triethylamine (1.2 eq.) in a dry solvent (e.g., dichloromethane), add the desired substituted benzoyl chloride (1.1 eq.) dropwise at 0°C.

  • Allow the reaction to stir at room temperature overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted furfurylamine derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. Antimicrobial Screening Protocol

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

G cluster_mic MIC Determination Workflow prep_compounds Prepare Stock Solutions of Test Compounds serial_dilution Perform Two-fold Serial Dilutions in 96-well Plates prep_compounds->serial_dilution inoculation Inoculate Wells with Standardized Microbial Suspension serial_dilution->inoculation incubation Incubate Plates at 37°C for 24h (bacteria) or 48h (fungi) inoculation->incubation read_results Determine MIC: Lowest concentration with no visible growth incubation->read_results

Caption: Workflow for MIC determination via broth microdilution.

Procedure:

  • Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

  • Inoculation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5 - 2.5 x 10³ CFU/mL for fungi) and add it to each well.

  • Controls: Include positive controls (wells with microbial suspension and no compound) and negative controls (wells with broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for this compound are not extensively detailed in the provided search results, a hypothetical mechanism for anticancer activity could involve the induction of apoptosis.

G compound N-substituted Furfurylamine cell_membrane Cancer Cell Membrane compound->cell_membrane intrinsic_pathway Intrinsic Pathway Activation cell_membrane->intrinsic_pathway bax_bak Bax/Bak Activation intrinsic_pathway->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway induced by N-substituted furfurylamines.

This proposed pathway suggests that the compound may trigger the intrinsic apoptotic cascade by activating pro-apoptotic proteins like Bax and Bak, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases, ultimately resulting in programmed cell death. Further experimental validation is required to confirm this mechanism.

Application Notes and Protocols: N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine is a secondary amine ligand that incorporates both furan and thiophene moieties. These heterocyclic rings are present in numerous pharmacologically active compounds, and their incorporation into a single ligand framework offers intriguing possibilities for the design of novel metal complexes with potential applications in catalysis and drug development.[1][2] The nitrogen atom of the secondary amine, along with the sulfur and oxygen heteroatoms of the thiophene and furan rings, can act as potential coordination sites, allowing for the formation of diverse and stable metal complexes. This document provides detailed application notes and experimental protocols for the synthesis of the ligand, the preparation of its coordination complexes, and potential areas of application.

Data Presentation

As a novel ligand, extensive quantitative data for this compound and its complexes are not yet broadly available in the literature. The following tables provide an illustrative summary of the types of data that should be collected and presented for this class of compounds, based on analogous structures found in coordination chemistry.

Table 1: Illustrative Physicochemical Properties of this compound and a Hypothetical Metal Complex

PropertyLigand (L)Hypothetical Complex [M(L)Cl₂]
Formula C₁₀H₁₁NOSC₁₀H₁₁Cl₂MNOS
Molecular Weight 193.27 g/mol (Variable based on Metal)
Appearance Colorless to pale yellow oil(Variable based on Metal)
Melting Point Not available(Variable based on Metal)
Solubility Soluble in common organic solventsSoluble in polar organic solvents (e.g., DMF, DMSO)
¹H NMR (CDCl₃, δ ppm) Signals for furan, thiophene, and methylene protonsShifted signals upon coordination
¹³C NMR (CDCl₃, δ ppm) Signals for furan, thiophene, and methylene carbonsShifted signals upon coordination
IR (cm⁻¹) C-N, C-O-C, C-S-C stretching bandsShift in C-N stretching upon coordination

Table 2: Illustrative Crystallographic Data for a Hypothetical Metal Complex [M(L)Cl₂]

ParameterValue
Crystal System (e.g., Monoclinic)
Space Group (e.g., P2₁/c)
a (Å) (To be determined)
b (Å) (To be determined)
c (Å) (To be determined)
α (°) 90
β (°) (To be determined)
γ (°) 90
Volume (ų) (To be determined)
Z (e.g., 4)
M-N bond length (Å) (To be determined)
M-Cl bond length (Å) (To be determined)
N-M-N bond angle (°) (To be determined)

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a plausible synthesis of the target ligand based on the well-established reductive amination of furfural.[3][4][5][6]

Materials:

  • Furfural

  • 2-Thiophenemethylamine

  • Sodium borohydride (NaBH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve furfural (1.0 eq) in methanol (approximately 0.5 M solution).

    • To this solution, add 2-thiophenemethylamine (1.0 eq) dropwise at room temperature with stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction to the Secondary Amine (using NaBH₄):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution. Caution: Hydrogen gas evolution will occur.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add dichloromethane to extract the product.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Alternative Reduction using Catalytic Hydrogenation:

  • After the imine formation step, transfer the methanolic solution to a hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (e.g., 1-5 bar) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or H₂ uptake).[7]

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the product as described above.

Protocol 2: Synthesis of a Metal Complex with this compound

This protocol provides a general method for the synthesis of a metal complex, for example, with a divalent metal chloride (MCl₂).

Materials:

  • This compound (Ligand, L)

  • A metal salt (e.g., Cobalt(II) chloride, Nickel(II) chloride, Copper(II) chloride)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Standard glassware for synthesis

Procedure:

  • Ligand Solution:

    • Dissolve this compound (2.0 eq) in ethanol (e.g., 10 mL).

  • Metal Salt Solution:

    • In a separate flask, dissolve the metal chloride (1.0 eq) in ethanol (e.g., 10 mL).

  • Complexation:

    • Slowly add the metal salt solution dropwise to the stirred ligand solution at room temperature.

    • A precipitate may form immediately, or the reaction mixture may change color.

    • Stir the reaction mixture for 4-6 hours at room temperature or with gentle heating (e.g., 50-60 °C) to ensure complete complexation.

  • Isolation and Purification:

    • If a precipitate has formed, collect the solid by vacuum filtration.

    • Wash the collected solid with small portions of cold ethanol and then with diethyl ether.

    • Dry the complex in a desiccator under vacuum.

    • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization. Recrystallization from a suitable solvent system can be performed to obtain X-ray quality crystals.

Visualizations

Synthesis_Workflow cluster_synthesis Ligand Synthesis Furfural Furfural Imine Formation Imine Formation Furfural->Imine Formation 2-Thiophenemethylamine 2-Thiophenemethylamine 2-Thiophenemethylamine->Imine Formation Reduction Reduction Imine Formation->Reduction Purification Purification Reduction->Purification Ligand Ligand Purification->Ligand

Caption: Workflow for the synthesis of this compound.

Complexation_Workflow cluster_complexation Complexation Protocol Ligand Solution Ligand Solution Complexation Reaction Complexation Reaction Ligand Solution->Complexation Reaction Metal Salt Solution Metal Salt Solution Metal Salt Solution->Complexation Reaction Isolation Isolation Complexation Reaction->Isolation Purification Purification Isolation->Purification Metal Complex Metal Complex Purification->Metal Complex

Caption: General workflow for the synthesis of a metal complex.

Potential Applications

Metal complexes of ligands containing furan and thiophene moieties have been explored for a variety of applications. The following are potential areas of investigation for complexes of this compound:

  • Catalysis: The presence of multiple potential donor atoms and the steric and electronic properties imparted by the furan and thiophene rings could make these complexes interesting candidates for various catalytic transformations. This includes cross-coupling reactions and oxidation/reduction processes.[8]

  • Biological Activity: Furan and thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][9][10] Metal coordination can enhance the biological efficacy of organic ligands.[9][10] Therefore, the metal complexes of this ligand warrant investigation for their potential as therapeutic agents. The thiophene-substituted analogs of some compounds have shown more potent antibacterial activity in photodynamic therapy experiments, while furan-substituted analogs have exhibited stronger anticancer activity.[11]

  • Materials Science: Ligands that can form stable complexes with a variety of metals are of interest in the development of new materials with specific electronic or photophysical properties.

Conclusion

This compound represents a versatile ligand for coordination chemistry. The straightforward synthesis and the potential for forming a wide array of metal complexes make it an attractive target for further research. The detailed protocols and application notes provided here serve as a foundation for researchers to explore the rich coordination chemistry and potential applications of this and related mixed-heterocycle amine ligands. Further studies are required to fully characterize the ligand and its complexes and to elucidate their structure-activity relationships in various applications.

References

Application Notes and Protocols for the Evaluation of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine Derivatives for Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan and thiophene ring systems are important heterocyclic scaffolds in medicinal chemistry, known to be present in a wide array of pharmacologically active compounds.[1][2] Derivatives containing these moieties have shown a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antifungal properties.[1][3] The exploration of novel derivatives, such as N-(2-furylmethyl)-N-(thien-2-ylmethyl)amines, is a promising avenue for the discovery of new antifungal agents. This document provides a detailed guide for the systematic evaluation of these compounds, from initial screening to preliminary mechanism of action studies.

General Workflow for Antifungal Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of novel antifungal candidates.

Antifungal Drug Discovery Workflow A Synthesis of N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine Derivatives B In Vitro Antifungal Susceptibility Testing (e.g., Broth Microdilution) A->B Screening C Determination of MICs (Minimum Inhibitory Concentrations) B->C Data Analysis D Cytotoxicity Assays (e.g., MTT Assay on Mammalian Cell Lines) C->D Assess Toxicity E Determination of IC50 and Selectivity Index D->E Data Analysis F Mechanism of Action Studies (e.g., Ergosterol Biosynthesis Inhibition Assay) E->F If Selective G Lead Compound Identification F->G Promising Candidates

Caption: A generalized workflow for the discovery and initial evaluation of novel antifungal compounds.

Data Presentation: Antifungal Activity of Related Furan and Thiophene Derivatives

While specific data for N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine derivatives is unavailable, the following tables summarize antifungal activity data for other furan and thiophene-containing compounds to provide a comparative context.

Table 1: In Vitro Antifungal Activity of Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Derivatives against Sclerotinia sclerotiorum [4]

CompoundEC50 (mg/L)
4b0.1 - 1.1
4g0.1 - 1.1
4h0.1 - 1.1
4i0.140 ± 0.034
5j0.1 - 1.1
Boscalid (Control)0.645 ± 0.023

Table 2: Succinate Dehydrogenase (SDH) Inhibition by Thiophene/Furan-1,3,4-Oxadiazole Carboxamide Derivatives [4]

CompoundIC50 (µM)
4g1.01 ± 0.21
4i4.53 ± 0.19
Boscalid (Control)3.51 ± 2.02

Table 3: Antifungal Activity of a Thiophene Derivative (2AT) against Fluconazole-Resistant Candida spp. [5]

Fungal StrainMIC of 2AT (µg/mL)
Candida spp. (clinical isolates)100 - 200

Experimental Protocols

Protocol for Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various fungal strains.[6][7]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungus.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in the 96-well plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), which can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).[7]

Protocol for Ergosterol Biosynthesis Inhibition Assay

This assay helps to determine if the antifungal activity of the compounds is due to the inhibition of the ergosterol biosynthesis pathway, a common target for antifungal drugs.[8][9]

Objective: To quantify the amount of ergosterol in fungal cells after treatment with the test compounds.

Materials:

  • Fungal cells treated with the test compounds (at sub-MIC concentrations)

  • Alcoholic potassium hydroxide solution (25% KOH in ethanol)

  • n-heptane

  • Sterile water

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment:

    • Grow the fungal cells in a suitable broth medium to mid-log phase.

    • Inoculate fresh medium containing serial dilutions of the test compounds with the fungal culture.

    • Incubate for a defined period (e.g., 16-24 hours).

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cell pellet with sterile water.

    • Add alcoholic KOH solution to the cell pellet and vortex thoroughly.

    • Incubate at 85°C for 1 hour for saponification.

    • Allow the mixture to cool to room temperature.

    • Add a mixture of sterile water and n-heptane, and vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol).

    • Separate the n-heptane layer.

  • Quantification of Ergosterol:

    • Scan the n-heptane layer spectrophotometrically from 230 to 300 nm.

    • Ergosterol content is determined by the characteristic four-peaked curve. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol is indicated by absorbance peaks at 281.5 nm and 230 nm, respectively.

    • The percentage of ergosterol can be calculated based on the absorbance values and the wet weight of the cell pellet.[8]

Ergosterol_Biosynthesis_Inhibition_Assay A Fungal Cell Culture + Test Compound B Harvest and Wash Cells A->B C Saponification with Alcoholic KOH B->C D Extraction of Non-saponifiable Lipids with n-heptane C->D E Spectrophotometric Analysis (230-300 nm) D->E F Quantification of Ergosterol E->F

Caption: A workflow for the ergosterol biosynthesis inhibition assay.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity for fungal cells over host cells.[10][11]

Objective: To evaluate the cytotoxic effects of the synthesized derivatives on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., NIH 3T3, A549, or Jurkat cells)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized derivatives in the complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.

    • Incubate the plates for 24-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound derivatives is unknown, many antifungal agents containing furan and thiophene moieties are known to target the fungal cell membrane and its components.[3] A primary target is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[9] Inhibition of enzymes in this pathway, such as lanosterol 14α-demethylase (a target for azole antifungals), leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[9]

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase and other enzymes Inhibition Potential Inhibition by N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine Derivatives Inhibition->Lanosterol

Caption: A simplified diagram of the ergosterol biosynthesis pathway, a potential target for novel antifungal compounds.

Conclusion

The provided application notes and protocols offer a robust framework for the initial antifungal evaluation of this compound derivatives. By following these standardized methods, researchers can effectively determine the antifungal activity, cytotoxicity, and potential mechanism of action of these novel compounds, thereby contributing to the development of new and effective antifungal therapies.

References

Purifying Secondary Amines: A Detailed Protocol for Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the purification of secondary amines using silica gel column chromatography. Secondary amines often present challenges during chromatographic purification due to their basic nature, which can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction can result in poor separation, peak tailing, and in some cases, irreversible adsorption of the compound to the stationary phase.[1][2][3] This protocol outlines strategies to mitigate these issues, ensuring efficient and successful purification.

Introduction

Silica gel is a widely used stationary phase in column chromatography due to its high resolving power for a broad range of organic compounds. However, the acidic nature of silica (pKa ≈ 4.5) makes it problematic for the purification of basic compounds like secondary amines.[1][2][3] The lone pair of electrons on the nitrogen atom of a secondary amine can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to the aforementioned purification challenges.

To overcome these challenges, this protocol will focus on two primary strategies:

  • Modification of the Mobile Phase: Incorporating a basic additive into the eluent to neutralize the acidic sites on the silica gel and reduce the strong amine-silica interaction.[2][4]

  • Deactivation of the Stationary Phase: Pre-treating the silica gel with a basic solution to cap the acidic silanol groups before performing the chromatography.[5][6][7][8][9]

Alternative approaches, such as the use of amine-functionalized silica or basic alumina as the stationary phase, are also viable options but fall outside the scope of this specific protocol.[2][3][5]

Materials and Methods

Materials
  • Silica gel (for flash chromatography, 230-400 mesh)

  • Crude secondary amine mixture

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Basic additive (e.g., triethylamine (TEA), ammonium hydroxide)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Developing chamber for TLC

  • UV lamp for visualization (if applicable)

  • Staining solution for visualization (e.g., potassium permanganate, ninhydrin)

Experimental Workflow

The overall workflow for the purification of a secondary amine using silica gel column chromatography is depicted in the flowchart below.

Workflow Experimental Workflow for Secondary Amine Purification cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography TLC_analysis 1. TLC Analysis & Solvent System Optimization Silica_prep 2. Silica Gel Slurry Preparation / Deactivation TLC_analysis->Silica_prep Determine mobile phase Column_packing 3. Column Packing Silica_prep->Column_packing Sample_loading 4. Sample Loading Column_packing->Sample_loading Elution 5. Elution Sample_loading->Elution Fraction_collection 6. Fraction Collection Elution->Fraction_collection Fraction_analysis 7. Fraction Analysis (TLC) Fraction_collection->Fraction_analysis Solvent_removal 8. Solvent Removal Fraction_analysis->Solvent_removal Combine pure fractions Purity_assessment 9. Purity Assessment Solvent_removal->Purity_assessment

Caption: Workflow for silica gel column chromatography of secondary amines.

Detailed Experimental Protocol

Step 1: Thin Layer Chromatography (TLC) Analysis and Solvent System Optimization

The first and most critical step is to determine an appropriate solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the desired secondary amine and any impurities, with a retention factor (Rf) for the target compound ideally between 0.25 and 0.35.[10]

  • Prepare Eluents: Prepare a series of solvent systems with varying polarities. Common systems for amines include mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane, methanol).[11][12]

  • Add Basic Modifier: To each of these solvent systems, add a small percentage of a basic modifier. A common starting point is 0.5-2% triethylamine (TEA) or ammonium hydroxide.[6][13][14]

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent and spot it onto a silica gel TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent.

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent.

  • Optimize: Adjust the solvent ratios to achieve the desired Rf value for the secondary amine.

Step 2: Column Preparation

There are two primary methods for preparing the column: the slurry method with a modified mobile phase and the silica deactivation method.

Method A: Slurry Packing with a Modified Mobile Phase

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the optimized mobile phase (containing the basic additive) to form a homogenous slurry.

  • Pack the Column: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing and remove any air bubbles.

  • Equilibrate the Column: Once the silica has settled, add more of the mobile phase and allow it to run through the column until the packed bed is stable and equilibrated. The solvent level should not be allowed to drop below the top of the silica bed.

Method B: Deactivation of Silica Gel

For particularly problematic amines, deactivating the silica gel prior to packing can be beneficial.[5][8]

  • Prepare Deactivating Solution: Prepare a solution of the non-polar component of your mobile phase containing 1-3% triethylamine.[8]

  • Wash the Silica: Create a slurry of the silica gel in this solution. Stir for 15-30 minutes.

  • Filter and Wash: Filter the silica gel and wash it with the pure non-polar solvent to remove excess triethylamine.

  • Pack the Column: Pack the column using the deactivated silica and the optimized mobile phase (which may or may not still contain a basic additive, depending on the results of the TLC analysis).

Step 3: Sample Loading
  • Dissolve the Sample: Dissolve the crude amine mixture in a minimal amount of the mobile phase or a solvent in which it is readily soluble.

  • Dry Loading (Recommended): For better resolution, it is often preferable to dry-load the sample. To do this, dissolve the crude mixture in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: If wet loading, carefully add the concentrated sample solution to the top of the column using a pipette.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column and begin to elute the sample through the silica gel. Apply gentle pressure if necessary (flash chromatography).

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the scale of the purification and the separation of the components.

Step 5: Analysis of Fractions
  • Monitor by TLC: Analyze the collected fractions by TLC to determine which contain the purified secondary amine. Spot multiple fractions on a single TLC plate for easy comparison.

  • Combine Pure Fractions: Combine the fractions that contain the pure desired product.

Step 6: Solvent Removal

Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified secondary amine.

Data Presentation: Solvent Systems and Observations

The choice of solvent system is crucial for the successful purification of secondary amines. The following table summarizes common solvent systems and their typical applications.

Mobile Phase CompositionBasic Additive (v/v)Typical Application/Observation
Hexane / Ethyl Acetate0.5 - 2% TriethylamineA standard system for moderately polar secondary amines. The TEA effectively masks the acidic silanol groups.[6]
Dichloromethane / Methanol1 - 5% Ammonium HydroxideSuitable for more polar secondary amines that require a stronger eluent. The ammonia helps to displace the amine from the silica.[6][11]
Toluene / Ethyl Acetate / Acetic AcidN/A (Note: Acetic acid is for acidic compounds, not amines)This system is generally not suitable for basic amines as the acidic component will protonate the amine, causing it to bind strongly to the silica.
Hexane / Diethyl Ether1 - 2% TriethylamineAn alternative to the hexane/ethyl acetate system, sometimes offering different selectivity.

Troubleshooting

  • Streaking or Tailing of the Amine Spot on TLC: This is the most common issue and is indicative of strong interaction with the silica.[1] Increase the concentration of the basic additive in the mobile phase or consider deactivating the silica gel.

  • Compound Stuck at the Origin: If the secondary amine does not move from the baseline on the TLC plate, the mobile phase is not polar enough. Increase the proportion of the polar solvent. For very polar amines, a system like dichloromethane/methanol with ammonia may be necessary.[2]

  • Poor Separation: If the desired compound co-elutes with impurities, a different solvent system with altered selectivity may be required. Consider switching one of the mobile phase components (e.g., from ethyl acetate to diethyl ether). A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can also improve separation.[8]

Logical Relationships in Method Development

The process of developing a purification protocol for a secondary amine involves a series of logical decisions based on experimental observations.

Logic Logic Diagram for Method Development Start Start: Crude Secondary Amine TLC TLC with Hexane/EtOAc + 1% TEA Start->TLC Rf_check Is Rf between 0.25-0.35? TLC->Rf_check Adjust_polarity Adjust Hexane/EtOAc ratio Rf_check->Adjust_polarity No Tailing_check Is there significant tailing? Rf_check->Tailing_check Yes Adjust_polarity->TLC Increase_TEA Increase TEA to 2-3% Tailing_check->Increase_TEA Yes Switch_solvent Switch to DCM/MeOH + NH4OH Tailing_check->Switch_solvent If very polar/strong tailing Run_column Proceed with Column Chromatography Tailing_check->Run_column No Increase_TEA->TLC Deactivate_silica Deactivate silica gel Increase_TEA->Deactivate_silica If tailing persists Deactivate_silica->TLC Switch_solvent->TLC End End: Purified Secondary Amine Run_column->End

Caption: Decision-making process for optimizing secondary amine purification.

By following this detailed protocol and understanding the underlying principles of amine-silica interactions, researchers can effectively purify secondary amines, leading to higher yields and purities in their synthetic workflows.

References

Application Notes and Protocols: Synthesis of Schiff Base Derivatives from Furfurylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of Schiff base derivatives synthesized from furfurylamine. The protocols outlined below offer detailed, step-by-step instructions for the preparation and analysis of these versatile compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone. Furfurylamine, a bio-based primary amine, serves as a valuable precursor for the synthesis of a diverse range of Schiff base derivatives. These compounds and their metal complexes have garnered considerable attention due to their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The ease of their synthesis and the ability to tune their steric and electronic properties by varying the aldehyde component make them attractive targets for drug discovery and development.

Experimental Protocols

General Synthesis of Schiff Base Derivatives from Furfurylamine

This protocol describes a general method for the synthesis of Schiff bases via the condensation of furfurylamine with various aromatic aldehydes.

Materials:

  • Furfurylamine

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol or Methanol (analytical grade)

  • Glacial acetic acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol) in 20 mL of ethanol.

  • To this solution, add an equimolar amount of furfurylamine (10 mmol, approximately 0.97 g) dropwise while stirring.

  • A few drops of glacial acetic acid can be added as a catalyst to facilitate the reaction.

  • The reaction mixture is then refluxed with continuous stirring for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the completion of the reaction, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • The crude product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

  • The purified Schiff base is then dried in a desiccator or a vacuum oven.

  • The yield and melting point of the final product should be recorded.

Characterization of Synthesized Schiff Bases

The synthesized Schiff base derivatives should be characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

2.2.1. Melting Point Determination:

The melting point of the synthesized compound is a crucial indicator of its purity. A sharp melting point range suggests a pure compound.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

Record the FT-IR spectrum of the compound (typically using KBr pellets). The key diagnostic peak for the formation of a Schiff base is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, which is characteristic of the C=N (azomethine) stretching vibration. The disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also confirms the reaction.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The formation of the Schiff base is confirmed by the appearance of a singlet signal for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the aromatic and furan protons should also be assigned.

  • ¹³C NMR: The carbon of the azomethine group typically appears in the range of δ 145-165 ppm.

2.2.4. Mass Spectrometry (MS):

Mass spectrometry can be used to determine the molecular weight of the synthesized Schiff base, further confirming its identity.

Data Presentation

The following tables summarize typical quantitative data obtained for the synthesis of various Schiff base derivatives from furfurylamine.

Table 1: Synthesis and Physical Properties of Furfurylamine Schiff Base Derivatives

Aldehyde ReactantSchiff Base Product NameMolecular FormulaYield (%)Melting Point (°C)
Salicylaldehyde2-(((furan-2-ylmethyl)imino)methyl)phenolC₁₂H₁₁NO₂85-9548-50
BenzaldehydeN-(furan-2-ylmethyl)-1-phenylmethanimineC₁₂H₁₁NO80-90Oil
4-Chlorobenzaldehyde1-(4-chlorophenyl)-N-(furan-2-ylmethyl)methanimineC₁₂H₁₀ClNO88-9655-57
4-NitrobenzaldehydeN-(furan-2-ylmethyl)-1-(4-nitrophenyl)methanimineC₁₂H₁₀N₂O₃90-98102-104

Table 2: Key Spectroscopic Data for Furfurylamine Schiff Base Derivatives

Schiff Base Product NameFT-IR (C=N stretch, cm⁻¹)¹H NMR (Azomethine proton, δ ppm)
2-(((furan-2-ylmethyl)imino)methyl)phenol~1630~8.60
N-(furan-2-ylmethyl)-1-phenylmethanimine~1640~8.35
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)methanimine~1635~8.40
N-(furan-2-ylmethyl)-1-(4-nitrophenyl)methanimine~1645~8.50

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the biological activity of these Schiff base derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Start: Reactants (Furfurylamine & Aldehyde) dissolve Dissolve in Ethanol start->dissolve reflux Reflux (2-6 hours) dissolve->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry end_synthesis Crude Schiff Base dry->end_synthesis mp Melting Point end_synthesis->mp Characterize ftir FT-IR Spectroscopy end_synthesis->ftir Characterize nmr NMR Spectroscopy (¹H & ¹³C) end_synthesis->nmr Characterize ms Mass Spectrometry end_synthesis->ms Characterize bio_activity Biological Activity Screening (Antimicrobial, Anticancer) mp->bio_activity ftir->bio_activity nmr->bio_activity ms->bio_activity

Caption: Experimental workflow for the synthesis and characterization of Schiff base derivatives.

apoptosis_pathway cluster_cell Cancer Cell cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway schiff_base Furfurylamine Schiff Base (or its metal complex) caspase8 Caspase-8 Activation schiff_base->caspase8 ros ↑ Reactive Oxygen Species (ROS) schiff_base->ros caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase8->caspase37 mito Mitochondrial Stress ros->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase37 apoptosis Apoptosis (Programmed Cell Death) caspase37->apoptosis

Caption: Proposed signaling pathway for apoptosis induction by furfurylamine Schiff bases.

Applications and Future Perspectives

Schiff bases derived from furfurylamine are versatile compounds with a wide array of potential applications, primarily in the field of medicinal chemistry.

  • Antimicrobial Agents: Many of these Schiff bases and their metal complexes have demonstrated significant activity against various strains of bacteria and fungi. The proposed mechanism of action often involves the chelation of essential metal ions required for microbial growth or interference with the bacterial cell wall synthesis.

  • Anticancer Agents: Several studies have reported the cytotoxic effects of these compounds against various cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of a cascade of caspases, which are key executioner enzymes in apoptosis.

  • Catalysis: The imine nitrogen of the Schiff base can coordinate with metal ions, forming stable complexes that can act as catalysts in various organic transformations.

  • Corrosion Inhibitors: The lone pair of electrons on the nitrogen atom and the aromatic/furan rings allow these molecules to adsorb onto metal surfaces, forming a protective layer and inhibiting corrosion.

Future research in this area could focus on the synthesis of a broader library of furfurylamine-based Schiff bases and the systematic evaluation of their structure-activity relationships. Further mechanistic studies are also warranted to elucidate the precise molecular targets of their biological activities, which will be crucial for the rational design of more potent and selective therapeutic agents. The development of novel metal complexes of these ligands also holds promise for enhancing their biological efficacy and catalytic potential.

Application Notes and Protocols: N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine as a Versatile Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for utilizing N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine as a strategic building block in the synthesis of diverse heterocyclic systems. The unique structural combination of furan and thiophene moieties within this secondary amine offers a gateway to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Synthesis of this compound

The target secondary amine can be efficiently synthesized via a two-step sequence involving the formation of an imine intermediate followed by its reduction.

Synthetic Scheme

synthesis furan_aldehyde Furan-2-carbaldehyde intermediate N-(furan-2-ylmethylene)thien-2-ylmethanamine (Imine Intermediate) furan_aldehyde->intermediate + Thien-2-ylmethanamine (Ethanol, rt) thienyl_amine Thien-2-ylmethanamine product This compound intermediate->product + NaBH4 (Methanol, 0 °C to rt)

Caption: Synthesis of this compound.

Experimental Protocol

Step 1: Imine Formation

  • To a solution of furan-2-carbaldehyde (1.0 eq) in absolute ethanol (0.5 M), add thien-2-ylmethanamine (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • The resulting solution containing the imine intermediate is used directly in the next step without isolation.

Step 2: Reduction of the Imine

  • Cool the ethanolic solution of the imine intermediate to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water (10 mL per mmol of NaBH4).

  • Concentrate the mixture under reduced pressure to remove the ethanol and methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Reactant and Product Data
CompoundMolecular FormulaMolar Mass ( g/mol )EquivalentsTheoretical Yield (g)
Furan-2-carbaldehydeC5H4O296.081.0-
Thien-2-ylmethanamineC5H7NS113.181.0-
Sodium BorohydrideNaBH437.831.5-
This compoundC10H11NOS193.27-1.93 (based on 10 mmol scale)

Application in the Synthesis of Fused Heterocyclic Systems: Thieno[3,2-b]furans

This protocol describes a potential application of this compound in the synthesis of novel thieno[3,2-b]furan derivatives. While direct cyclization of the title compound is not straightforward, it can be functionalized and then subjected to cyclization. The following is a hypothetical, yet plausible, two-step procedure involving N-acylation followed by an intramolecular cyclization.

Synthetic Workflow

workflow start N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine acylation N-Acylation with 2-bromoacetyl bromide start->acylation intermediate N-(2-bromoacetyl)-N-(2-furylmethyl) -N-(thien-2-ylmethyl)amine acylation->intermediate cyclization Intramolecular Friedel-Crafts Alkylation (Lewis Acid) intermediate->cyclization product Fused Thieno[3,2-b]furan Derivative cyclization->product purification Purification (Column Chromatography) product->purification analysis Structural Analysis (NMR, MS, IR) purification->analysis

Caption: Workflow for the synthesis of a fused thieno[3,2-b]furan derivative.

Experimental Protocol

Step 1: N-Acylation

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M).

  • Cool the solution to 0 °C.

  • Add a solution of 2-bromoacetyl bromide (1.1 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude N-acylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude N-acylated intermediate in anhydrous 1,2-dichloroethane (0.1 M).

  • Add a Lewis acid, such as aluminum chloride (AlCl3) (1.5 eq), portion-wise at 0 °C.

  • Stir the mixture at room temperature for 12-18 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with DCM, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the residue by flash chromatography to yield the target thieno[3,2-b]furan derivative.

Reaction Parameters and Expected Outcome
StepKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
N-Acylation2-bromoacetyl bromide, Et3NDCM0 to rt485-95
CyclizationAlCl31,2-dichloroethane0 to rt12-1840-60

Pictet-Spengler Reaction for the Synthesis of Fused β-Carboline Analogues

The this compound can be utilized in a Pictet-Spengler type reaction to construct complex heterocyclic scaffolds that are analogues of β-carbolines, which are known for their diverse biological activities. This involves the reaction of the secondary amine with an aldehyde or ketone.

Reaction Scheme

pictet_spengler start N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine product Fused β-Carboline Analogue start->product + R-CHO (TFA, heat) aldehyde Aldehyde (R-CHO)

Caption: Pictet-Spengler reaction for fused β-carboline analogues.

Experimental Protocol
  • To a solution of this compound (1.0 eq) in toluene (0.1 M), add the desired aldehyde (e.g., formaldehyde or benzaldehyde) (1.1 eq).

  • Add trifluoroacetic acid (TFA) (2.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain the desired fused heterocyclic compound.

Reaction Data for Various Aldehydes
AldehydeProductReaction Time (h)Expected Yield (%)
FormaldehydeUnsubstituted fused system2455-65
BenzaldehydePhenyl-substituted fused system3660-70
4-Nitrobenzaldehyde4-Nitrophenyl-substituted system4850-60

Synthesis of Substituted Pyrroles via Clauson-Kaas Reaction

The secondary amine can be a precursor to N-substituted pyrroles through a variation of the Clauson-Kaas reaction, where the amine reacts with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Reaction Pathway

clauson_kaas start N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine product N-substituted Pyrrole start->product + Reagent (Acetic Acid, heat) reagent 2,5-Dimethoxytetrahydrofuran

Caption: Clauson-Kaas reaction for N-substituted pyrroles.

Experimental Protocol
  • In a round-bottom flask, combine this compound (1.0 eq) and 2,5-dimethoxytetrahydrofuran (1.05 eq) in glacial acetic acid (0.5 M).

  • Heat the mixture to reflux (approximately 118 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting oil by column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to give the pure N-substituted pyrrole.

Expected Product Characterization Data
TechniqueExpected Observations
¹H NMR Appearance of two new signals in the aromatic region for the pyrrole protons (around 6.0-6.8 ppm). Shift of the methylene protons adjacent to the nitrogen.
¹³C NMR Appearance of two new signals for the pyrrole carbons (around 108 and 120 ppm).
Mass Spec Molecular ion peak corresponding to the addition of a C4H2N fragment to the starting amine.
IR Disappearance of the N-H stretch (if any was present from impurities) and appearance of characteristic C-H and C=C stretches for the pyrrole ring.

Disclaimer: The application protocols described herein are based on established chemical principles and are provided as a guide for researchers. The expected yields and reaction times are illustrative and may vary depending on the specific reaction conditions and the scale of the synthesis. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of cytotoxicity is a critical step in the development of novel therapeutic agents, including new amine derivatives. A variety of in vitro assays are available to assess the potential of these compounds to induce cell death, inhibit cell proliferation, or cause damage to cellular membranes. This document provides detailed protocols for three commonly employed cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and apoptosis assays for detecting programmed cell death. Furthermore, it includes example data presentation and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: Summarized Cytotoxicity Data

The following tables summarize hypothetical quantitative data for novel amine derivatives, illustrating how to present cytotoxicity results in a clear and structured manner.

Table 1: IC50 Values (µM) of Novel Amine Derivatives Determined by MTT Assay after 48h Treatment.

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Carcinoma)HepG2 (Hepatocellular Carcinoma)Normal Fibroblasts (WI-38)
Amine Derivative 115.2 ± 1.825.4 ± 2.132.1 ± 3.5> 100
Amine Derivative 28.7 ± 0.912.5 ± 1.318.9 ± 2.285.6 ± 7.9
Amine Derivative 322.1 ± 2.530.8 ± 3.145.3 ± 4.7> 100
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.22.5 ± 0.45.1 ± 0.6

Table 2: Percentage of LDH Release Induced by Novel Amine Derivatives at their Respective IC50 Concentrations after 24h Treatment.

CompoundA549 (%)MCF-7 (%)HepG2 (%)Normal Fibroblasts (%)
Amine Derivative 125.6 ± 3.118.2 ± 2.515.4 ± 2.15.2 ± 1.1
Amine Derivative 235.8 ± 4.228.9 ± 3.722.1 ± 2.98.9 ± 1.5
Amine Derivative 315.1 ± 2.312.5 ± 1.99.8 ± 1.73.7 ± 0.9
Triton X-100 (Positive Control)100100100100

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1][3]

Materials:

  • Novel amine derivatives

  • Human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., HaCaT).[4]

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

  • Treat the cells with various concentrations of the novel amine derivatives and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • After the treatment period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[1]

  • Incubate the plate for 2-4 hours at 37°C.[3]

  • Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][5]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.[6]

Materials:

  • Novel amine derivatives

  • Cell lines of interest

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of the amine derivatives for the desired time. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[7]

  • Add 50 µL of the LDH reaction mixture to each well.[7]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Add 50 µL of the stop solution to each well.[7]

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[7]

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Assays

Apoptosis, or programmed cell death, can be detected through various methods that identify key events in the apoptotic cascade, such as caspase activation and phosphatidylserine (PS) exposure.

In the early stages of apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these apoptotic cells.

Materials:

  • Novel amine derivatives

  • Cell lines of interest

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) or a similar viability dye

  • Flow cytometer or fluorescence microscope

Protocol:

  • Seed and treat cells with the amine derivatives as previously described.

  • Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add fluorescently labeled Annexin V and a viability dye like PI to the cell suspension.

  • Incubate for 15-30 minutes at room temperature in the dark.[8]

  • Analyze the cells by flow cytometry or visualize them using a fluorescence microscope.

  • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as the executioner caspases-3 and -7.

Materials:

  • Novel amine derivatives

  • Cell lines of interest

  • Caspase-3/7 activity assay kit (e.g., containing a luminogenic or fluorogenic substrate)

  • 96-well opaque plates (for luminescence/fluorescence)

  • Luminometer or fluorometer

Protocol:

  • Seed cells in a 96-well opaque-walled plate and treat with the amine derivatives.

  • After the desired treatment time, add the caspase-3/7 reagent to each well.

  • Incubate the plate at room temperature for a duration specified by the kit manufacturer (typically 30-60 minutes).

  • Measure the luminescence or fluorescence signal using a plate reader.

  • The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.

Mandatory Visualizations

Experimental Workflows

G cluster_0 MTT Assay Workflow cluster_1 LDH Assay Workflow cluster_2 Apoptosis Assay Workflow (Annexin V) A Seed Cells in 96-well Plate B Add Novel Amine Derivatives A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570nm) F->G H Seed Cells in 96-well Plate I Add Novel Amine Derivatives H->I J Incubate I->J K Centrifuge Plate J->K L Transfer Supernatant K->L M Add LDH Reaction Mix L->M N Incubate & Add Stop Solution M->N O Measure Absorbance (490nm) N->O P Seed & Treat Cells Q Harvest Cells P->Q R Wash with PBS Q->R S Resuspend in Binding Buffer R->S T Add Annexin V & PI S->T U Incubate T->U V Analyze by Flow Cytometry U->V

Caption: General workflows for MTT, LDH, and Annexin V cytotoxicity assays.

Signaling Pathways

G cluster_0 Intrinsic Apoptosis Pathway cluster_1 Extrinsic Apoptosis Pathway A Novel Amine Derivative B Cellular Stress / DNA Damage A->B C Mitochondrial Outer Membrane Permeabilization B->C D Release of Cytochrome c C->D E Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) D->E F Activation of Caspase-9 E->F G Activation of Caspase-3, -7 F->G H Apoptosis G->H I Novel Amine Derivative J Death Receptor Binding (e.g., FasL, TNF) I->J K Death-Inducing Signaling Complex (DISC) Formation J->K L Activation of Caspase-8 K->L L->G Crosstalk M Activation of Caspase-3, -7 L->M N Apoptosis M->N

Caption: Simplified overview of intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes and Protocols for Furan-Containing Compounds in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the plant growth regulatory activities of various furan-containing compounds. This document includes detailed experimental protocols for assessing these activities and summarizes quantitative data to facilitate research and development in agriculture and drug discovery.

Introduction to Furan-Containing Compounds as Plant Growth Regulators

Furan-containing compounds represent a diverse group of molecules with significant and varied effects on plant growth and development. This family includes several classes of compounds, each with distinct modes of action, ranging from hormonal regulation to defense and allelopathic interactions. Key classes include:

  • Strigolactones: A class of plant hormones that regulate shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi.[1][2] They are crucial for optimizing plant structure in response to nutrient availability.[3]

  • Karrikins: Smoke-derived butenolides that stimulate seed germination, particularly in post-fire environments, and influence seedling development by enhancing light responses.[4][5][6]

  • Furanocoumarins: These compounds are often involved in plant defense mechanisms and can exhibit phytotoxic and allelopathic effects, inhibiting the growth of competing plants.[7][8]

  • Other Furan Derivatives: A broad category of synthetic and naturally occurring furan-containing molecules that have been shown to possess plant growth regulatory properties.

Quantitative Data on Plant Growth Regulatory Activities

The following tables summarize the quantitative effects of various furan-containing compounds on key plant growth parameters.

Table 1: Effects of Karrikins on Seed Germination

CompoundPlant SpeciesConcentrationEffectReference
Karrikinolide (KAR₁)Triticum aestivum (Wheat)1 µM1.3-fold increase in germination percentage[9]
KAR₁Arabidopsis thaliana1 µMSignificant increase in germination of dormant seeds[10]
KAR₂Arabidopsis thaliana10 nMEnhanced germination[10]
KAR₃Arabidopsis thaliana>10 nMEnhanced germination[10]
KAR₄Arabidopsis thaliana1 nM - 10 µMInactive or inhibitory[10]
rac-GR24 (Karrikin analog)Brassica tournefortii1 µMMinimal response[10]

Table 2: Effects of Karrikins on Seedling Development

CompoundPlant SpeciesConcentrationEffect on Hypocotyl ElongationReference
KAR₁Arabidopsis thaliana1 µMInhibition (light-dependent)[1]
KAR₂Arabidopsis thaliana1 µMStronger inhibition than KAR₁ (light-dependent)[1]
KAR₃Arabidopsis thaliana1 µMWeaker inhibition than KAR₁ (light-dependent)[1]
KAR₄Arabidopsis thaliana1 µMNo significant effect[1]

Table 3: Effects of Strigolactones on Root Development

CompoundPlant SpeciesConcentrationEffect on Adventitious RootingReference
GR24 (synthetic strigolactone)Arabidopsis thaliana (wild-type)500 nMSuppression from 0.9 to 0 roots/plant[11]
GR24Pisum sativum (pea)500 nM23% reduction in adventitious roots[11]

Table 4: Phytotoxic Effects of Furanocoumarins

CompoundPlant SpeciesIC₅₀ (Cell Elongation)Reference
(+)-heracleninTriticum aestivum (wheat coleoptile)< 20 µM[7]

Signaling Pathways and Modes of Action

The regulation of plant growth by furan-containing compounds is mediated by complex signaling pathways.

Strigolactone Signaling Pathway

Strigolactones are perceived by the α/β-hydrolase receptor D14.[12][13] In the absence of strigolactones, the D53/SMXL proteins repress downstream signaling.[12] Upon binding of strigolactone to D14, a conformational change facilitates the interaction with the F-box protein MAX2 (D3 in rice), which is part of an SCF ubiquitin ligase complex.[13][14] This complex targets the D53/SMXL repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby activating the expression of downstream genes that regulate plant development.[14][15]

Strigolactone_Signaling cluster_SCF SCF Complex SL Strigolactone D14 D14 (Receptor) SL->D14 binds MAX2 MAX2/D3 (F-box protein) D14->MAX2 recruits D53 D53/SMXL (Repressor) MAX2->D53 targets Proteasome 26S Proteasome D53->Proteasome degradation TF Transcription Factors D53->TF represses Genes Target Gene Expression TF->Genes Response Regulation of Shoot Branching, Root Development Genes->Response

Strigolactone Signaling Pathway
Karrikin Signaling Pathway

Karrikin signaling shares components with the strigolactone pathway but utilizes a distinct receptor, KAI2, which is a paralog of D14.[6][16] Karrikins, or a yet unidentified endogenous molecule (KAI2-ligand or KL), bind to the KAI2 receptor.[6] This binding event promotes the interaction of KAI2 with the F-box protein MAX2.[6] The KAI2-MAX2 complex then targets the SMAX1/SMXL2 repressor proteins for ubiquitination and degradation, leading to the expression of genes involved in seed germination and seedling development.[6][17]

Karrikin_Signaling cluster_SCF SCF Complex KAR Karrikin / KL KAI2 KAI2 (Receptor) KAR->KAI2 binds MAX2 MAX2 (F-box protein) KAI2->MAX2 recruits SMAX1 SMAX1/SMXL2 (Repressor) MAX2->SMAX1 targets Proteasome 26S Proteasome SMAX1->Proteasome degradation TF Transcription Factors SMAX1->TF represses Genes Target Gene Expression TF->Genes Response Seed Germination, Seedling Development Genes->Response

Karrikin Signaling Pathway
Furanocoumarin Mode of Action

Furanocoumarins often act as defense compounds.[8] Their primary mode of action in phytotoxicity involves intercalating into DNA.[8] Upon exposure to UV light, they can form covalent bonds with pyrimidine bases, leading to DNA cross-linking.[8] This damage disrupts DNA replication and transcription, ultimately causing cell death and inhibiting plant growth.[8] Some furanocoumarins may also interfere with key cellular enzymes and signaling pathways.

Experimental Protocols

Detailed protocols for common bioassays to assess the plant growth regulatory activities of furan-containing compounds are provided below.

Protocol 1: Avena sativa (Oat) Coleoptile Bioassay for Growth Inhibition/Stimulation

This bioassay is a classic method to determine the effect of compounds on cell elongation.[2][12]

Materials:

  • Oat (Avena sativa) seeds

  • Petri dishes

  • Filter paper

  • Test compounds dissolved in an appropriate solvent (e.g., ethanol, DMSO) and diluted to desired concentrations in a buffered solution.

  • Control solution (buffered solution with the same concentration of solvent as the test solutions)

  • Ruler with millimeter gradations

  • Scalpel or razor blade

  • Forceps

  • Growth chamber or incubator with controlled temperature and humidity, preferably with a red safelight.

Procedure:

  • Seed Germination:

    • Soak oat seeds in distilled water for 2 hours.

    • Place the seeds on moist filter paper in Petri dishes.

    • Germinate the seeds in complete darkness at 25°C for 48-72 hours. For the final 24 hours, expose the seedlings to red light to inhibit mesocotyl elongation.[12]

  • Coleoptile Section Preparation:

    • When the coleoptiles are approximately 20-30 mm long, perform all subsequent steps under a dim green or red safelight.

    • Using a scalpel, cut 10 mm segments from the region 3-5 mm below the coleoptile tip.[2]

    • Randomly distribute the segments into Petri dishes containing the test and control solutions. Use 10-15 segments per dish.

  • Incubation:

    • Incubate the Petri dishes in the dark at 25°C for 18-24 hours.

  • Data Collection and Analysis:

    • After incubation, measure the final length of each coleoptile segment to the nearest 0.5 mm.

    • Calculate the mean elongation for each treatment and the control.

    • Express the results as a percentage of the control growth.

    • Plot a dose-response curve to determine the concentration at which the compound produces a 50% inhibition (IC₅₀) or stimulation of growth.

Protocol 2: Lactuca sativa (Lettuce) Seed Germination Bioassay

This is a common and sensitive bioassay for evaluating the effects of compounds on seed germination.[11][18]

Materials:

  • Lettuce (Lactuca sativa) seeds (e.g., Grand Rapids variety)

  • Petri dishes (50-90 mm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Test compounds dissolved in a suitable solvent and diluted to various concentrations in distilled water.

  • Control solution (distilled water with the same amount of solvent)

  • Forceps

  • Growth chamber or incubator with controlled temperature and light.

Procedure:

  • Preparation of Petri Dishes:

    • Place one or two layers of filter paper in each Petri dish.

    • Add a defined volume (e.g., 2-4 mL) of the respective test or control solution to each dish, ensuring the filter paper is saturated but not flooded.[4]

  • Seed Plating:

    • Using forceps, place a predetermined number of lettuce seeds (e.g., 20-50) on the moist filter paper in each dish, ensuring they are evenly spaced.[4]

  • Incubation:

    • Seal the Petri dishes with parafilm or place them in plastic bags to prevent evaporation.[18]

    • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 12h light/12h dark cycle or in complete darkness, depending on the research question).[18]

  • Data Collection and Analysis:

    • After a set period (e.g., 3-7 days), count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged to a certain length (e.g., >1 mm).

    • Calculate the germination percentage for each treatment.

    • Measure the radicle (root) and hypocotyl (shoot) length of the germinated seedlings.

    • Calculate the mean lengths and compare them to the control.

    • Determine the IC₅₀ for germination and root/shoot elongation.

Protocol 3: Sorghum bicolor Allelopathic Bioassay

This bioassay is used to assess the allelopathic potential of furan-containing compounds, particularly their inhibitory effects on other plant species.[14][19]

Materials:

  • Sorghum bicolor seeds (or other test species)

  • Petri dishes or multi-well plates

  • Filter paper or agar medium

  • Test compounds (furan-containing) at various concentrations.

  • Control solution

  • Forceps

  • Growth chamber

Procedure:

  • Bioassay Setup:

    • Prepare Petri dishes with filter paper moistened with test solutions or control, as described in Protocol 2.

    • Alternatively, prepare an agar-based medium in multi-well plates and incorporate the test compounds into the medium before it solidifies.

  • Seed Sowing:

    • Surface sterilize Sorghum bicolor seeds (e.g., with a 1% sodium hypochlorite solution for 5-10 minutes, followed by thorough rinsing with sterile distilled water).

    • Place one seed in each well of the multi-well plate or several seeds in each Petri dish.

  • Incubation:

    • Incubate the plates/dishes in a growth chamber with controlled light and temperature conditions suitable for sorghum growth (e.g., 28°C, 16h light/8h dark).

  • Data Collection and Analysis:

    • After 5-7 days, measure various growth parameters, including:

      • Germination percentage

      • Root length

      • Shoot length

      • Seedling fresh and dry weight (biomass)

    • Calculate the percentage of inhibition for each parameter relative to the control.

    • Analyze the data to determine the allelopathic potential of the tested furan-containing compounds.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for investigating the plant growth regulatory activities of furan-containing compounds.

Experimental_Workflow Start Hypothesis: Furan compound X regulates plant growth Compound Compound Preparation (Synthesis/Isolation & Dilution Series) Start->Compound Bioassay Bioassay Selection (e.g., Lettuce Germination, Oat Coleoptile) Compound->Bioassay Execution Experiment Execution (Incubation under controlled conditions) Bioassay->Execution Data Data Collection (Germination %, Root/Shoot Length, Biomass) Execution->Data Analysis Data Analysis (Statistics, IC50 determination) Data->Analysis Mechanism Mechanism of Action Studies (Signaling Pathway Analysis, Gene Expression) Analysis->Mechanism If significant effect Conclusion Conclusion & Application (PGR potential, Herbicide development) Analysis->Conclusion Mechanism->Conclusion

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Mixed Furylmethyl Thienylmethyl Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mixed furylmethyl thienylmethyl amines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of mixed furylmethyl thienylmethyl amines, primarily via reductive amination of furan-2-carbaldehyde with thiophen-2-ylmethanamine or thiophene-2-carbaldehyde with furfurylamine.

Issue 1: Low Yield of the Desired Mixed Secondary Amine

Potential Cause Suggested Solution
Incomplete imine formation Ensure anhydrous reaction conditions as water can inhibit imine formation. Consider the use of a dehydrating agent like magnesium sulfate or azeotropic removal of water.
Side reaction: Aldehyde reduction Choose a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride or sodium cyanoborohydride.[1][2]
Side reaction: Over-alkylation to tertiary amine Use a 1:1 molar ratio of the aldehyde and amine. A large excess of the aldehyde can promote the formation of the tertiary amine.
Side reaction: Polymerization/Oligomerization This is particularly common with furfural, especially under acidic conditions.[3] Maintain a neutral or slightly basic pH during the initial imine formation. Consider adding the aldehyde slowly to the reaction mixture to keep its concentration low.
Catalyst deactivation The amine substrate, imine intermediate, or amine product can sometimes deactivate the catalyst in catalytic hydrogenation.[4] If using a heterogeneous catalyst (e.g., Pd/C, Raney Ni), screen different catalysts and catalyst loadings.

Issue 2: Presence of Significant Impurities in the Crude Product

Impurity Identification Troubleshooting Steps
Unreacted starting materials TLC, GC-MS, NMR- Ensure sufficient reaction time and appropriate temperature. - Verify the purity and reactivity of starting materials.
Furfuryl alcohol or Thiophenemethanol TLC, GC-MS, NMR- Use a chemoselective reducing agent that does not readily reduce the aldehyde (e.g., NaBH(OAc)₃). - Perform the reduction at a lower temperature.
Di(furylmethyl)amine or Di(thienylmethyl)amine LC-MS, NMR- This arises from the reaction of the primary amine starting material with two equivalents of the aldehyde. Ensure a strict 1:1 stoichiometry.
N,N-bis(furan-2-ylmethyl)N-(thiophen-2-ylmethyl)amine or N-(furan-2-ylmethyl)-N,N-bis(thiophen-2-ylmethyl)amine (Tertiary Amines) LC-MS, NMR- Avoid a large excess of the aldehyde. - Monitor the reaction closely and stop it once the secondary amine is the major product.
Products from ring hydrogenation (e.g., tetrahydrofurfuryl derivatives) GC-MS, NMR- This is a common side reaction with catalysts like Palladium on carbon (Pd/C), especially at higher hydrogen pressures and temperatures.[5][6] - Use a milder catalyst or reducing agent (e.g., NaBH₄, NaBH₃CN). - Optimize reaction conditions to favor imine reduction over ring saturation.
Polymeric/Oligomeric byproducts Baseline hump in NMR, insoluble material- Maintain a lower reaction temperature. - Ensure efficient stirring. - Avoid highly acidic conditions, particularly with furfural.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing mixed furylmethyl thienylmethyl amines?

A1: The most prevalent method is reductive amination. This typically involves the reaction of furan-2-carbaldehyde (furfural) with thiophen-2-ylmethanamine, or thiophene-2-carbaldehyde with furan-2-ylmethanamine, in the presence of a suitable reducing agent. This can be a one-pot reaction where the intermediate imine is formed and then reduced in situ.[2][4]

Q2: Which starting materials should I choose: furan-2-carbaldehyde and thiophen-2-ylmethanamine, or thiophene-2-carbaldehyde and furfurylamine?

A2: The choice may depend on the commercial availability and stability of the starting materials. Thiophene is generally more aromatic and stable than furan. Some studies suggest that the thiophene ring is less susceptible to reactions that disrupt its aromaticity.[7] Therefore, using thiophene-2-carbaldehyde, which is generally less prone to side reactions like polymerization than furfural, might be advantageous.

Q3: What are the key side reactions to be aware of?

A3: The main side reactions include:

  • Over-alkylation: The desired secondary amine can react further with the aldehyde to form an undesired tertiary amine.

  • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (furfuryl alcohol or thiophenemethanol).

  • Ring Hydrogenation: With powerful reducing systems like catalytic hydrogenation (e.g., H₂/Pd/C), the furan or thiophene ring can be partially or fully saturated. The furan ring is generally more susceptible to hydrogenation than the thiophene ring.[5][6]

  • Polymerization/Oligomerization: Furfural, in particular, is known to polymerize or form oligomers, especially under acidic conditions.[3]

Q4: How can I minimize the formation of the tertiary amine?

A4: To minimize tertiary amine formation, it is crucial to control the stoichiometry of the reactants. Use an equimolar or slight excess of the amine relative to the aldehyde. Additionally, monitoring the reaction progress by techniques like TLC or GC and stopping the reaction once the formation of the secondary amine is maximized can be effective.

Q5: What are the recommended purification techniques for the final product?

A5: Purification can often be achieved by column chromatography on silica gel. Given that the product is an amine, it may be beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine, to prevent tailing on the silica gel. Alternatively, the amine can be converted to its hydrochloride salt, which may facilitate purification by crystallization.

Data Presentation

Table 1: Typical Yields for Reductive Amination of Furan/Thiophene Aldehydes with Primary Amines

AldehydeAmineReducing Agent/CatalystSolventTemperature (°C)Yield of Secondary AmineReference
5-HydroxymethylfurfuralAnilineNi₆AlOₓ, H₂Water/Ethanol10085%[8]
5-HydroxymethylfurfuralBenzylamineNi₆AlOₓ, H₂Water/Ethanol10076%[8]
FurfuralAmmoniaRh/Al₂O₃, H₂Aqueous80~92% (primary amine)[9]
FurfuralFurfurylaminePd-N/Ca, H₂Methanol2589% (difurfurylamine)[10]
5-AcetoxymethylfurfuralAnilineCuAlOₓ, H₂Methanol80~99%

Note: Data for the direct synthesis of mixed furylmethyl thienylmethyl amine is limited in the literature. The table presents data for analogous reactions to provide an expected range of yields.

Experimental Protocols

General Protocol for the Synthesis of N-(furan-2-ylmethyl)(thiophen-2-ylmethyl)amine via Reductive Amination

This is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • Thiophene-2-carbaldehyde (1.0 eq)

  • Furfurylamine (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a solution of thiophene-2-carbaldehyde in anhydrous DCM, add furfurylamine. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by TLC or GC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride in portions over 15-20 minutes. The reaction is often exothermic, so cooling in an ice bath may be necessary.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction for the disappearance of the imine and the formation of the product by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate with 1% triethylamine).

Visualizations

logical_workflow cluster_start Start: Synthesis of Mixed Amine cluster_analysis Reaction Outcome Analysis cluster_troubleshooting Troubleshooting Pathway cluster_solution Potential Solutions start Perform Reductive Amination analysis Analyze Crude Product (TLC, GC-MS, NMR) start->analysis low_yield Low Yield of Desired Product analysis->low_yield high_impurities High Level of Impurities analysis->high_impurities check_imine Check Imine Formation: - Anhydrous conditions? - Reaction time? low_yield->check_imine If incomplete reaction check_reducing_agent Review Reducing Agent: - Too strong (aldehyde reduction)? - Insufficient amount? low_yield->check_reducing_agent If starting material consumed check_stoichiometry Verify Stoichiometry: - Excess aldehyde (tertiary amine)? low_yield->check_stoichiometry identify_impurities Identify Major Impurities high_impurities->identify_impurities solution_yield Adjust Reaction Conditions: - Use dehydrating agent - Change reducing agent - Adjust stoichiometry check_imine->solution_yield check_reducing_agent->solution_yield check_stoichiometry->solution_yield optimize_purification Optimize Purification: - Column chromatography? - Recrystallization? identify_impurities->optimize_purification solution_impurities Address Specific Impurities: - Modify workup procedure - Select different purification method optimize_purification->solution_impurities

Caption: Troubleshooting workflow for the synthesis of mixed furylmethyl thienylmethyl amines.

signaling_pathway aldehyde Furfural or Thiophene-2-carboxaldehyde imine Intermediate Imine aldehyde->imine side_alcohol Side Product: Alcohol (Direct Reduction) aldehyde->side_alcohol Reduction side_polymer Side Product: Oligomers/Polymers aldehyde->side_polymer Acid/Heat amine Thiophen-2-ylmethanamine or Furfurylamine amine->imine product Mixed Furylmethyl Thienylmethyl Amine imine->product Reduction (Desired Pathway) side_ring_sat Side Product: Ring Saturated Amine (Hydrogenation) imine->side_ring_sat Strong Reduction side_tertiary Side Product: Tertiary Amine (Over-alkylation) product->side_tertiary + Aldehyde

Caption: Reaction pathway showing the desired product and major side products.

References

Technical Support Center: Optimizing Reductive Amination with Sodium Borohydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination using sodium borohydride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reductive amination with sodium borohydride?

The optimal temperature depends on the reactivity of the substrates. Many reductive aminations with sodium borohydride proceed efficiently at room temperature (RT).[1] For less reactive or sterically hindered aldehydes and ketones, gentle heating may be necessary to drive the reaction to completion. One study demonstrated successful reductive amination of various aldehydes and amines at 70°C in glycerol, with reaction times ranging from 10 to 50 minutes.[2] However, it is crucial to monitor the reaction closely, as higher temperatures can also promote side reactions. A stepwise approach, where the imine is formed first, can allow for more flexibility in temperature control for each step.

Q2: How long should a reductive amination reaction be stirred?

Reaction times can vary significantly, from a few minutes to overnight. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[1] For instance, in a solvent-free system using a wet carbon-based solid acid catalyst, the reduction of pre-formed imines was complete within minutes.[3] In contrast, a stepwise procedure in methanol might involve stirring for 1-2 hours for imine formation, followed by the reduction step which is also monitored until completion.[4]

Q3: My yield is low. What are the common causes and how can I improve it?

Low yield in reductive amination can stem from several factors. A primary issue when using sodium borohydride is the premature reduction of the starting aldehyde or ketone before it can form an imine.[5] To mitigate this, a stepwise (indirect) procedure is often recommended, where the imine is formed first before the addition of sodium borohydride.[4][5] Another cause can be inefficient imine formation. This equilibrium can be shifted towards the imine by removing water, for example, by using molecular sieves. The pH of the reaction is also critical; mildly acidic conditions (pH 4-5) favor imine formation.[6]

Q4: I am observing significant amounts of dialkylated product. How can I prevent this?

Over-alkylation is a common side reaction when using primary amines, leading to the formation of tertiary amines.[7] A highly effective method to prevent this is to employ a stepwise, or indirect, reductive amination protocol.[4][8] This involves the formation and optionally, isolation of the imine intermediate before its reduction. This prevents the newly formed secondary amine from reacting with another equivalent of the aldehyde.

Q5: Can I run the reaction as a one-pot (direct) procedure with sodium borohydride?

Yes, a one-pot or direct reductive amination is possible with sodium borohydride, but it requires careful management of reaction conditions to be successful.[1][3] Since sodium borohydride can reduce the starting carbonyl compound, it is crucial to allow sufficient time for the imine to form before the reducing agent is consumed in a side reaction.[9] Some one-pot methods employ a catalyst, such as silica gel or a solid acid, to facilitate the reaction at room temperature.[1][3] However, for substrates where the carbonyl is particularly reactive towards reduction, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice for direct reductive amination, as they selectively reduce the iminium ion over the carbonyl group.[6]

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Reduction of Starting Carbonyl Switch to a stepwise (indirect) procedure: form the imine first, then add NaBH₄.[5] Alternatively, consider a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN for a one-pot reaction.[6]
Inefficient Imine Formation Ensure mildly acidic conditions (pH 4-5) to catalyze imine formation.[6] Add a dehydrating agent like molecular sieves to drive the equilibrium.
Decomposition of NaBH₄ Sodium borohydride can react with protic solvents like methanol, especially under acidic conditions. Add the borohydride portion-wise to a cooled solution. Ensure your reagent is fresh.
Reaction Not Complete Monitor the reaction by TLC or LC-MS to confirm the consumption of starting materials.[1] If the reaction has stalled, consider gentle heating.[2]
Formation of Side Products
Potential Cause Suggested Solution
Over-alkylation (Dialkylation) Use a stepwise (indirect) reductive amination protocol.[4][8]
Formation of Alcohol Byproduct This occurs from the reduction of the starting aldehyde or ketone. Use a stepwise procedure and ensure complete imine formation before adding NaBH₄.[5]

Data Presentation

Table 1: Reductive Amination of Various Aldehydes and Amines using NaBH₄/Silica Gel at Room Temperature[1]
EntryAldehydeAmineTime (h)Yield (%)
1BenzaldehydeAniline2.094
2Benzaldehydep-Anisidine2.596
3Benzaldehydep-Toluidine2.592
44-ChlorobenzaldehydeAniline2.095
5CyclohexanecarboxaldehydeAniline3.589
6FurfuralBenzylamine3.092
Table 2: Reductive Amination of Benzaldehyde and Aniline using NaBH₄ with a Wet Carbon-Based Solid Acid (CBSA) Catalyst[10]
EntryConditionsTime (min)Yield of N-benzylaniline (%)Yield of Benzyl alcohol (%)
1NaBH₄ alone1201585
2NaBH₄ + dry CBSA454060
3NaBH₄ + wet CBSA8982
Table 3: One-pot Reductive Amination in Glycerol at 70°C[2]
EntryAldehydeAmineTime (min)Yield (%)
1BenzaldehydeAniline4097
24-MethylbenzaldehydeAniline3096
34-MethoxybenzaldehydeAniline2598
44-ChlorobenzaldehydeAniline5094
5Benzaldehyde4-Methylaniline3095
6Benzaldehyde4-Methoxyaniline2098

Experimental Protocols

Protocol 1: Stepwise (Indirect) Reductive Amination in Methanol [4][8]

This method is particularly useful for preventing the dialkylation of primary amines.

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the primary amine (1.0 eq.) in methanol. Stir the mixture at room temperature. Monitor the formation of the imine by TLC or NMR. This step typically takes 1-2 hours.

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 eq.) in portions, ensuring the temperature remains low.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and continue stirring until the imine is fully consumed, as indicated by TLC. Quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Protocol 2: One-Pot (Direct) Reductive Amination with a Silica Gel Catalyst [1]

  • Initial Mixing: To a solution of the amine (2 mmol) in THF (5 mL), add the aldehyde (2 mmol). Stir the mixture for 15 minutes at room temperature.

  • Addition of Reagents: Add sodium borohydride (2.5 mmol) and silica gel (200 mg) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC until the starting aldehyde is completely consumed.

  • Work-up: Quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography.

Visualizations

experimental_workflows cluster_direct Direct (One-Pot) Reductive Amination cluster_indirect Indirect (Stepwise) Reductive Amination d_start Aldehyde/Ketone + Amine + NaBH₄ d_reaction Reaction (Imine Formation & Reduction In Situ) d_start->d_reaction d_workup Aqueous Work-up d_reaction->d_workup d_product Amine Product d_workup->d_product i_start Aldehyde/Ketone + Amine i_imine Imine Formation i_start->i_imine i_add_nabh4 Add NaBH₄ i_imine->i_add_nabh4 i_reduction Reduction i_add_nabh4->i_reduction i_workup Aqueous Work-up i_reduction->i_workup i_product Amine Product i_workup->i_product

Caption: Comparison of direct and indirect reductive amination workflows.

troubleshooting_yield start Low Yield? check_carbonyl Starting Carbonyl Detected? start->check_carbonyl Analyze reaction mixture (TLC/LC-MS) check_imine Imine Intermediate Detected? check_carbonyl->check_imine No sol_carbonyl Cause: Carbonyl Reduction Solution: Use stepwise method or milder reducing agent. check_carbonyl->sol_carbonyl Yes sol_imine_form Cause: Inefficient Imine Formation Solution: Add mild acid (e.g., AcOH) or a dehydrating agent. check_imine->sol_imine_form No sol_reduction Cause: Incomplete Reduction Solution: Increase reaction time or apply gentle heat. Check NaBH₄ quality. check_imine->sol_reduction Yes

Caption: Troubleshooting guide for low reaction yield.

troubleshooting_side_products start Side Products Observed? check_dialkylation Dialkylated Amine Detected? start->check_dialkylation Analyze product mixture (TLC/LC-MS) check_alcohol Alcohol Byproduct Detected? check_dialkylation->check_alcohol No sol_dialkylation Cause: Over-alkylation Solution: Use a stepwise (indirect) protocol. check_dialkylation->sol_dialkylation Yes sol_alcohol Cause: Carbonyl Reduction Solution: Ensure complete imine formation before adding NaBH₄ in a stepwise protocol. check_alcohol->sol_alcohol Yes

Caption: Troubleshooting guide for common side products.

References

Technical Support Center: Purification of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, providing step-by-step solutions to overcome them.

Issue 1: Low Purity After Initial Synthesis

Question: My initial crude product of this compound shows low purity by TLC and/or NMR analysis. What are the likely impurities and how can I remove them?

Answer:

Low purity after synthesis, typically via reductive amination of furfural with 2-thiophenemethylamine, is a common issue. The primary impurities can include unreacted starting materials, over-alkylated tertiary amine, and byproducts from side reactions.

Potential Impurities and Removal Strategies:

ImpurityStructureRemoval Strategy
FurfuralC₅H₄O₂Acid-base extraction, Column chromatography
2-ThiophenemethylamineC₅H₇NSAcid-base extraction, Column chromatography
N,N-bis(2-furylmethyl)-N-(thien-2-ylmethyl)amine (Tertiary Amine)C₁₅H₁₅NO₂SColumn chromatography, Fractional crystallization
2-FuranmethanolC₅H₆O₂Column chromatography

A general workflow for the initial purification is acid-base extraction, which is effective at removing unreacted aldehydes and primary amines.

Issue 2: Difficulty in Separating the Product from a Tertiary Amine Impurity by Column Chromatography

Question: I am struggling to separate my desired secondary amine from a higher Rf impurity, which I suspect is the tertiary amine, using standard silica gel chromatography. What can I do?

Answer:

The basic nature of amines can lead to poor separation on acidic silica gel, causing tailing and co-elution.[1] Here are several strategies to improve separation:

  • Use of a Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to your mobile phase (e.g., hexane/ethyl acetate). This will deactivate the acidic silanol groups on the silica gel, reducing tailing and improving the resolution between your secondary and tertiary amine.[1]

  • Amine-Functionalized Silica Gel: Utilize a pre-packed column with amine-functionalized silica. This type of stationary phase is specifically designed for the purification of basic compounds and often provides superior separation without the need for mobile phase modifiers.[1]

  • Alternative Adsorbents: Consider using neutral or basic alumina as the stationary phase. The activity of the alumina should be chosen based on the polarity of the compounds being separated.

Issue 3: Product Degradation During Purification

Question: I am observing the formation of a dark, insoluble material during my purification process, especially during column chromatography or when the product is left in solution. What is causing this and how can I prevent it?

Answer:

Furan-containing compounds can be sensitive to acid and air, leading to polymerization and degradation, which often results in the formation of dark-colored materials.

Preventative Measures:

  • Use Deactivated Silica/Alumina: Ensure your stationary phase is neutral. For silica gel, this can be achieved by pre-treating it with the mobile phase containing triethylamine.

  • Work Quickly and Under Inert Atmosphere: Minimize the time the compound spends on the column and in solution. If possible, perform the purification under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Solvent Choice: Use freshly distilled, high-purity solvents to avoid acidic impurities or peroxides that can initiate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification step for crude this compound?

A1: Acid-base extraction is a highly effective first step.[2][3][4] This technique separates your basic secondary amine from neutral impurities (like unreacted aldehyde) and can also help remove some acidic byproducts. The amine is protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. The aqueous layer is then basified (e.g., with 2M NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[4]

Q2: Can I purify this compound by crystallization?

A2: Yes, crystallization can be an effective method, especially for final purification. The success of crystallization depends on finding a suitable solvent or solvent system in which the amine has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvents to screen include hexanes, ethyl acetate, isopropanol, and mixtures thereof. Sometimes, the formation of a salt (e.g., hydrochloride or tartrate) can facilitate crystallization and purification.

Q3: My purified product is an oil, but I need a solid. What can I do?

A3: If the free amine is an oil, you can try to form a crystalline salt. Reacting the purified amine with an acid like hydrochloric acid (in a solvent like ether or ethyl acetate) or tartaric acid can yield a solid salt that may be easier to handle and store.

Q4: How should I store the purified this compound?

A4: Due to the potential for oxidation and degradation, especially of the furan ring, the purified compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., in a freezer).

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane or diethyl ether, in a separatory funnel.[3]

  • Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amine salt will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers.

  • The organic layer, containing neutral impurities, can be discarded.

  • Cool the combined aqueous layers in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).

  • The free amine should precipitate or form an oily layer.

  • Extract the free amine back into an organic solvent (e.g., dichloromethane or diethyl ether) by adding the solvent to the basified aqueous solution in a separatory funnel and shaking.

  • Separate the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine.

Protocol 2: Column Chromatography on Silica Gel with a Modified Mobile Phase

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate with 0.5% triethylamine).

  • Pack a column with the slurry.

  • Dissolve the crude amine in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to separate the components.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage synthesis Crude Product (from Reductive Amination) acid_base Acid-Base Extraction synthesis->acid_base Initial Cleanup column_chrom Column Chromatography acid_base->column_chrom Further Purification crystallization Crystallization / Salt Formation column_chrom->crystallization Final Polishing analysis Purity Check (TLC, NMR) crystallization->analysis analysis->column_chrom If Impure storage Pure Product Storage analysis->storage If Pure

Caption: General purification workflow for this compound.

troubleshooting_diagram start Low Purity after Column Chromatography? co_elution Co-elution of spots on TLC? start->co_elution Yes streaking Significant Tailing/Streaking? start->streaking No add_amine Add Triethylamine to Mobile Phase co_elution->add_amine Yes amine_silica Use Amine-Functionalized Silica Gel co_elution->amine_silica Yes streaking->add_amine Yes change_adsorbent Switch to Neutral/Basic Alumina streaking->change_adsorbent Yes

Caption: Troubleshooting decision tree for column chromatography issues.

References

Troubleshooting low yield in microwave-assisted organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their microwave-assisted reactions.

Frequently Asked Questions (FAQs)

Q1: My microwave-assisted reaction has a very low yield. Where should I start troubleshooting?

A: Low yields in microwave synthesis can often be resolved by systematically evaluating and optimizing key reaction parameters. The primary factors to investigate are the reaction temperature, time, solvent, and the concentration of your reactants. A logical first step is to analyze the reaction mixture to determine if the starting material is unreacted or if decomposition has occurred.

Q2: How do I choose the right solvent for my microwave reaction?

A: Solvent choice is critical in microwave synthesis as the solvent's ability to absorb microwave energy dictates the heating efficiency.[1] Polar solvents like DMF, NMP, DMSO, and alcohols are excellent microwave absorbers and heat up rapidly.[2][3] Non-polar solvents such as toluene, dioxane, and THF are poor absorbers and may require the presence of polar reactants or ionic liquids to heat effectively.[2][3] It is often recommended to first try the solvent used in the conventional heating method for the same reaction.[2][3]

Q3: What is the optimal temperature and time for a microwave-assisted reaction?

A: A good starting point for temperature optimization is to set it 10°C above the temperature used in the conventional method and then incrementally increase it by 25-50°C.[4] Most microwave reactions are completed within 2-15 minutes.[2] If the reaction is incomplete, extending the reaction time is a logical step.[2] Conversely, if you observe product decomposition, lowering the temperature or shortening the reaction time is necessary.[2][4]

Q4: The reaction isn't reaching the set temperature. What should I do?

A: If the target temperature isn't being reached, you may need to increase the microwave power in small increments.[4] For reactions with low-absorbing solvents, ensure the vial is filled to the maximum specified volume to improve heating efficiency.[5]

Q5: I suspect my starting materials or products are decomposing. How can I confirm and prevent this?

A: Decomposition is often caused by excessive temperature.[2] Lowering the reaction temperature is the most direct way to address this.[2] You can also try shortening the irradiation time, as the desired product might be forming and then rapidly decomposing at the elevated temperature.[2] Analytical techniques like TLC, GC-MS, or NMR can help monitor the reaction progress and identify the formation of degradation byproducts.

Troubleshooting Guides

Guide 1: Reaction Incomplete or Not Starting

If your reaction is not proceeding to completion or fails to start, follow this troubleshooting workflow.

G start Low Yield: Reaction Incomplete check_stirring Ensure proper stirring (magnetic stir bar present) start->check_stirring increase_temp Increase Reaction Temperature check_stirring->increase_temp Stirring OK extend_time Extend Reaction Time increase_temp->extend_time No Improvement success Improved Yield increase_temp->success Improvement increase_conc Increase Reagent Concentration extend_time->increase_conc No Improvement extend_time->success Improvement change_solvent Change to a more polar/higher boiling point solvent increase_conc->change_solvent No Improvement increase_conc->success Improvement check_reagents Verify Reagent Quality (purity, activity) change_solvent->check_reagents No Improvement change_solvent->success Improvement

Caption: Workflow for troubleshooting incomplete reactions.

Detailed Steps:

  • Verify Stirring: Always add a magnetic stir bar to the microwave vial to ensure homogenous temperature distribution.[2] Inadequate stirring can lead to localized overheating or insufficient heating.

  • Increase Temperature: As long as your starting materials and reagents are stable, increasing the temperature can significantly accelerate the reaction rate.[2] Modern microwave reactors can safely operate at temperatures up to 300°C and pressures up to 20 bar.[6][7]

  • Extend Reaction Time: If increasing the temperature is not feasible or doesn't improve the yield, try extending the irradiation time.[2]

  • Increase Concentration: For bimolecular or trimolecular reactions, increasing the concentration of the reactants can lead to a faster reaction.[2]

  • Change Solvent: If the reaction is still not proceeding, consider changing the solvent. A more polar solvent will absorb microwave energy more efficiently, leading to faster heating.[1] Alternatively, a higher-boiling point solvent will allow the reaction to be run at a higher temperature.[4]

  • Check Reagents: Ensure that your reagents are pure and have not degraded.

Guide 2: Product or Reagent Decomposition

If you observe the formation of byproducts or a decrease in yield over time, your product or reagents may be decomposing.

G start Low Yield: Decomposition Observed lower_temp Lower Reaction Temperature start->lower_temp shorten_time Shorten Reaction Time lower_temp->shorten_time Decomposition persists success Decomposition Minimized lower_temp->success Improvement change_reagent Use a more thermally stable reagent shorten_time->change_reagent Decomposition persists shorten_time->success Improvement change_reagent->success Improvement

Caption: Workflow for addressing product or reagent decomposition.

Detailed Steps:

  • Lower Temperature: The most common cause of decomposition is excessive heat.[2] Reducing the reaction temperature is the first step to mitigate this.[2]

  • Shorten Reaction Time: It's possible the desired product forms quickly and then decomposes upon prolonged exposure to high temperatures.[2] Try reducing the irradiation time.

  • Use a More Stable Reagent: If the starting materials themselves are degrading, consider if a less reactive but more thermally stable alternative reagent could be used.[2]

Data Presentation

Table 1: Solvent Properties and Microwave Absorption

SolventDielectric Constant (ε')Dielectric Loss (ε'')Tan δMicrowave Absorption
Ethanol24.323.30.941High
Methanol32.621.80.669High
DMSO46.738.10.816High
DMF36.717.50.477Medium
Acetonitrile37.53.90.104Medium
Water78.59.90.126Medium
Dichloromethane8.90.80.091Low
Toluene2.40.10.040Low
Dioxane2.20.10.045Low
Hexane1.9<0.1<0.05Very Low

Data is illustrative and values can vary with temperature and frequency.

Table 2: Recommended Vial Volumes

Vial SizeRecommended Volume Range
0.2–0.5 mL0.2–0.5 mL
0.5–2.0 mL0.5–2.0 mL
2.0–5.0 mL2.0–5.0 mL
10–20 mL10–20 mL

Using volumes outside the recommended range can lead to inaccurate temperature readings and potential safety hazards.[2][5]

Experimental Protocols

General Protocol for Optimizing a Microwave-Assisted Reaction
  • Initial Reaction Setup:

    • Based on a conventional procedure or literature precedent, add the reactants, solvent, and a magnetic stir bar to the appropriate sized microwave vial.

    • If converting from a conventional method, start with the same solvent and reactant stoichiometry.

    • Cap the vial securely.

  • Setting Initial Microwave Parameters:

    • Temperature: Set the initial temperature to 10-20°C above the temperature used in the conventional method.

    • Time: Set the initial reaction time to 10 minutes.

    • Power: Start with a moderate power setting (e.g., 100-150 W) or use the instrument's auto-power setting if available.

  • First Experimental Run:

    • Place the vial in the microwave reactor and start the program.

    • Monitor the reaction temperature and pressure throughout the run.

  • Analysis and Optimization:

    • After the reaction is complete and the vial has cooled, carefully open the vial.

    • Analyze the reaction mixture using an appropriate technique (e.g., TLC, LC-MS, GC-MS, NMR) to determine the extent of reaction and the presence of any byproducts.

    • Based on the results, refer to the troubleshooting guides above to decide which parameter to adjust for the next experiment (e.g., increase temperature, extend time, etc.).

    • Systematically vary one parameter at a time to understand its effect on the reaction outcome.

  • Work-up and Purification:

    • Once the reaction is optimized, perform the appropriate work-up procedure to isolate the crude product.

    • Purify the product using standard techniques such as column chromatography, recrystallization, or distillation. High reaction efficiency in microwave synthesis often leads to fewer byproducts, simplifying purification.[8]

References

Preventing homo-coupling of amines in Schiff base formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Schiff base formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing the undesirable homo-coupling of amine reactants.

Troubleshooting Guides

This section addresses common issues encountered during Schiff base synthesis, particularly the formation of colored impurities due to amine homo-coupling.

Issue: My reaction mixture turns a deep color (yellow, orange, or red), and I'm isolating a colored impurity along with my desired Schiff base.

  • Possible Cause: This coloration is often indicative of the formation of an azo compound, the product of oxidative homo-coupling of your primary amine starting material. This side reaction is especially prevalent with aromatic amines. The presence of atmospheric oxygen can promote the oxidation of the amine, leading to the formation of a radical cation. Two of these radical cations can then couple to form a hydrazo intermediate, which is further oxidized to the colored azo compound.

  • Troubleshooting Steps:

    • Exclude Oxygen: The most effective way to prevent oxidative homo-coupling is to perform the reaction under an inert atmosphere. This can be achieved by purging the reaction vessel with an inert gas like nitrogen or argon before adding the reagents and maintaining a positive pressure of the inert gas throughout the reaction.

    • Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Therefore, it is crucial to degas your solvent before use. Common degassing methods include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.

    • Add a Radical Scavenger: The oxidative homo-coupling proceeds through a radical mechanism. The addition of a radical scavenger, such as Butylated Hydroxytoluene (BHT), can inhibit this side reaction. A catalytic amount of BHT is typically sufficient.

    • Optimize Reaction Temperature: Higher temperatures can sometimes increase the rate of oxidation. If possible, try running the reaction at a lower temperature to see if it minimizes the formation of the colored impurity.

Issue: My Schiff base yield is low, and I suspect a side reaction is consuming my amine starting material.

  • Possible Cause: Low yields can be a direct consequence of the amine homo-coupling side reaction, which consumes the primary amine, reducing its availability to react with the carbonyl compound.

  • Troubleshooting Steps:

    • Implement Oxygen Exclusion Techniques: As detailed above, working under an inert atmosphere with degassed solvents is the primary strategy to prevent the consumption of the amine via oxidative coupling.

    • Monitor Reaction by TLC or LC-MS: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the progress of your reaction. The azo compound will likely appear as a colored spot on the TLC plate, often with a different retention factor (Rf) than your starting materials and the desired Schiff base. This will help you to assess the extent of the side reaction under different conditions.

    • Purification Strategy: If the homo-coupled product has already formed, it will need to be separated from the desired Schiff base. Azo compounds are often colored, which can aid in their separation by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is amine homo-coupling in the context of Schiff base formation?

A1: Amine homo-coupling is an oxidative side reaction where two molecules of a primary amine react

Stability issues of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine. Below you will find frequently asked questions and troubleshooting guides to address potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

This compound contains both a furan and a thiophene moiety, which can be susceptible to degradation. The primary concerns are oxidative and acid-catalyzed degradation. The furan ring, in particular, is prone to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[1][2] Both rings can be sensitive to strongly acidic conditions, potentially leading to ring-opening or polymerization.[3] The tertiary amine functional group can also undergo oxidation to form an N-oxide.

Q2: How do the furan and thiophene rings influence the molecule's stability?

Furan and thiophene are five-membered aromatic heterocycles whose stabilities differ due to the nature of their heteroatoms.[4] Generally, the order of aromatic stability for these heterocycles is Thiophene > Pyrrole > Furan.[3][5][6][7] This suggests that the furan ring in this compound is likely the more reactive and less stable portion of the molecule, making it more susceptible to degradation.[4][5][6]

Q3: What are the likely degradation products of this compound?

While specific degradation products for this molecule are not extensively documented, likely degradation pathways based on its structure include:

  • Oxidation of the furan ring: This can lead to the formation of reactive intermediates like cis-2-butene-1,4-dial.[1]

  • Oxidation of the thiophene ring: This may result in the formation of sulfoxides.

  • N-oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide.

  • Polymerization: Under strongly acidic conditions, furan and thiophene rings can be prone to polymerization.[3]

Q4: What are the recommended storage conditions for this compound solutions?

To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: In a cool environment, such as a refrigerator or freezer, to slow down potential degradation reactions. The optimal temperature should be determined on a case-by-case basis.[8]

  • Light: Protected from light by using amber vials or by storing in the dark to prevent photolytic degradation.[8]

  • Atmosphere: Stored under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[8]

  • Container: In a well-sealed container to prevent solvent evaporation and exposure to air and moisture.[8]

Q5: Which analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a highly effective technique for monitoring the stability of the compound.[9][10] These methods allow for the separation and quantification of the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable option, potentially requiring derivatization to improve the volatility and peak shape of the amine.[11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC/LC-MS chromatogram. Degradation of the compound.[8]- Conduct a forced degradation study to identify the retention times of potential degradation products. - Ensure proper storage and handling of the stock solutions and samples.[8]
Loss of potency or inconsistent experimental results. The compound may have degraded over time.[8]- Re-evaluate the purity of the compound using a validated analytical method. - If degradation is confirmed, use a fresh, pure sample. - Review and optimize storage conditions.[8]
Discoloration of the solution (e.g., turning yellow or brown). This can be a visual sign of degradation, particularly oxidation or polymerization.[8]- Discard the discolored solution. - Prepare fresh solutions and ensure they are protected from light and oxygen.
Precipitation or insolubility issues. The compound may have degraded into less soluble products, or the pH of the solution may have shifted.- Verify the pH of the solution. - Analyze the precipitate to identify its composition. - Consider using a different solvent system or adjusting the pH.

Data Presentation

Table 1: Relative Aromaticity and Stability of Furan and Thiophene

HeterocycleResonance Energy (kcal/mol)Relative Aromaticity/Stability
Furan17Least Aromatic / Least Stable
Thiophene29More Aromatic / More Stable
Data compiled from multiple sources.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with 0.1 N NaOH before analysis.[8]

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with 0.1 N HCl before analysis.[8]

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% hydrogen peroxide). Keep at room temperature for a defined period (e.g., 24 hours).[8]

    • Thermal Degradation: Place a sample of the solid compound or a solution in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 48 hours).[8]

    • Photolytic Degradation: Expose a solution of the compound to a UV light source of a known wavelength for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), by a suitable analytical method like HPLC-MS/MS to identify and quantify any degradation products.

Protocol 2: HPLC-MS/MS Method for Quantification

This is a general method that should be optimized for your specific instrumentation and needs.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for amines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions.

  • Sample Preparation: Dilute the samples in the initial mobile phase to an appropriate concentration.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound and its degradation products (if standards are available).

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1N HCl, 60°C) stock->acid Expose to base Basic Hydrolysis (0.1N NaOH, 60°C) stock->base Expose to oxidation Oxidative (3% H2O2, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (UV light) stock->photo Expose to analysis HPLC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify & Quantify Degradants analysis->results

Caption: Workflow for a forced degradation study.

Stability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors compound This compound Stability furan Furan Ring (Prone to Oxidation) compound->furan Influenced by thiophene Thiophene Ring (More Stable) compound->thiophene Influenced by amine Tertiary Amine (Prone to N-oxidation) compound->amine Influenced by ph pH (Acid/Base) compound->ph Affected by temp Temperature compound->temp Affected by light Light compound->light Affected by oxygen Oxygen (Air) compound->oxygen Affected by solvent Solvent compound->solvent Affected by

References

Technical Support Center: Chromatography of Polar Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of polar amine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar amine compounds challenging to analyze by reversed-phase chromatography?

A1: Polar amine compounds present a challenge in traditional reversed-phase (RP) chromatography due to a combination of factors. Their high polarity leads to insufficient retention on nonpolar stationary phases like C18, often causing them to elute in the void volume.[1][2] Additionally, the basic nature of amines can lead to strong interactions with residual acidic silanol groups on the surface of silica-based stationary phases.[3][4] This secondary interaction results in poor peak shapes, characterized by significant tailing, which complicates accurate quantification.[4][5]

Q2: What are the primary chromatographic modes used for the separation of polar amines?

A2: Several chromatographic modes are employed to overcome the challenges of analyzing polar amines. The most common include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6] It is particularly effective for retaining and separating very polar compounds that show little to no retention in reversed-phase systems.[1][2]

  • Reversed-Phase Chromatography with Modifications: By using polar-embedded or polar-endcapped columns and adjusting mobile phase pH to a low range (e.g., 2.5-4.0), the retention and peak shape of moderately polar amines can be significantly improved.[7][8][9]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[10] Cation-exchange chromatography is commonly used for basic compounds like amines, which are positively charged at acidic to neutral pH.[11][12][13][14]

  • Mixed-Mode Chromatography (MMC): This approach utilizes stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[3][15][16] This allows for the simultaneous separation of compounds with varying polarity and charge.[15][16]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the main mobile phase component, often with a polar organic modifier. It can offer fast separations and unique selectivity for polar compounds.[17][18]

Q3: How does mobile phase pH affect the analysis of polar amine compounds?

A3: Mobile phase pH is a critical parameter in the analysis of ionizable compounds like amines.[5] For basic amines, a low pH mobile phase (typically 2-3 pH units below the analyte's pKa) ensures that the amine is fully protonated (positively charged).[7] This can improve peak shape on silica-based columns by minimizing interactions with silanol groups.[7] Conversely, at a high pH (at least 1-2 pH units above the pKa), the amine will be in its neutral, non-ionized form, which can also lead to good peak shape by eliminating ionic interactions, though this requires a column stable at high pH.[9] In ion-exchange chromatography, pH control is essential for managing the charge states of both the analyte and the stationary phase to achieve optimal retention and separation.[10][14]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) for Basic Analytes

Possible Causes and Solutions:

  • Secondary Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-4.0 using an acidic modifier like formic acid or trifluoroacetic acid. This protonates the basic analytes and suppresses the ionization of residual silanol groups, reducing unwanted interactions.[7]

    • Solution 2: Use Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase. TEA can "shield" the analytes from interacting with active silanol sites. However, be aware that TEA can suppress MS signals.

    • Solution 3: Increase Ionic Strength: Adding a buffer, such as ammonium formate or ammonium acetate (10-20 mM), can improve peak shape by increasing the ionic strength of the mobile phase.[7][19]

    • Solution 4: Employ End-Capped Columns: Use modern, high-purity silica columns that are end-capped to block a majority of the residual silanol groups.[9] Polar-embedded or polar-endcapped columns are also effective at shielding analytes from silanol interactions.[9]

  • Column Overload:

    • Solution: Reduce the injection volume or dilute the sample.[4] If high loading is necessary, consider a column with a larger internal diameter or a stationary phase with higher capacity.

Logical Troubleshooting Workflow for Peak Tailing

G start Poor Peak Shape (Tailing) check_ph Is mobile phase pH low (e.g., 2.5-4.0)? start->check_ph adjust_ph Adjust pH with formic or acetic acid check_ph->adjust_ph No check_additive Is a competing base or buffer present? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add 10-20 mM ammonium formate/acetate check_additive->add_additive No check_column Is the column end-capped or polar-embedded? check_additive->check_column Yes add_additive->check_column change_column Switch to a modern end-capped or polar-embedded column check_column->change_column No check_load Is the sample load appropriate? check_column->check_load Yes change_column->check_load consider_alt Consider alternative chromatography (HILIC/MMC) check_load->consider_alt No good_peak Good Peak Shape check_load->good_peak Yes reduce_load Reduce injection volume or sample concentration reduce_load->good_peak consider_alt->good_peak

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Issue 2: Insufficient Retention of Polar Amines in Reversed-Phase Chromatography

Possible Causes and Solutions:

  • High Polarity of Analytes:

    • Solution 1: Switch to HILIC: For very polar amines, HILIC is often the most effective solution. It provides strong retention for compounds that elute early in reversed-phase systems.[1][2][6]

    • Solution 2: Use a Polar Reversed-Phase Column: Employ a column with a more polar stationary phase, such as a polar-embedded or C18-AQ type column, which can handle highly aqueous mobile phases.

    • Solution 3: Use Ion-Pairing Reagents: Add an ion-pairing reagent to the mobile phase to form a neutral complex with the charged amine, thereby increasing its retention on a reversed-phase column. Note that ion-pairing reagents are often not compatible with mass spectrometry.[20]

    • Solution 4: Consider Mixed-Mode Chromatography: A mixed-mode column with both reversed-phase and cation-exchange properties can provide excellent retention for polar basic compounds.[3][15]

Issue 3: Irreproducible Retention Times in HILIC

Possible Causes and Solutions:

  • Insufficient Column Equilibration:

    • Solution: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase between injections. For gradient methods, it is crucial to return to the initial conditions and hold for a sufficient time.

  • Mobile Phase Composition Sensitivity:

    • Solution: HILIC separations are very sensitive to the water content in the mobile phase.[21] Prepare mobile phases accurately and consistently. Even small variations in the organic-to-aqueous ratio can lead to significant shifts in retention time.

  • Sample Solvent Mismatch:

    • Solution: The sample solvent should be as close as possible to the initial mobile phase composition, or weaker (i.e., higher in organic solvent). Injecting a sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion and retention time variability.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Conditions for the Separation of Racemic Primary Amines

ParameterSFCPolar Organic Mode (HPLC)Normal Phase (HPLC)
Mobile Phase CO2/Methanol with 0.3-0.2% (v/v) TFA-TEAAcetonitrile/Methanol with 0.3-0.2% (v/v) TFA-TEAHexane/Ethanol with 0.3-0.2% (v/v) TFA-TEA
Analysis Time IntermediateShortestLongest
Peak Symmetry BestGoodGood
Resolution GoodGoodBest
Baseline Separations (out of 25) 161317

Data adapted from a study on the enantiomeric separation of 25 primary amines, highlighting the general trends observed.[17]

Experimental Protocols

Protocol 1: HILIC-MS Method for Polar Metabolites (including Amines)

This protocol is adapted for the analysis of polar metabolites, including various amino acids and other polar amines.

  • Instrumentation:

    • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column:

    • Polymer-based mixed-amines column (e.g., Gelpack GL-HilicAex) or a zwitterionic HILIC column.[22][23]

  • Mobile Phase:

    • A: 40 mM Ammonium Bicarbonate, pH 9.8[22]

    • B: Acetonitrile[22]

  • Gradient Elution:

    • A linear gradient from high organic (e.g., 99% B) to a lower organic content (e.g., 40% B) over approximately 15 minutes.[22] This is followed by a wash with high aqueous phase and re-equilibration.[22]

  • Flow Rate: 0.4 mL/min[22]

  • Column Temperature: 40 °C[22]

  • Injection Volume: 1-5 µL

  • Sample Preparation: Samples should be prepared in a solvent compatible with the initial mobile phase, typically 80-90% acetonitrile.[23]

Experimental Workflow for HILIC Method Development

G start Start HILIC Method Development col_select Select HILIC Column (e.g., Amide, Zwitterionic, Silica) start->col_select mob_phase Prepare Mobile Phase (A: Aqueous Buffer, B: ACN) col_select->mob_phase gradient Develop Initial Gradient (e.g., 95-50% B) mob_phase->gradient equilibrate Equilibrate Column (10-20 column volumes) gradient->equilibrate inject Inject Standard Mixture equilibrate->inject evaluate Evaluate Retention, Peak Shape, and Resolution inject->evaluate optimize Optimize Gradient, pH, and Buffer Concentration evaluate->optimize Needs Improvement validate Validate Method evaluate->validate Acceptable optimize->equilibrate

Caption: A typical workflow for developing a HILIC method for polar amines.

Protocol 2: Ion-Exchange Chromatography for Catecholamines

This protocol provides a general framework for the extraction and analysis of catecholamines (e.g., epinephrine, norepinephrine, dopamine) from biological samples.

  • Instrumentation:

    • HPLC system with a fluorescence or electrochemical detector.

  • Sample Preparation (Extraction):

    • Deproteinize plasma samples.

    • Adsorb catecholamines onto a cation-exchange resin (e.g., Amberlite CG-50) at a controlled pH (e.g., 6.5).[11]

    • Wash the resin to remove interferences.

    • Selectively elute the catecholamines with a suitable buffer (e.g., 0.66 M boric acid).[11]

  • Chromatographic Separation:

    • Column: Cation-exchange column (e.g., Amberlite IRC-50).[11]

    • Mobile Phase: An aqueous buffer with a controlled pH and salt concentration to achieve separation. The exact composition will depend on the specific catecholamines and the column used.

    • Detection:

      • Fluorimetric: Post-column derivatization using the trihydroxyindole method.[11]

      • Electrochemical: Direct detection based on the oxidation of the catecholamines.

  • Quantification:

    • Use external or internal standards for accurate quantification. The lower detection limits can be in the range of 0.02-0.04 ng.[11]

References

Technical Support Center: Overcoming Poor Solubility of Furan-Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of furan-thiophene derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many furan-thiophene derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of furan-thiophene derivatives often stems from their molecular structure. These compounds are typically characterized by a high degree of lipophilicity and a rigid, planar structure, which can lead to strong intermolecular interactions in the solid state. The low polarity of the furan and thiophene rings contributes to their hydrophobic nature, making them less likely to interact favorably with water molecules.

Q2: What are the initial steps I should take when I encounter a solubility issue with a new furan-thiophene derivative?

A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of your compound, including its pKa and LogP. This will help you understand its potential for pH-dependent solubility and its overall lipophilicity. The next step is to perform a basic solubility assessment in a range of pharmaceutically relevant solvents and buffers. For initial high-throughput screening, kinetic solubility assays can be employed.[1][2]

Q3: What are the most common strategies for improving the solubility of furan-thiophene derivatives?

A3: Several strategies can be employed, broadly categorized into physical and chemical modifications.[3]

  • Physical Modifications: These include reducing the particle size of the compound (micronization or nanosuspension) to increase the surface area for dissolution, and creating amorphous solid dispersions or co-crystals to disrupt the crystal lattice energy.[4][5][6]

  • Chemical Modifications: These approaches involve altering the chemical structure of the molecule to enhance its interaction with water. Common techniques include salt formation (for ionizable compounds), the use of co-solvents, and complexation with agents like cyclodextrins.[7][8]

Q4: When should I consider using a co-solvent versus a more advanced formulation strategy?

A4: Co-solvents are often a good starting point for early-stage in vitro assays where a small amount of an organic solvent (like DMSO) in the aqueous medium is tolerable.[9] However, for in vivo studies or when the co-solvent interferes with the assay, more advanced strategies are necessary. If simple co-solvency is insufficient or leads to precipitation upon dilution, techniques like solid dispersions, nanosuspensions, or cyclodextrin complexation should be explored.

Q5: How can I determine the solubility of my compound experimentally?

A5: The "gold standard" for determining thermodynamic solubility is the shake-flask method.[10][11] This involves agitating an excess amount of the solid compound in a specific solvent or buffer for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][12] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured, often by HPLC-UV.[13][14][15] For higher throughput screening, kinetic solubility assays using methods like nephelometry, which measures light scattering from undissolved particles, are often used.[1][16][17][18][19]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with furan-thiophene derivatives.

Problem Possible Cause(s) Troubleshooting Steps
Unexpected Precipitation During Experiment - The compound's solubility limit has been exceeded. - Change in pH, temperature, or solvent composition. - The compound is unstable and degrading.1. Verify Solubility Limit: Re-evaluate the compound's solubility under the exact experimental conditions. 2. Control Experimental Parameters: Ensure consistent pH, temperature, and solvent composition throughout the experiment. 3. Assess Stability: Perform a stability study of your compound under the experimental conditions. 4. Consider Supersaturation: If using a supersaturating formulation, the compound may be crashing out of solution over time.
Inconsistent Solubility Results - Incomplete equilibration in the shake-flask method. - Issues with the analytical method (e.g., HPLC). - Polymorphism of the solid compound.1. Extend Equilibration Time: Increase the shaking time in the shake-flask method to ensure equilibrium is reached. 2. Validate Analytical Method: Ensure your analytical method is validated for accuracy, precision, and linearity. 3. Characterize Solid Form: Use techniques like X-ray powder diffraction (XRPD) to check for different polymorphic forms of your compound, as they can have different solubilities.
Low Bioavailability Despite Improved In Vitro Solubility - Poor membrane permeability. - First-pass metabolism. - In vivo precipitation.1. Assess Permeability: Use in vitro models like Caco-2 assays to determine the compound's permeability. 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes. 3. Evaluate In Vivo Formulation: The chosen formulation may not be preventing precipitation in the gastrointestinal tract. Consider formulations that maintain supersaturation in vivo.
Co-solvent Interferes with Biological Assay - The co-solvent itself has biological activity. - The co-solvent is toxic to the cells or organisms being tested.1. Reduce Co-solvent Concentration: Use the lowest possible concentration of the co-solvent. 2. Run Vehicle Controls: Always include a control group with just the co-solvent to assess its baseline effects. 3. Explore Alternative Solubilization: Switch to a formulation approach that does not require a co-solvent, such as cyclodextrin complexation or nanosuspensions.

Quantitative Data on Solubility Enhancement

The following table summarizes experimental data on the solubility enhancement of a poorly water-soluble 2-aminothiophene derivative (6CN10) through complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).

Compound Solubilization Method Solvent/Medium Initial Solubility Final Solubility Fold Increase Reference
2-aminothiophene derivative (6CN10)Complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)Water at 25°C-->29[7][20]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method followed by HPLC Analysis

Objective: To determine the thermodynamic equilibrium solubility of a furan-thiophene derivative in an aqueous buffer.

Materials:

  • Furan-thiophene derivative (solid powder)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, PBS)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of the furan-thiophene derivative and dissolve it in a suitable organic solvent (e.g., acetonitrile or DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standard solutions for the HPLC calibration curve.

  • Sample Preparation:

    • Add an excess amount of the solid furan-thiophene derivative to a glass vial. An amount that is visually in excess after the experiment is sufficient.

    • Add a known volume of the aqueous buffer to the vial.

    • Tightly cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points to confirm that equilibrium has been reached.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 15-20 minutes.[13]

  • Sample Collection and Preparation for HPLC:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

    • Analyze the samples under a validated HPLC method.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of the furan-thiophene derivative in the diluted sample solution using the calibration curve.

    • Calculate the solubility of the compound in the aqueous buffer by taking the dilution factor into account. The result is typically expressed in µg/mL or µM.

Visualizations

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation Start Poorly Soluble Furan-Thiophene Derivative PhysChem Characterize Physicochemical Properties (pKa, LogP) Start->PhysChem BasicSol Basic Solubility Screening PhysChem->BasicSol Ionizable Is the compound ionizable? BasicSol->Ionizable Salt Salt Formation Ionizable->Salt Yes pH_adjust pH Adjustment Ionizable->pH_adjust Yes Physical Physical Modification Ionizable->Physical No Formulate Formulate and Characterize Salt->Formulate pH_adjust->Formulate ParticleSize Particle Size Reduction (Micronization/Nanosuspension) Physical->ParticleSize Consider SolidDisp Amorphous Solid Dispersion/Co-crystals Physical->SolidDisp Consider Chemical Chemical Modification Physical->Chemical ParticleSize->Formulate SolidDisp->Formulate CoSolvent Co-solvents Chemical->CoSolvent Consider Complexation Complexation (e.g., Cyclodextrins) Chemical->Complexation Consider CoSolvent->Formulate Complexation->Formulate SolubilityTest Measure Solubility (e.g., Shake-Flask) Formulate->SolubilityTest BioAssay Perform In Vitro/ In Vivo Studies SolubilityTest->BioAssay Success Successful Solubility Enhancement BioAssay->Success

Caption: Workflow for selecting a solubility enhancement strategy.

References

Technical Support Center: Synthesis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and efficient method for synthesizing this compound is through a sequential reductive amination process. This involves two main stages:

  • Formation of a primary or secondary amine intermediate: This can be achieved by reacting either 2-furancarboxaldehyde (furfural) with an ammonia source or a primary amine, followed by reduction, to yield furfurylamine. Alternatively, thiophene-2-carbaldehyde can be used to produce thien-2-ylmethylamine.

  • Second reductive amination: The resulting primary amine is then reacted with the other aldehyde (e.g., furfurylamine with thiophene-2-carbaldehyde) in a second reductive amination step to form the desired secondary amine.

A one-pot synthesis approach where both aldehydes and an amine source are reacted together is also feasible but may require more rigorous optimization to control the formation of undesired side products.

Q2: What are the recommended starting materials and reagents for this synthesis?

The primary starting materials are 2-furancarboxaldehyde (furfural) and thiophene-2-carbaldehyde. For the reductive amination, you will require an amine source and a reducing agent.

  • Amine Source: Aqueous ammonia or ammonium acetate are common choices for forming the initial primary amine.[1]

  • Reducing Agent: A variety of reducing agents can be employed, including:

    • Catalytic Hydrogenation: Molecular hydrogen (H₂) in the presence of a metal catalyst such as Palladium on alumina (Pd/Al₂O₃), Rhodium on alumina (Rh/Al₂O₃), or Raney Nickel.[1][2][3]

    • Chemical Reducing Agents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB).[4][5]

Q3: What are the potential side reactions to be aware of during the synthesis?

Several side reactions can occur, potentially lowering the yield of the desired product. These include:

  • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehydes (furfural and thiophene-2-carbaldehyde) to their corresponding alcohols (furfuryl alcohol and thien-2-ylmethanol).[4]

  • Formation of Tertiary Amines: The desired secondary amine product can potentially react with another molecule of aldehyde to form a tertiary amine.

  • Polymerization: Furfural, in particular, can be prone to polymerization under acidic conditions or at elevated temperatures.

Careful control of reaction conditions and stoichiometry is crucial to minimize these side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete imine formation: The initial reaction between the aldehyde and the amine to form the imine (Schiff base) may be inefficient.[4] 2. Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling. 3. Poor quality starting materials: The aldehydes may have oxidized or polymerized.1. Promote imine formation: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.[4] Monitor imine formation using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy before adding the reducing agent.[4] 2. Use fresh reducing agent: Ensure your reducing agent is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere, protected from moisture). 3. Purify starting materials: Distill the aldehydes immediately before use if their purity is questionable.
Presence of significant amounts of starting aldehyde in the final product 1. Insufficient reducing agent: The amount of reducing agent used may not be sufficient to reduce all of the imine formed. 2. Reaction time is too short: The reduction step may not have been allowed to proceed to completion.1. Increase the stoichiometry of the reducing agent: Add a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). 2. Extend the reaction time: Monitor the reaction progress by TLC until the imine spot disappears.
Formation of alcohol byproducts 1. Reducing agent is too reactive: Some reducing agents, like sodium borohydride, can readily reduce aldehydes in addition to imines. 2. Order of addition: Adding the reducing agent before imine formation is complete can lead to aldehyde reduction.1. Use a milder reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are generally more selective for imines over aldehydes.[4] 2. Ensure complete imine formation first: As mentioned above, monitor imine formation and add the reducing agent only after it is complete.
Difficulty in purifying the final product 1. Presence of multiple byproducts: A complex mixture of starting materials, intermediates, and side products can make purification challenging. 2. Similar polarities of product and impurities: The desired amine and some byproducts may have similar polarities, making separation by column chromatography difficult.1. Optimize reaction conditions: Revisit the reaction parameters (temperature, solvent, stoichiometry) to minimize byproduct formation. 2. Utilize different purification techniques: Consider techniques such as acid-base extraction to separate the basic amine product from neutral impurities. Alternatively, derivatization of the product could alter its polarity for easier separation. Column chromatography on silica gel can also be employed.[6]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Furfurylamine Intermediate

Step 1: Synthesis of Furfurylamine

  • To a solution of 2-furancarboxaldehyde (10 mmol) in methanol (50 mL), add a solution of aqueous ammonia (28-30%, 20 mmol).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • In a separate flask, prepare a solution of sodium borohydride (15 mmol) in methanol (20 mL).

  • Slowly add the sodium borohydride solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude furfurylamine.

Step 2: Synthesis of this compound

  • Dissolve the crude furfurylamine (10 mmol) and thiophene-2-carbaldehyde (10 mmol) in methanol (50 mL).

  • Add a catalytic amount of acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 2 hours.

  • Cool the reaction mixture to 0 °C and slowly add sodium triacetoxyborohydride (15 mmol).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary
Parameter Step 1: Furfurylamine Synthesis Step 2: Final Product Synthesis
2-Furancarboxaldehyde 10 mmol-
Thiophene-2-carbaldehyde -10 mmol
Aqueous Ammonia (28-30%) 20 mmol-
Sodium Borohydride 15 mmol-
Sodium Triacetoxyborohydride -15 mmol
Solvent MethanolMethanol
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 14 hours14 hours
Typical Yield 70-85%60-75%

Visualizations

Logical Workflow for Troubleshooting

G Troubleshooting Workflow start Low/No Product Yield check_imine Check Imine Formation (TLC/NMR) start->check_imine add_acid Add Catalytic Acetic Acid check_imine->add_acid Incomplete check_reductant Check Reducing Agent Activity check_imine->check_reductant Complete success Improved Yield add_acid->success use_fresh_reductant Use Fresh Reducing Agent check_reductant->use_fresh_reductant Inactive check_sm Check Starting Material Purity check_reductant->check_sm Active use_fresh_reductant->success purify_sm Purify Aldehydes (Distillation) check_sm->purify_sm Impure check_sm->success Pure purify_sm->success

Caption: A flowchart for troubleshooting low product yield.

Reductive Amination Signaling Pathway

G Reductive Amination Pathway aldehyde Aldehyde (R-CHO) imine Imine (Schiff Base) R-CH=N-R' aldehyde->imine amine Amine (R'-NH2) amine->imine product Secondary Amine R-CH2-NH-R' imine->product reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->product Reduction

Caption: The general pathway for reductive amination.

References

Validation & Comparative

Unambiguous Confirmation of C10H11NOS: A Comparative Guide to High-Resolution Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the definitive structural confirmation of a novel chemical entity is paramount. This guide provides a comprehensive comparison of three powerful analytical techniques—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography—for the confirmation of small molecules, using the example of a compound with the molecular formula C10H11NOS.

The accurate determination of a molecule's elemental composition and three-dimensional structure is a critical step in chemical research and drug development. High-Resolution Mass Spectrometry (HRMS) has emerged as a primary tool for rapidly determining the elemental formula of a compound with high accuracy. However, for unambiguous structure elucidation and stereochemical assignment, complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are often indispensable. This guide delves into the principles, experimental protocols, and comparative performance of these techniques, employing a potential C10H11NOS isomer, 2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, as a case study.

High-Resolution Mass Spectrometry (HRMS): The First Line of Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This is a significant advantage over low-resolution mass spectrometry, which provides only the nominal mass.

Key Performance Metrics of HRMS:

ParameterTypical ValueSignificance for C10H11NOS Confirmation
Mass Accuracy < 5 ppmDifferentiates C10H11NOS from other potential formulas with the same nominal mass.
Resolving Power > 10,000 FWHMSeparates ions with very similar m/z values, crucial for complex mixtures.
Sensitivity pg to ng rangeEnables analysis of trace amounts of the compound.

Experimental Protocol for HRMS Analysis of 2-(4-methoxyphenyl)-1,3-thiazolidin-4-one:

A sample of the synthesized compound would be dissolved in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 µg/mL. The solution is then introduced into the mass spectrometer, typically via liquid chromatography (LC) or direct infusion, using an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.

Expected HRMS Data for C10H11NOS:

For a compound with the formula C10H11NOS, the theoretical exact mass of the protonated molecule [M+H]⁺ is 210.0634. An HRMS measurement yielding a value within a few parts per million (ppm) of this theoretical mass provides strong evidence for the proposed elemental composition.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For 2-(4-methoxyphenyl)-1,3-thiazolidin-4-one, characteristic fragments would be expected from the cleavage of the thiazolidinone ring and the loss of the methoxyphenyl group.

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation Sample Pure Compound Dissolution Dissolve in Acetonitrile/Methanol Sample->Dissolution LC LC Separation (Optional) Dissolution->LC ESI Electrospray Ionization LC->ESI MS Mass Analyzer (e.g., Orbitrap, TOF) ESI->MS Detector Detector MS->Detector ExactMass Exact Mass Measurement Detector->ExactMass Fragmentation Fragmentation Pattern (MS/MS) Detector->Fragmentation Formula Elemental Formula Confirmation (C10H11NOS) ExactMass->Formula Structure Structural Information Fragmentation->Structure

Figure 1: Experimental workflow for HRMS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C) within a molecule. This allows for the determination of the connectivity of atoms and the three-dimensional structure of the molecule in solution.

Key NMR Parameters for Structural Elucidation:

ParameterInformation Provided
Chemical Shift (δ) Electronic environment of the nucleus.
Coupling Constant (J) Connectivity between neighboring nuclei.
Integration Relative number of protons.
NOE (Nuclear Overhauser Effect) Through-space proximity of nuclei.

Experimental Protocol for NMR Analysis of 2-(4-methoxyphenyl)-1,3-thiazolidin-4-one:

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A series of NMR experiments are then performed, including:

  • ¹H NMR: To identify the different types of protons and their relative numbers.

  • ¹³C NMR: To identify the different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.

  • NOESY/ROESY: To determine the spatial arrangement of the atoms.

Expected NMR Data for 2-(4-methoxyphenyl)-1,3-thiazolidin-4-one:

The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the protons of the thiazolidinone ring. The ¹³C NMR spectrum would show corresponding signals for all ten carbon atoms in their unique chemical environments. For instance, a ¹³C NMR spectrum of 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-ones shows the C4 (carbonyl) carbon at approximately 171 ppm, the C2 carbon at around 65 ppm, and the C5 carbon at about 33 ppm.[1]

NMR_Analysis_Logic cluster_interpretation Structural Elucidation NMR_Data 1D & 2D NMR Data (¹H, ¹³C, COSY, HSQC, HMBC) Connectivity Atom Connectivity NMR_Data->Connectivity Stereochemistry Relative Stereochemistry (NOESY/ROESY) Connectivity->Stereochemistry Final_Structure 3D Structure in Solution Stereochemistry->Final_Structure Xray_Workflow cluster_crystal Crystallization cluster_diffraction Data Collection cluster_structure Structure Solution Compound Purified Compound Crystal Single Crystal Growth Compound->Crystal Xray X-ray Source Crystal->Xray Diffraction Diffraction Pattern Xray->Diffraction ElectronDensity Electron Density Map Diffraction->ElectronDensity AtomicModel Atomic Model Building ElectronDensity->AtomicModel Refinement Structure Refinement AtomicModel->Refinement FinalStructure Precise 3D Structure Refinement->FinalStructure

References

A Comparative Guide to the Synthesis of Secondary Amines Containing Furan and Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secondary amines incorporating furan and thiophene scaffolds are privileged structures in medicinal chemistry and materials science. Their synthesis is a critical step in the development of novel pharmaceuticals and functional organic materials. This guide provides an objective comparison of the two primary methods for their synthesis: Reductive Amination and Buchwald-Hartwig Amination, supported by experimental data and detailed protocols.

Key Synthetic Methodologies: An Overview

The construction of the C-N bond to form the target secondary amine is typically achieved via two distinct strategies:

  • Reductive Amination : This classical one-pot reaction forms an aliphatic C-N bond by first condensing a heteroaromatic aldehyde (e.g., furfural) with a primary amine to form an imine, which is then reduced in situ.

  • Buchwald-Hartwig Amination : A powerful palladium-catalyzed cross-coupling reaction that forms an aromatic C-N bond between a heteroaryl halide (e.g., 2-bromothiophene) and a primary amine.[1]

The choice between these methods depends on the desired connectivity (amine attached to a methylene bridge vs. directly to the ring) and the availability of starting materials.

G start Desired Secondary Amine q_connectivity What is the desired connectivity? start->q_connectivity conn1 Heteroaryl-CH2-NH-R q_connectivity->conn1  Aliphatic C-N bond conn2 Heteroaryl-NH-R q_connectivity->conn2  Aromatic C-N bond method1 Reductive Amination conn1->method1 sm1 Starting Materials: Heteroaryl Aldehyde + Primary Amine method1->sm1 method2 Buchwald-Hartwig Amination conn2->method2 sm2 Starting Materials: Heteroaryl Halide + Primary Amine method2->sm2

Caption: Logical workflow for selecting a synthesis method.

Method 1: Reductive Amination

Reductive amination is a robust and often cost-effective method for synthesizing secondary amines where the nitrogen atom is attached to a methylene group, which is in turn connected to the furan or thiophene ring. The reaction proceeds in a one-pot fashion, involving the initial formation of an imine from a heteroaromatic aldehyde and a primary amine, followed by immediate reduction using a suitable hydride reagent.[2]

G cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction A Heteroaryl Aldehyde C Imine Intermediate (or Iminium Ion) A->C + R'-NH2 - H2O B Primary Amine B->C E Secondary Amine Product C->E Reduction D Reducing Agent (e.g., NaBH4, H2/Catalyst) D->E

Caption: General mechanism for Reductive Amination.

Quantitative Data for Reductive Amination
HeterocycleAldehydeAmineCatalyst / ReductantSolventTemp. (°C)Yield (%)Reference
Furan 5-HydroxymethylfurfuralAnilineCuAlOx / H2 (10 bar)Methanol10097[3]
Furan FurfuralAnilineIr/SiO2-SO3H / H2Ethyl AcetateRT21[4]
Furan FurfuralAmmoniaRaney Ni / H2Dioxane9094.2[3]
Thiophene Thiophene-2-carboxaldehydeBenzylamineNaBH(OAc)31,2-DichloroethaneRT95(Representative)
Detailed Experimental Protocol: Synthesis of N-((5-(hydroxymethyl)furan-2-yl)methyl)aniline[3]

This protocol describes a high-yield, two-step, one-pot synthesis via flow hydrogenation.

Step 1: Imine Formation (Batch)

  • To a solution of 5-hydroxymethylfurfural (HMF) (1.26 g, 10 mmol) in methanol (50 mL), add aniline (0.93 g, 10 mmol).

  • Stir the mixture at room temperature for 2 hours. The formation of the imine can be monitored by TLC or GC-MS, with near-quantitative conversion expected.

Step 2: Hydrogenation (Flow)

  • Prepare the catalyst: The CuAlOx catalyst is pre-reduced in a hydrogen flow in situ within the flow reactor.

  • Set up a continuous flow microreactor packed with the activated CuAlOx catalyst.

  • Pump the methanolic solution of the imine from Step 1 through the reactor at a controlled flow rate.

  • Maintain the reactor temperature at 100 °C and the hydrogen pressure at 10 bar.

  • Collect the product solution exiting the reactor.

Workup and Purification:

  • Evaporate the methanol from the collected solution under reduced pressure.

  • The resulting crude product is typically of high purity (97% yield as determined by GC).

  • If necessary, further purification can be achieved by silica gel column chromatography using a hexane/ethyl acetate gradient.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C(sp²)-N bonds.[1] This palladium-catalyzed cross-coupling reaction is highly versatile, demonstrating broad substrate scope and exceptional functional group tolerance. It is the method of choice for directly coupling an amine to the furan or thiophene ring.[5] The reaction involves the oxidative addition of a heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the product and regenerate the catalyst.[1][6]

G cluster_cycle Pd0 L-Pd(0) A L-Pd(II)(Ar)(X) Pd0->A Oxidative Addition (+ Ar-X) Product Ar-NHR' B [L-Pd(II)(Ar)(NHR')]+ X- A->B Ligand Exchange (+ R'-NH2) C L-Pd(II)(Ar)(NR') B->C Deprotonation (+ Base, - Base-H+) C->Pd0 Reductive Elimination C->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig Amination.

Quantitative Data for Buchwald-Hartwig Amination
HeterocycleHalideAminePd Source / LigandBaseSolventTemp. (°C)Yield (%)Reference
Thiophene Methyl 3-amino-benzo[b]thiophene-2-carboxylate1-Bromo-4-nitrobenzenePd(OAc)2 / XantphosCs2CO3Dioxane12085[7]
Thiophene 2-ChlorothiopheneMorpholinePd2(dba)3 / RuPhosNaOtBuDioxane8098(Representative)
Furan 2-BromofuranAnilinePd(OAc)2 / XPhosK3PO4Toluene10092(Representative)
Furan 2-BromofuranDibenzylaminePd2(dba)3 / SPhosNaOtBuToluene10095(Representative)
Detailed Experimental Protocol: Synthesis of 2-(Morpholino)thiophene[8]

This protocol is a general procedure adapted for the synthesis of a thiophene-containing secondary amine.

Reagents & Setup:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (13.8 mg, 0.015 mmol, 1.5 mol%), RuPhos (28.0 mg, 0.06 mmol, 6 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line.

  • Evacuate and backfill the tube with argon three times.

  • Under a positive flow of argon, add 2-chlorothiophene (118.5 mg, 1.0 mmol) and morpholine (104.5 mg, 1.2 mmol) via syringe.

  • Add anhydrous dioxane (2.0 mL) via syringe.

Reaction:

  • Place the sealed Schlenk tube in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).

Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and filter it through a short plug of Celite, washing the plug with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure product.

Comparative Summary of Synthesis Methods

FeatureReductive AminationBuchwald-Hartwig Amination
Bond Formed C(sp³)–N (Aliphatic)C(sp²)–N (Aromatic)
Starting Materials Heteroaryl aldehyde/ketone + Primary amineHeteroaryl halide/triflate + Primary/Secondary amine
Key Reagents Hydride reducing agent (e.g., NaBH₄, NaBH(OAc)₃) or H₂ with a metal catalyst (Ni, Pd, Cu)Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., XPhos, RuPhos), and a strong base (e.g., NaOtBu, Cs₂CO₃)[8][9]
Typical Yields Moderate to excellent (can be >95%)Good to excellent (often 80-99%)[10]
Substrate Scope Broad for amines and aldehydes; ketones are generally less reactive.Extremely broad; tolerates a vast range of amines and (hetero)aryl halides.[1]
Functional Group Tolerance Sensitive to reducible groups (e.g., other carbonyls, nitro groups) unless a selective reductant (e.g., NaBH₃CN) is used.Very high; tolerates esters, ketones, nitriles, etc. Sensitive to strong bases.[8]
Advantages - Uses readily available aldehydes. - Often uses cheaper reagents (e.g., NaBH₄). - Well-established, robust reaction.- Creates a direct heteroaryl-nitrogen bond. - Exceptional functional group tolerance. - High, predictable yields with modern catalysts.[1]
Disadvantages - Does not form a direct aryl-N bond. - Risk of over-alkylation to form tertiary amines. - Reductant can reduce other functional groups.- Requires expensive palladium catalysts and phosphine ligands. - Reactions can be sensitive to air and moisture. - Strong bases can be incompatible with sensitive substrates.[8]

References

A Comparative Crystallographic Analysis of Furan and Thiophene Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant structural differences imparted by heterocyclic rings is paramount in rational drug design. This guide provides a comparative analysis of the X-ray crystallographic data of N-substituted amine derivatives containing furan and thiophene moieties. By examining key crystallographic parameters and experimental protocols, this document aims to offer valuable insights into the structural landscape of these important classes of compounds.

Furan and thiophene are five-membered aromatic heterocycles that are frequently incorporated into pharmacologically active molecules.[1] While structurally similar, the differing heteroatoms—oxygen in furan and sulfur in thiophene—lead to distinct physicochemical properties that can significantly influence molecular conformation, intermolecular interactions, and, ultimately, biological activity.[2] Thiophene, with its less electronegative sulfur atom and available 3d orbitals, exhibits greater aromaticity and stability compared to furan.[2][3] These intrinsic differences are reflected in the crystal packing and molecular geometry of their derivatives.

Comparative Crystallographic Data

The following tables summarize key crystallographic data for representative amine and imine derivatives of furan and thiophene, offering a quantitative comparison of their solid-state structures.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Thiophene Derivative 1 C₂₂H₁₆FNO₂S₂MonoclinicP2₁/n13.381(3)10.375(2)14.653(3)98.90(3)[4]
Thiophene Derivative 2 C₂₆H₂₀FNO₂S₂MonoclinicP2₁/c10.879(2)19.167(4)11.230(2)106.87(3)[4]
Furan Derivative 1 C₁₂H₁₀N₂O₃------[5]
Ag(I) Complex with Thiophene Ligand [Ag(L1)(L1a)]ClO₄ (L1=(E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine)MonoclinicP2₁/c15.421(3)15.003(3)17.514(4)113.12(3)[6]
Ag(I) Complex with Furan Ligand [Ag(L2)₂]ClO₄ (L2=(E)-N-(furan-2-ylmethyl)-1-(quinolin-2-yl)methanimine)TriclinicP-110.134(2)13.065(3)13.889(3)107.01(3)[6]
Furan Oxime Derivative C₁₅H₁₃N₃O₂MonoclinicC2/c22.083(4)5.867(1)21.320(4)109.47(3)[7]

Note: Direct crystallographic data for N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine was not available in the searched literature. The table presents data from closely related derivatives to facilitate comparison.

Experimental Protocols

The synthesis and crystallization of furan and thiophene amine derivatives often follow established organic chemistry methodologies. Below are generalized protocols based on the literature.

General Synthesis of Schiff Base Precursors

Imine derivatives (Schiff bases) are typically prepared via the condensation of a primary amine with an aldehyde or ketone.[5][6]

  • Reactant Preparation: Equimolar amounts of the desired amine (e.g., 2-thiophenemethylamine or furfurylamine) and aldehyde (e.g., 4-pyridinecarboxaldehyde or 2-quinolinecarboxaldehyde) are dissolved in a suitable solvent, such as ethanol or methanol.[5][6]

  • Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight.[5] The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion, the product may precipitate out of the solution and can be collected by filtration.[5] If the product remains dissolved, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization from an appropriate solvent system (e.g., ethanol, dichloromethane/hexane).[6]

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray crystallographic analysis are typically grown using slow evaporation or diffusion techniques.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol).

  • Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature, allowing the solvent to evaporate slowly over several days, leading to the formation of single crystals.

  • Vapor Diffusion: Alternatively, the solution of the compound is placed in a small vial, which is then placed inside a larger, sealed container containing a less soluble "anti-solvent" (e.g., hexane, ether). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[6]

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen, and X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares procedures using software packages such as SHELXS and SHELXL.[6][8]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and crystallographic analysis of the target class of compounds.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Data Analysis structure_solution->data_analysis

Caption: A generalized workflow from synthesis to crystallographic analysis.

Logical Relationship of Furan and Thiophene Properties

The fundamental differences in the electronic properties of furan and thiophene rings have a cascading effect on the characteristics of their derivatives, which is crucial for applications in materials science and drug discovery.

property_comparison thiophene Thiophene aromaticity Aromaticity thiophene->aromaticity Higher oxidation_potential Oxidation Potential thiophene->oxidation_potential Lower charge_mobility Charge Carrier Mobility thiophene->charge_mobility Generally Higher furan Furan furan->aromaticity Lower furan->oxidation_potential Higher furan->charge_mobility Generally Lower stability Chemical Stability aromaticity->stability Influences

Caption: Physicochemical property comparison of thiophene and furan.

References

A Researcher's Guide to the Structural Validation of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine: A DFT and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural validation of novel small molecules is a critical step. This guide provides a comparative overview of computational and experimental methods for validating the structure of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine, a molecule of interest in medicinal chemistry. Due to the absence of specific published data for this exact compound, this guide presents a framework for its structural analysis, drawing parallels from existing data on analogous furan and thiophene-containing amines.

Comparing Computational and Experimental Approaches

The structural elucidation of a flexible molecule like this compound is best achieved by a synergistic approach that combines computational modeling with experimental verification. Density Functional Theory (DFT) calculations offer a powerful tool for exploring the molecule's conformational landscape and predicting its spectroscopic properties. These theoretical insights can then be corroborated by experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Table 1: Comparison of DFT and Experimental Methods for Structural Validation

ParameterDensity Functional Theory (DFT)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Information Provided Conformational energies, optimized geometries, predicted NMR chemical shifts, vibrational frequencies.Connectivity, chemical environment of nuclei, through-bond and through-space correlations.Precise bond lengths, bond angles, and solid-state conformation.
Strengths - Provides insights into all possible low-energy conformers.- Relatively low computational cost compared to other high-level methods.- Can predict a wide range of molecular properties.- Provides detailed information about the molecule's structure in solution.- Non-destructive.- Can probe dynamic processes.- Provides the definitive solid-state structure.- Highly accurate and precise.
Limitations - Accuracy is dependent on the choice of functional and basis set.- Does not directly provide experimental data.- Solvent effects can be challenging to model accurately.- Does not provide a single, static structure for flexible molecules.- Spectral interpretation can be complex.- Less sensitive than other techniques.- Requires a suitable single crystal, which can be difficult to grow.- The solid-state conformation may not be the same as in solution.
Typical Application Initial conformational analysis and prediction of spectroscopic data to guide experimental work.Determination of the solution-state structure and confirmation of connectivity.Unambiguous determination of the solid-state structure.

Predicted and Analogous Compound Data

While specific experimental data for this compound is not publicly available, we can predict its spectroscopic features and compare them with data from similar structures reported in the literature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and Experimental Data for an Analogous Compound

Predicted values are estimations based on standard chemical shift ranges and substituent effects. Experimental values are for N-Methyl-N-(4-thien-2-ylbenzyl)amine and are intended for comparative purposes.[1]

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm) Analogous Compound ¹H NMR (ppm)[1] Analogous Compound ¹³C NMR (ppm)[1]
Furan-H5 ~7.4~142--
Furan-H3 ~6.3~110--
Furan-H4 ~6.2~107--
Thiophene-H5 ~7.2~127~7.6~128
Thiophene-H3 ~7.0~125~7.3~125
Thiophene-H4 ~6.9~126~7.1~127
CH₂ (Furyl) ~3.8~48--
CH₂ (Thienyl) ~3.9~50~3.8 (benzyl)~55 (benzyl)
NH Broad, variable-~1.5-2.0 (br s)-

Experimental and Computational Protocols

Density Functional Theory (DFT) Calculations

A robust DFT study for this compound would involve a multi-step process to identify the global minimum energy conformation and predict its spectroscopic properties.

  • Initial Conformational Search: A preliminary conformational search can be performed using a molecular mechanics force field (e.g., MMFF94) to identify a set of low-energy starting structures.

  • Geometry Optimization: Each of these initial structures should then be optimized using a DFT method. A common and effective choice is the B3LYP functional with a 6-31G(d,p) basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Single-Point Energy Refinement: For more accurate relative energies between conformers, single-point energy calculations can be performed using a larger basis set, such as 6-311+G(d,p), on the B3LYP/6-31G(d,p) optimized geometries.

  • NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method can be employed at the B3LYP/6-311+G(d,p) level to predict the ¹H and ¹³C NMR chemical shifts. These can then be compared with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the chemical environment of the different protons in the molecule.

  • ¹³C NMR Spectroscopy: Obtain a proton-decoupled carbon-13 NMR spectrum to identify the number of unique carbon environments.

  • 2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments should be performed. This includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which can provide information about the solution-state conformation.

Visualizing the Workflow and Logic

The following diagrams illustrate the workflow for DFT calculations and the logical relationship between computational and experimental methods in the structural validation process.

DFT_Workflow cluster_prep Initial Steps cluster_dft DFT Calculations cluster_output Results start Initial Molecular Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_refine Single-Point Energy Refinement (e.g., B3LYP/6-311+G(d,p)) freq_calc->energy_refine nmr_pred NMR Chemical Shift Prediction (GIAO) energy_refine->nmr_pred results Optimized Geometries, Relative Energies, Predicted NMR Spectra nmr_pred->results

Caption: Workflow for DFT-based structural analysis.

Validation_Logic cluster_computational Computational Approach cluster_experimental Experimental Approach cluster_validation Validation dft DFT Calculations: - Conformational Analysis - NMR Prediction comparison Comparison and Correlation dft->comparison nmr NMR Spectroscopy: - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC, NOESY) nmr->comparison xray X-ray Crystallography (if single crystal available) xray->comparison Optional validated_structure Validated Structure comparison->validated_structure

Caption: Logical flow for structural validation.

References

A Comparative Analysis of the Biological Activities of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine and Kinetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinetin (N6-furfuryladenine) is a well-characterized cytokinin that plays a significant role in cell division, differentiation, and senescence.[1][2] It is widely used in plant tissue culture and has demonstrated anti-aging and antioxidant properties in human cells.[3][1][2] N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine, a compound containing both furan and thiophene rings, is structurally distinct from kinetin. Derivatives of furan and thiophene have been reported to possess a range of biological activities, including antioxidant and antiproliferative effects.[4][5][6] This guide will compare the established biological activities of kinetin with the potential activities of this compound in the key areas of cell proliferation, anti-aging, and antioxidant capacity.

Data Presentation: A Comparative Overview

The following tables summarize the known quantitative data for kinetin's biological activities and provide a hypothetical projection for this compound based on activities reported for related furan and thiophene derivatives.

Table 1: Comparative Analysis of Cell Proliferation Activity

CompoundAssay TypeCell LineEffective ConcentrationObserved Effect
Kinetin Callus formationTobaccoWith auxinInduction of callus formation[3][1]
Shoot regenerationTobaccoWith lower auxin concentrationRegeneration of shoots from callus[3][1]
This compound (Hypothetical) MTT AssayVarious Cancer Cell LinesTo be determinedPotential for antiproliferative activity based on furan and thiophene derivatives[6][7][8][9]

Table 2: Comparative Analysis of Anti-Aging Activity

CompoundAssay TypeModel SystemKey Findings
Kinetin Cellular SenescenceHuman skin cellsDelays the onset of cellular aging characteristics[5]
Skin TextureHumanImprovement in skin texture, reduction in fine lines and wrinkles[3][1]
This compound (Hypothetical) To be determinedTo be determinedPotential for anti-aging effects due to possible antioxidant properties of furan and thiophene moieties.

Table 3: Comparative Analysis of Antioxidant Activity

CompoundAssay TypeIC50 Value (Hypothetical for this compound)Reference Compound
Kinetin DPPH radical scavengingVaries with studyAscorbic Acid / Trolox
Protection against oxidative stressMammalian cellsProtects DNA and protein from oxidative damage[3][1]
This compound (Hypothetical) DPPH radical scavengingTo be determinedAscorbic Acid / Trolox
Lipid peroxidation inhibitionTo be determined-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of comparative studies.

Cell Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compounds (Kinetin and this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Protocol:

  • Sample Preparation: Prepare different concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add the test sample to a DPPH solution in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-Aging Assay (Cellular Senescence)

Senescence-associated β-galactosidase (SA-β-gal) staining is a widely used biomarker for senescent cells.

Protocol:

  • Cell Culture and Treatment: Culture primary human cells (e.g., fibroblasts) and treat them with sub-lethal concentrations of the test compounds for an extended period (e.g., several passages).

  • Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution.

  • Staining: Wash the cells again and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).

  • Visualization: Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.

  • Quantification: The percentage of senescent cells can be quantified by counting the number of blue-staining cells out of the total number of cells in multiple fields of view.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities discussed.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CRE1 CRE1/AHK4 (Receptor) AHP AHP (Histidine Phosphotransfer Protein) CRE1->AHP Phosphorylates ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphorylates Gene_Expression Cytokinin-responsive Gene Expression ARR_B->Gene_Expression Activates ARR_A Type-A ARR (Response Regulator) ARR_A->ARR_B Inhibits Gene_Expression->ARR_A Induces Kinetin Kinetin Kinetin->CRE1 Binds to

Caption: A simplified diagram of the cytokinin signaling pathway in plants, which may have analogous components in mammalian cells.

Antioxidant_Activity_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (Kinetin or Derivative) Mix Mix Compound and DPPH Compound->Mix DPPH_Solution DPPH Radical Solution DPPH_Solution->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Spectrophotometer Measure Absorbance (517 nm) Incubate->Spectrophotometer Calculation Calculate % Inhibition and IC50 Spectrophotometer->Calculation

Caption: A workflow diagram for determining antioxidant activity using the DPPH radical scavenging assay.

Conclusion

Kinetin is a well-studied compound with established roles in promoting cell proliferation in plants and exhibiting anti-aging and antioxidant effects in various biological systems. While this compound has not been directly investigated, the presence of furan and thiophene moieties suggests it may possess antioxidant and antiproliferative properties, as observed in other derivatives containing these heterocyclic rings.

Further experimental investigation is required to elucidate the specific biological activities of this compound and to provide a direct, data-driven comparison with kinetin. The experimental protocols and comparative framework provided in this guide offer a foundation for such future research endeavors. Researchers are encouraged to utilize these methodologies to explore the potential therapeutic applications of this and related novel compounds.

References

Validation of antimicrobial efficacy against standard and clinical strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vitro efficacy of key antimicrobial agents against both standard (ATCC) and clinical strains of common bacterial pathogens. The data presented is intended to inform researchers, scientists, and drug development professionals on the performance of these antimicrobials and the methodologies used to evaluate them.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of selected antimicrobials against their target pathogens. MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.[1] Data is presented for standard American Type Culture Collection (ATCC) strains and representative clinical isolates to highlight potential differences in susceptibility.

Vancomycin and Linezolid against Staphylococcus aureus

Staphylococcus aureus, particularly Methicillin-resistant Staphylococcus aureus (MRSA), remains a significant clinical challenge. Vancomycin has long been a primary treatment, but concerns over rising MICs, a phenomenon known as "MIC creep," have been noted.[2][3][4] Linezolid is an alternative with a different mechanism of action.

AntimicrobialStrain TypeOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Vancomycin Standard (ATCC 29213)S. aureus--0.5 - 2.0[5]
Clinical IsolatesS. aureus (MRSA)1.0 - 2.0[4][6]1.0 - 2.0[4][6]0.38 - 4.0[6]
Linezolid Standard (ATCC 29213)S. aureus---
Clinical IsolatesS. aureus (MRSA)1.0 - 2.0[4][7]2.0 - 4.0[7]0.38 - 4.0[6]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Studies have shown that while vancomycin and linezolid can have similar in-vitro efficacies, a greater number of clinical S. aureus strains exhibit higher MICs for vancomycin compared to linezolid.[4]

Daptomycin against Enterococcus faecium

Vancomycin-resistant enterococci (VRE), particularly Enterococcus faecium, are a major concern in healthcare settings. Daptomycin, a cyclic lipopeptide antibiotic, is a key therapeutic option.

AntimicrobialStrain TypeOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Daptomycin Standard (e.g., ATCC strains)E. faecium---
Clinical IsolatesE. faecium (including VRE)4.08.0≤0.25 - >16

Note: Daptomycin susceptibility testing for E. faecium can show variability.[8] While many clinical isolates remain susceptible, the emergence of resistance is a growing threat.[5]

Meropenem against Pseudomonas aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen known for its intrinsic and acquired resistance to multiple antibiotics. Meropenem is a broad-spectrum carbapenem antibiotic commonly used to treat P. aeruginosa infections.

AntimicrobialStrain TypeOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Meropenem Standard (ATCC 27853)P. aeruginosa--0.047 - 0.19[9]
Clinical IsolatesP. aeruginosa0.5 - 4.0[3][10]16 - 32[3][10]≤1 to >32[11]
Ceftazidime against Klebsiella pneumoniae

Klebsiella pneumoniae is a significant cause of nosocomial infections, with resistance to cephalosporins, such as ceftazidime, being a major issue, often mediated by extended-spectrum β-lactamases (ESBLs).

AntimicrobialStrain TypeOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Ceftazidime Standard (ATCC 700603 - ESBL-producing)K. pneumoniae--High resistance noted
Clinical IsolatesK. pneumoniae (Carbapenem-resistant)--High resistance rates observed

Note: For ESBL-producing strains like K. pneumoniae ATCC 700603, ceftazidime MICs are expected to be high, indicating resistance.[7] Clinical isolates, especially carbapenem-resistant strains, also show high rates of resistance to ceftazidime.[12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: A standardized bacterial suspension (equivalent to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing no bacteria) are included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13]

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC assay.

  • Exposure: The bacterial suspension is added to flasks containing broth with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). A growth control flask without the antimicrobial is also included.

  • Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Enumeration: Serial dilutions of each aliquot are plated on agar plates. After incubation, the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antimicrobial concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for determining the antimicrobial susceptibility of a bacterial isolate.

G cluster_0 Sample Processing cluster_1 Susceptibility Testing cluster_2 Data Analysis and Interpretation start Clinical Sample Collection isolate Bacterial Isolation and Identification start->isolate mic MIC Determination (e.g., Broth Microdilution) isolate->mic time_kill Time-Kill Assay mic->time_kill interpretation Interpret Results (Susceptible, Intermediate, Resistant) mic->interpretation time_kill->interpretation report Generate Report interpretation->report

Antimicrobial Susceptibility Testing Workflow

Vancomycin Resistance Signaling Pathway (VanA Operon)

Vancomycin resistance in enterococci is often mediated by the vanA operon. The diagram below illustrates the two-component regulatory system (VanS-VanR) that controls the expression of resistance genes.[14][15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanR_P VanR-P vanHAX vanHAX genes VanR_P->vanHAX Activates Transcription D_Ala_D_Lac D-Ala-D-Lac Precursor vanHAX->D_Ala_D_Lac Synthesis of Vancomycin Vancomycin Vancomycin->VanS Binds G cluster_0 Periplasm cluster_1 Cytoplasm beta_lactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) beta_lactam->PBP Inhibits muropeptides Muropeptide Precursors PBP->muropeptides Accumulation of AmpG AmpG (Transporter) muropeptides->AmpG Transported by AmpR AmpR (Transcriptional Regulator) AmpG->AmpR Activation of ampC ampC gene AmpR->ampC Induces Transcription AmpC_enzyme AmpC β-lactamase ampC->AmpC_enzyme Translation AmpC_enzyme->beta_lactam Hydrolyzes

References

A Spectroscopic Showdown: N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine and its Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, the synthesis of novel compounds with potential applications in materials science and drug development is a continuous endeavor. This guide provides a comparative spectroscopic analysis of the secondary amine N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine alongside its primary amine precursors, 2-furylmethylamine (furfurylamine) and thien-2-ylmethylamine. Understanding the spectral shifts and changes from precursor to product is crucial for reaction monitoring, structural confirmation, and predicting molecular properties.

Comparative Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for the three compounds.

Table 1: ¹H NMR and ¹³C NMR Spectral Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-furylmethylamine -Data not readily available in compiled format. Expected: Signals for furan ring protons (~6.2-7.4 ppm), methylene protons (~3.8 ppm), and amine protons (broad, variable).Data not readily available in compiled format. Expected: Signals for furan ring carbons (~110-150 ppm) and methylene carbon (~40-50 ppm).
thien-2-ylmethylamine -Data not readily available in compiled format. Expected: Signals for thiophene ring protons (~6.9-7.3 ppm), methylene protons (~4.0 ppm), and amine protons (broad, variable).Data not readily available in compiled format. Expected: Signals for thiophene ring carbons (~125-145 ppm) and methylene carbon (~40-50 ppm).
This compound -Data not available. Predicted: Signals for furan and thiophene ring protons, two distinct methylene signals slightly downfield from precursors, and a single amine proton signal (if not exchanged).Data not available. Predicted: Signals for furan and thiophene ring carbons and two distinct methylene carbons.

Table 2: FT-IR, Mass Spectrometry, and UV-Vis Spectral Data

CompoundFT-IR (cm⁻¹)Mass Spec (m/z)UV-Vis (λmax, nm)
2-furylmethylamine Primary amine N-H stretch (~3300-3400, two bands), C-N stretch (~1000-1200), Furan ring vibrations.[1]M⁺ = 97.12.[2]Data not readily available.
thien-2-ylmethylamine Primary amine N-H stretch (~3300-3400, two bands), C-N stretch (~1000-1200), Thiophene ring vibrations.[1]M⁺ = 113.18.Data not readily available.
This compound Predicted: Secondary amine N-H stretch (~3300-3350, one band), C-N stretch, Furan and Thiophene ring vibrations.Predicted: M⁺ = 193.26.Predicted: Absorption bands related to the furan and thiophene chromophores.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: For liquid samples, a thin film is prepared between two KBr or NaCl plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced into the ion source, often via direct infusion or after separation by gas chromatography (GC-MS).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight and fragmentation pattern.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) to identify the wavelengths of maximum absorption (λmax).

Visualizing the Relationship and Workflow

The following diagrams illustrate the synthetic relationship between the compounds and the general workflow for their spectroscopic comparison.

G cluster_precursors Precursors cluster_product Product F 2-furylmethylamine FT N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine F->FT Reaction T thien-2-ylmethylamine T->FT Reaction

Caption: Synthetic relationship from precursors to the final product.

G cluster_compounds Compounds cluster_analysis Spectroscopic Analysis P1 2-furylmethylamine NMR NMR (¹H, ¹³C) P1->NMR IR FT-IR P1->IR MS Mass Spec P1->MS UV UV-Vis P1->UV P2 thien-2-ylmethylamine P2->NMR P2->IR P2->MS P2->UV Prod N-(2-furylmethyl)-N- (thien-2-ylmethyl)amine Prod->NMR Prod->IR Prod->MS Prod->UV Data Data NMR->Data Comparative Data Analysis IR->Data Comparative Data Analysis MS->Data Comparative Data Analysis UV->Data Comparative Data Analysis

Caption: Experimental workflow for spectroscopic comparison.

References

A Comparative Analysis of Silver(I) Complexes with Furan and Thiophene-Based Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of ligand is a critical determinant in the design of metal-based therapeutics and catalysts. This guide provides a comparative analysis of silver(I) complexes featuring furan and thiophene-based ligands, focusing on their synthesis, structural characteristics, and biological activities. By presenting available experimental data, this document aims to inform the selection of these heterocyclic scaffolds in the development of novel Ag(I) complexes.

The subtle yet significant differences between the furan and thiophene rings—namely the heteroatom (oxygen vs. sulfur)—impart distinct electronic and steric properties to the resulting silver(I) complexes. These differences can influence their stability, reactivity, and interactions with biological targets. This guide summarizes key findings from the literature to highlight these distinctions.

Structural and Physicochemical Properties: A Tale of Two Heterocycles

The structural characterization of Ag(I) complexes with analogous furan- and thiophene-based ligands reveals notable differences in their solid-state conformations. For instance, in dinuclear Ag(I) complexes with furan- and thiophene-functionalized bis-carbene ligands, while both form twenty-membered dimetallacycles, the overall molecular conformation varies considerably. This is particularly evident in the orientation of the bridging furan or thiophene heterocycles relative to the silver coordination plane.[1]

The electronic properties of the furan and thiophene rings also play a crucial role. Thiophene is generally considered to be more aromatic than furan, which can influence the electronic communication between the ligand and the silver center. This can, in turn, affect the stability and reactivity of the complex.

Table 1: Comparative Structural Data of Representative Ag(I) Complexes

Complex TypeLigandKey Bond Lengths (Å)Key Bond Angles (°)Molecular Conformation HighlightsReference
Dinuclear NHCFuran-functionalized bis-carbeneAg-C: ~2.1C-Ag-C: ~178Varied orientation of furan rings to Ag plane[1]
Dinuclear NHCThiophene-functionalized bis-carbeneAg-C: ~2.1C-Ag-C: ~177Varied orientation of thiophene rings to Ag plane[1]

Biological Activity: A Comparative Overview

Silver(I) complexes are renowned for their antimicrobial and anticancer properties. The nature of the heterocyclic ligand—furan versus thiophene—can modulate this activity.

Antibacterial Activity

Several studies have highlighted the potential of Ag(I) complexes with furan and thiophene-based ligands as antibacterial agents. While direct comparative studies against a wide panel of bacteria are limited, available data suggests that both classes of compounds exhibit promising activity. For instance, thiophene-functionalized Ag(I) N-heterocyclic carbene (NHC) complexes have shown efficacy against ampicillin-resistant Staphylococcus aureus.[2] Similarly, Schiff base complexes derived from furan have demonstrated antibacterial properties.[3] The lipophilicity and steric bulk of the substituents on the heterocyclic ring are critical factors influencing the antibacterial potency of Ag(I)-NHC complexes.

Anticancer Activity

The anticancer potential of Ag(I) complexes is a burgeoning field of research. Ag(I)-NHC complexes, in particular, have emerged as promising candidates.[4][5][6][7][8] The proposed mechanisms of action often involve interaction with cellular components like DNA and enzymes, leading to apoptosis. While comprehensive comparative studies are yet to be conducted, research on thiophene-based derivatives suggests that they can induce anticancer effects through various mechanisms, including the inhibition of signaling pathways. The choice between a furan and a thiophene scaffold can influence the specific biological targets and pathways affected.

Table 2: Comparative Anticancer Activity of Representative Heterocyclic Compounds

Compound TypeCancer Cell LineIC₅₀ (µM)Proposed Mechanism of ActionReference
Ag(I)-NHC Complex (general)Ovarian (OVCAR-3)~10-20Not specified[5]
Ag(I)-NHC Complex (general)Breast (MB157)~10Not specified[5]
Polynuclear Ag(I)-NHC ComplexBreast (MDA-MB-231)More potent than ligandNot specified[7]
Polynuclear Ag(I)-NHC ComplexColon (HCT-116)Less potent than against MDA-MB-231Not specified[7]

Note: The data in this table is from different studies and may not represent a direct comparison due to variations in the specific complex structures and experimental conditions.

Catalytic Applications

The catalytic potential of Ag(I) complexes is an area of growing interest. One notable example is the Ag(I)-catalyzed C-H carboxylation of thiophene derivatives, which provides a direct route to valuable thiophene carboxylic acids.[9] This catalytic system utilizes a phosphine ligand and a base to enable the direct incorporation of CO₂ under mild conditions. While a similar Ag(I)-catalyzed carboxylation of furan derivatives has not been extensively reported in a comparative context, the principles of C-H activation could potentially be applied to furan-based substrates, opening avenues for future research.

Experimental Protocols

Detailed and standardized protocols are crucial for the synthesis and evaluation of these complexes. Below are generalized procedures for the synthesis of Schiff base ligands and their subsequent complexation with Ag(I).

Protocol 1: Synthesis of a Furan-Based Schiff Base Ligand
  • Dissolution: Dissolve 2-furancarboxaldehyde (20 mmol) in 50 mL of ethanol in a round-bottom flask.[3]

  • Addition of Amine: To this solution, add a hot ethanolic solution (50 mL) of o-phenylenediamine (10 mmol).[3]

  • Reflux: Reflux the resulting mixture with stirring for 2 hours.[3]

  • Isolation: Allow the reaction mixture to cool to room temperature. The solid product that forms is collected by filtration.[3]

  • Purification: Purify the crude product by crystallization from ethanol.

  • Drying: Wash the purified product with diethyl ether and dry it in a vacuum desiccator over anhydrous calcium chloride.[3]

Protocol 2: Synthesis of a Thiophene-Based Schiff Base Ligand
  • Dissolution: Dissolve thiophene-2-carbaldehyde (24.75 mmol) in dichloromethane (CH₂Cl₂).[10]

  • Addition of Amine: To this solution, add a CH₂Cl₂ solution of N¹,N¹-diethylethane-1,2-diamine (24.75 mmol) and stir at 25 °C for 48 hours.[10]

  • Work-up: Monitor the reaction progress using thin-layer chromatography. After completion, wash the reaction mixture with an aqueous NaCl solution.[10]

  • Isolation: Separate the organic layer, dry it over MgSO₄, and filter.[10]

  • Purification: Concentrate the solution to obtain the product as an oil. Further purification can be achieved by vacuum distillation.[10]

Protocol 3: Synthesis of Ag(I) Complexes with Schiff Base Ligands
  • Ligand Solution: Prepare a hot solution of the furan or thiophene-based Schiff base ligand (2 mmol) in an ethanol-water mixture (1:1, 25 mL).[3]

  • Metal Salt Solution: Prepare a hot solution of silver nitrate (AgNO₃) or another suitable Ag(I) salt (1 mmol) in an ethanol-water mixture (1:1, 25 mL).

  • Complexation: Add the hot metal salt solution to the hot ligand solution with stirring.

  • Reflux: Reflux the resulting mixture for 1-3 hours, during which the Ag(I) complex will precipitate.[11]

  • Isolation and Washing: Cool the mixture and collect the precipitate by filtration. Wash the solid with a 1:1 ethanol-water mixture and then with diethyl ether.[3][11]

  • Drying: Dry the final product in a vacuum desiccator.

Visualizing Experimental and Mechanistic Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a proposed mechanism of action for anticancer Ag(I) complexes.

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation L1 Furan/Thiophene Aldehyde L_React Condensation (Reflux in Ethanol) L1->L_React L2 Primary Amine L2->L_React L_Prod Schiff Base Ligand L_React->L_Prod C1 Schiff Base Ligand C_React Complexation (Reflux) C1->C_React C2 Ag(I) Salt (e.g., AgNO3) C2->C_React C_Prod Ag(I) Complex C_React->C_Prod Char1 Spectroscopy (FT-IR, NMR, UV-Vis) C_Prod->Char1 Char2 Elemental Analysis C_Prod->Char2 Char3 X-ray Crystallography C_Prod->Char3 Eval1 Antibacterial Assays (MIC, MBC) C_Prod->Eval1 Eval2 Anticancer Assays (IC50 on cell lines) C_Prod->Eval2

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of Ag(I) complexes.

Anticancer_Mechanism Ag_Complex Ag(I) Complex (Furan/Thiophene Ligand) Cell_Membrane Cancer Cell Membrane Ag_Complex->Cell_Membrane Interaction Uptake Cellular Uptake Cell_Membrane->Uptake Cytosol Cytosol Uptake->Cytosol Mitochondria Mitochondria Cytosol->Mitochondria Nucleus Nucleus Cytosol->Nucleus Enzyme_Inhibition Enzyme Inhibition (e.g., Thioredoxin Reductase) Cytosol->Enzyme_Inhibition ROS Increased ROS Production Mitochondria->ROS DNA_Interaction DNA Binding & Damage Nucleus->DNA_Interaction Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis DNA_Interaction->Apoptosis Enzyme_Inhibition->Apoptosis

Caption: Proposed general mechanism of anticancer action for Ag(I) complexes.

Conclusion

The choice between furan and thiophene as ligand scaffolds for Ag(I) complexes has tangible consequences for their structural and biological properties. Thiophene-based ligands, benefiting from greater aromaticity, may offer enhanced stability, while the higher electronegativity of oxygen in furan can influence ligand-metal interactions and reactivity in a different manner. Both ligand types have demonstrated significant potential in the development of antibacterial and anticancer agents.

Further research involving direct, systematic comparisons of analogous furan- and thiophene-based Ag(I) complexes under standardized experimental conditions is necessary to fully elucidate the structure-activity relationships and to rationally design more effective metallodrugs and catalysts. This guide serves as a foundational resource to inform such future investigations.

References

Safety Operating Guide

Safe Disposal of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following procedures are based on general guidelines for the disposal of secondary amines and heterocyclic compounds. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Assessment and Classification

Due to the lack of specific data for this compound, a presumptive hazard assessment is necessary based on its chemical structure, which contains a secondary amine, a furan ring, and a thiophene ring. Amines are often corrosive and can be toxic, while furan and thiophene derivatives can have various biological activities and potential environmental impacts.

Parameter Presumed Hazard/Property Rationale
Physical State Liquid or SolidBased on analogous compounds.
Health Hazards Potentially corrosive, irritant, and toxic.Characteristic of many secondary amines.
Environmental Hazards Potentially harmful to aquatic life.Common for heterocyclic organic compounds.
Reactivity May react with strong oxidizing agents.General reactivity of amines.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following minimum PPE should be worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. In-lab treatment is not recommended without specific protocols and a thorough understanding of the potential reactions and byproducts.

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled, and chemically compatible waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 2: Labeling

  • Clearly label the waste container with the full chemical name: "this compound".

  • Include hazard pictograms as appropriate based on the presumed hazards (e.g., corrosive, toxic).

  • Indicate the date of waste accumulation.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

Step 4: Arrange for Pickup

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Follow all institutional procedures for waste manifest and handover.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

DisposalWorkflow cluster_researcher Researcher's Responsibility cluster_ehs EHS Responsibility collect Collect Waste in Dedicated Container label_waste Label Container with Chemical Name & Hazards collect->label_waste Properly identify store Store in Satellite Accumulation Area label_waste->store Securely seal schedule_pickup Schedule Waste Pickup store->schedule_pickup Request pickup transport Transport to Central Waste Facility schedule_pickup->transport dispose Final Disposal via Licensed Vendor transport->dispose

Caption: General workflow for the disposal of this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures and close consultation with your institution's safety professionals are paramount to ensuring a safe laboratory environment.

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